molecular formula C6H2Br2ClF B1585649 1,2-Dibromo-5-chloro-3-fluorobenzene CAS No. 208186-78-1

1,2-Dibromo-5-chloro-3-fluorobenzene

Cat. No.: B1585649
CAS No.: 208186-78-1
M. Wt: 288.34 g/mol
InChI Key: XLDRDGJJGGYJCO-UHFFFAOYSA-N
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Description

1,2-Dibromo-5-chloro-3-fluorobenzene is a useful research compound. Its molecular formula is C6H2Br2ClF and its molecular weight is 288.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-5-chloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClF/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDRDGJJGGYJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369283
Record name 1,2-dibromo-5-chloro-3-fluorobenzene
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Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208186-78-1
Record name 1,2-Dibromo-5-chloro-3-fluorobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dibromo-5-chloro-3-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Polysubstituted Halogenated Aromatics

1,2-Dibromo-5-chloro-3-fluorobenzene is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a diverse array of complex organic molecules. Its utility is primarily found in the fields of pharmaceutical and agrochemical development, where the specific arrangement of halogen substituents allows for regioselective cross-coupling reactions, enabling the construction of novel active ingredients.[1] The distinct electronic properties imparted by the fluorine, chlorine, and bromine atoms create a unique chemical scaffold for medicinal chemists and process development scientists.

This in-depth guide provides a detailed examination of a robust and logical synthetic pathway to this compound. We will delve into the mechanistic underpinnings of each synthetic step, providing not only a reproducible protocol but also the scientific rationale that governs the experimental choices. This document is intended for researchers, chemists, and professionals in drug development who require a thorough and practical understanding of this synthesis.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that the most efficient approach involves the late-stage introduction of the bromine atoms onto a pre-existing chloro-fluoro aromatic core. The directing effects of the substituents on the benzene ring are paramount in designing a successful synthesis. The proposed forward synthesis commences with the commercially available and relatively inexpensive 3-chloro-5-fluoroaniline. This starting material provides a strategic entry point, with the amino group acting as a powerful ortho-, para-director, guiding the regioselective installation of the bromine atoms.

The overall synthetic strategy can be visualized as a two-step process:

  • Electrophilic Dibromination: The selective introduction of two bromine atoms ortho- to the activating amino group of 3-chloro-5-fluoroaniline.

  • Deaminative Halogenation (Sandmeyer-type Reaction): While direct deamination could be an option, a more direct approach from the aniline is presented. The amino group, having served its purpose as a directing group, can be removed, but a more direct synthesis is to brominate the aniline directly.

An alternative, though more convoluted, pathway could involve a series of nitration, reduction, and Sandmeyer reactions to build the halogenation pattern. However, the direct bromination of 3-chloro-5-fluoroaniline presents a more atom-economical and efficient route.

Visualizing the Synthetic Pathway

The proposed synthetic route is a targeted electrophilic aromatic substitution.

Synthesis of this compound start 3-Chloro-5-fluoroaniline intermediate 1,2-Dibromo-5-chloro-3-fluoroaniline start->intermediate Electrophilic Bromination product This compound intermediate->product Deamination (Not the primary proposed route)

NH2 NH2 / \ / / \ / F-----Cl + 2 Br2 -> Br---Br \ / / \ / F-----Cl C \ / \ / C

References

physicochemical properties of 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dibromo-5-chloro-3-fluorobenzene

Introduction

This compound is a polyhalogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic arrangement of bromine, chlorine, and fluorine substituents on the benzene ring imparts unique reactivity, enabling chemists to perform selective and sequential cross-coupling reactions. This specificity makes it a crucial intermediate in the development of complex organic molecules, particularly in the synthesis of pharmaceuticals and advanced agrochemicals[1]. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methods, and best practices for its handling, tailored for researchers, scientists, and drug development professionals.

Section 1: Molecular Structure and Chemical Identity

The precise placement of four different substituents on the aromatic ring dictates the molecule's reactivity and physical properties. The two bromine atoms, for instance, provide distinct sites for metal-catalyzed reactions such as Suzuki or Stille couplings, while the fluorine and chlorine atoms modulate the electronic properties of the ring.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound
CAS Number 208186-78-1[1][2][3][4]
Molecular Formula C₆H₂Br₂ClF[1][3]
Molecular Weight 288.34 g/mol [1]
MDL Number MFCD00143441[1][3]

| Isomeric SMILES | C1=C(C=C(C(=C1F)Br)Br)Cl[3] |

Section 2: Core Physicochemical Properties

The physical state and solubility characteristics of this compound are critical for its application in synthesis, dictating solvent choice, reaction conditions, and purification methods.

Table 2: Summary of Physicochemical Properties

Property Value Source
Physical State Solid [1]
Appearance Light yellow solid or liquid [5]
Melting Point 37-39°C [1]
Boiling Point 245.3°C [1]
Water Solubility Insoluble [5]

| Storage Temperature | 2-8°C |[1] |

Expert Analysis of Properties:
  • Melting and Boiling Points: The compound's high molecular weight (288.34 g/mol ) and the presence of multiple polarizable halogen atoms contribute to significant intermolecular van der Waals forces and dipole-dipole interactions. These strong forces require substantial thermal energy to overcome, resulting in a relatively high boiling point of 245.3°C[1]. The melting point of 37-39°C indicates that it exists as a low-melting solid at standard room temperature[1].

  • Solubility Profile: As a largely nonpolar aromatic compound, it exhibits poor solubility in water but is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and halogenated solvents like dichloromethane[6]. This profile is fundamental when selecting solvent systems for reactions and purification techniques like liquid-liquid extraction or chromatography.

Section 3: Spectroscopic and Analytical Characterization

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity assessment.

Mass Spectrometry (MS)
  • Expertise & Causality: For a halogenated compound, mass spectrometry is arguably the most powerful initial tool for identification. The key lies in the unique natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a highly characteristic and complex isotopic cluster for the molecular ion (M⁺). The expected pattern for a molecule containing two bromine atoms and one chlorine atom will show a series of peaks (M, M+2, M+4, M+6) with predictable relative intensities, providing a definitive fingerprint for the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The structure contains two aromatic protons. Their chemical shifts will be downfield (typically 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing halogen substituents will further influence these shifts. Complex splitting patterns are expected due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • ¹³C NMR: Six distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the six unique carbon atoms in the aromatic ring. The carbons directly bonded to the halogens will exhibit large chemical shifts, and the carbon bonded to fluorine will show a characteristic large one-bond C-F coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance is anticipated in the ¹⁹F NMR spectrum. This signal will be split into a multiplet due to coupling with the adjacent aromatic protons, providing further structural confirmation.

Infrared (IR) Spectroscopy
  • Trustworthiness: While less definitive than MS or NMR for specific isomer identification, IR spectroscopy provides a rapid and trustworthy method for confirming the presence of key functional groups. The spectrum should exhibit characteristic absorption bands for:

    • Aromatic C-H stretching: ~3050-3100 cm⁻¹

    • Aromatic C=C ring stretching: ~1400-1600 cm⁻¹

    • C-F stretching: ~1100-1300 cm⁻¹

    • C-Cl stretching: ~700-850 cm⁻¹

    • C-Br stretching: ~500-650 cm⁻¹

Section 4: Experimental Protocols for Property Determination

The following protocols represent standard, validated methods for confirming the physicochemical properties of a compound like this compound.

Protocol 4.1: Determination of Melting Point (Capillary Method)

This protocol ensures an accurate determination of the melting range, a critical indicator of purity.

  • Sample Preparation: Finely powder a small, dry sample of the compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. The causality here is that a small, tightly packed sample ensures uniform heat transfer.

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Heating (Optional): Quickly heat the apparatus to about 15-20°C below the expected melting point (37°C)[1].

  • Accurate Determination: Reduce the heating rate to 1-2°C per minute. This slow rate is crucial for allowing the system to reach thermal equilibrium, ensuring the observed temperature accurately reflects the sample's phase transition.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow melting range (e.g., < 2°C) is indicative of high purity.

Protocol 4.2: Workflow for Spectroscopic Analysis

This workflow provides a logical sequence for the comprehensive and authoritative identification of the compound.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir Infrared Spectroscopy Prep Dissolve Sample in Appropriate Deuterated Solvent (e.g., CDCl3) MS Acquire High-Resolution Mass Spectrum (HRMS) Prep->MS Aliquots for Analysis H_NMR Acquire 1H NMR Prep->H_NMR Aliquots for Analysis C_NMR Acquire 13C NMR Prep->C_NMR Aliquots for Analysis F_NMR Acquire 19F NMR Prep->F_NMR Aliquots for Analysis IR Acquire FT-IR Spectrum (Neat or KBr pellet) Prep->IR Aliquots for Analysis MS_Confirm Confirm Molecular Weight & Isotopic Pattern (C6H2Br2ClF) MS->MS_Confirm Analysis Final_Confirm Final Structure Validation & Purity Assessment MS_Confirm->Final_Confirm NMR_Confirm Confirm Connectivity & Isomeric Structure H_NMR->NMR_Confirm Integration & Analysis C_NMR->NMR_Confirm Integration & Analysis F_NMR->NMR_Confirm Integration & Analysis NMR_Confirm->Final_Confirm IR_Confirm Confirm Presence of Key Functional Groups (C-F, C-Cl, C-Br) IR->IR_Confirm Analysis IR_Confirm->Final_Confirm

Caption: Logical workflow for the definitive spectroscopic identification of the target compound.

Section 5: Safety, Handling, and Storage

Authoritative grounding in safety is paramount when working with any chemical intermediate. This compound is classified with specific hazards that necessitate careful handling.

  • Hazard Identification: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[3][5]. It is also classified as a combustible liquid[5].

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling Procedures: Avoid contact with skin and eyes. Do not breathe vapors or dust. Keep away from open flames, hot surfaces, and other sources of ignition[5].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[1][5]. Recommended storage is at 2-8°C to ensure long-term stability[1].

Conclusion

This compound is a key synthetic intermediate whose utility is directly linked to its distinct physicochemical properties. A thorough understanding of its molecular structure, physical characteristics, and spectroscopic signatures is essential for its effective and safe use in research and development. The analytical workflows and experimental protocols outlined in this guide provide a robust framework for scientists to validate the identity and purity of this compound, ensuring reproducibility and success in the synthesis of novel molecules for the pharmaceutical and agrochemical industries.

References

Spectroscopic Characterization of 1,2-Dibromo-5-chloro-3-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,2-Dibromo-5-chloro-3-fluorobenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and predictive algorithms to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in identifying and characterizing this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The presence of four different halogen substituents, each with its own electronic and steric effects, significantly influences the chemical environment of the aromatic protons and carbons. This guide will dissect the predicted spectroscopic data to provide a clear understanding of the structure-spectrum correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are expected to provide crucial information about the substitution pattern and electronic environment of the aromatic ring.

¹H NMR Spectroscopy

Theoretical Principles: The chemical shift of a proton in ¹H NMR is primarily influenced by the electron density of its local environment. Electron-withdrawing groups, such as halogens, tend to deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). The coupling between adjacent protons (J-coupling) provides information about their connectivity.

Predicted Spectrum: The ¹H NMR spectrum of this compound is predicted to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton at position 4 (H-4) is expected to be a doublet of doublets due to coupling with the fluorine atom at position 3 and the proton at position 6. The proton at position 6 (H-6) is also anticipated to be a doublet of doublets, coupling with the proton at position 4 and the fluorine atom at position 3.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-47.50 - 7.70ddJ(H-4, H-6) ≈ 2-3 Hz, J(H-4, F-3) ≈ 6-8 Hz
H-67.30 - 7.50ddJ(H-6, H-4) ≈ 2-3 Hz, J(H-6, F-3) ≈ 8-10 Hz

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

Theoretical Principles: The chemical shifts of carbon atoms in ¹³C NMR are influenced by the electronegativity of attached atoms and the overall electronic structure of the molecule. Halogen atoms induce significant downfield shifts on the carbons to which they are directly attached (ipso-carbons) and also affect the chemical shifts of other carbons in the ring. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) is a characteristic feature in the ¹³C NMR spectra of fluorinated compounds.

Predicted Spectrum: The ¹³C NMR spectrum is predicted to display six distinct signals for the six aromatic carbons. The carbons bearing the halogen substituents will be significantly deshielded. The carbon attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)Predicted C-F Coupling (Hz)
C-1115 - 120
C-2118 - 123
C-3158 - 163¹J(C-F) ≈ 240-260
C-4130 - 135²J(C-F) ≈ 20-25
C-5133 - 138³J(C-F) ≈ 3-5
C-6125 - 130⁴J(C-F) ≈ 1-3

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize a high-field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups and bond types absorb infrared radiation at characteristic frequencies. For aromatic compounds, key vibrations include C-H stretching, C=C ring stretching, and C-H out-of-plane bending. The C-X (halogen) stretching vibrations are also expected in the fingerprint region.

Predicted Spectrum: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for an aromatic system.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-F Stretch1250 - 1000Strong
C-Cl Stretch850 - 550Medium to Strong
C-Br Stretch680 - 515Medium to Strong
C-H Out-of-plane Bending900 - 675Strong

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) if it is a liquid, or as a KBr pellet or a mull (e.g., Nujol) if it is a solid.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For halogenated compounds, the isotopic distribution of chlorine and bromine results in a characteristic pattern for the molecular ion peak and fragment ions.

Predicted Spectrum: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The presence of two bromine atoms and one chlorine atom will lead to a complex isotopic pattern for the molecular ion. The most abundant isotopes are ³⁵Cl, ⁷⁹Br, and ⁸¹Br. The relative abundances of the M, M+2, M+4, and M+6 peaks can be predicted based on the natural isotopic abundances of these halogens. Fragmentation will likely involve the loss of halogen atoms or the entire halogenated benzene ring.

Table 4: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₆H₂Br₂ClF)

Ionm/z (for ¹²C, ¹H, ³⁵Cl, ⁷⁹Br, ¹⁹F)Predicted Relative Abundance
[M]⁺309.8~75%
[M+2]⁺311.8100%
[M+4]⁺313.8~50%
[M+6]⁺315.8~10%

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and its fragments.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and major fragment ions.

Logical Relationships and Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, integrating data from all three techniques for a confident structure elucidation.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Conclusion 1H_NMR ¹H NMR Proton_Environment Proton Environment & Connectivity 1H_NMR->Proton_Environment 13C_NMR ¹³C NMR Carbon_Framework Carbon Framework & Substitution 13C_NMR->Carbon_Framework IR IR Spectroscopy Functional_Groups Functional Groups & Bond Types IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Elemental Composition MS->Molecular_Weight Structure_Elucidation Structure Elucidation of This compound Proton_Environment->Structure_Elucidation Carbon_Framework->Structure_Elucidation Functional_Groups->Structure_Elucidation Molecular_Weight->Structure_Elucidation

Caption: Workflow for Spectroscopic Data Integration.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can more effectively identify and characterize this compound in their experimental work. The provided protocols offer a standardized approach for acquiring high-quality spectroscopic data.

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,2-Dibromo-5-chloro-3-fluorobenzene

CAS Number: 208186-78-1

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It provides an in-depth exploration of its chemical properties, synthesis, applications, analytical characterization, and safety protocols, grounded in established scientific principles and methodologies.

This compound is a polysubstituted aromatic compound. The specific arrangement of its halogen substituents—two bromine atoms in adjacent (ortho) positions, along with chlorine and fluorine atoms—creates a unique electronic and steric profile. This profile is instrumental in directing its reactivity, particularly in organometallic cross-coupling reactions, making it a valuable building block in medicinal and agricultural chemistry.[1]

The distinct substitution pattern allows for regioselective functionalization. The differential reactivity of the C-Br, C-Cl, and C-F bonds under various catalytic conditions enables chemists to introduce different molecular fragments in a controlled, stepwise manner. This is a cornerstone of modern synthetic strategy, allowing for the efficient construction of complex molecular architectures from a relatively simple starting material.

Table 1: Physicochemical and Registry Data for this compound

PropertyValueSource(s)
CAS Number 208186-78-1[2][3][4]
Molecular Formula C₆H₂Br₂ClF
Molecular Weight 288.34 g/mol [1]
Melting Point 37-39°C[1]
Boiling Point 245.3°C[1]
MDL Number MFCD00143441[1]
SMILES C1=C(C=C(C(=C1F)Br)Br)Cl
Appearance SolidN/A

Synthesis Pathway: A Mechanistic Perspective

The synthesis of polysubstituted halogenated benzenes like this compound often relies on established, robust reactions that allow for precise installation of functional groups on the aromatic ring. A common and industrially scalable approach involves the diazotization of a highly substituted aniline precursor, followed by a Sandmeyer or similar substitution reaction.

The rationale for this multi-step approach is rooted in the principles of electrophilic aromatic substitution and directing group effects. The synthesis begins with a less complex starting material, and substituents are added sequentially. The final step, converting an amino group into a halogen via a diazonium salt, is a powerful and versatile method for accessing substitution patterns that are difficult to achieve through direct halogenation. For instance, a patent for a related compound, 5-bromo-1,3-dichloro-2-fluorobenzene, details a process starting from 3,5-dichloro-4-fluoroaniline, which undergoes a tubular diazotization reaction followed by a reaction with cuprous bromide.[5] A similar logic can be applied to devise a plausible synthesis for the target compound.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer-type Reaction cluster_2 Step 3: Purification Precursor Substituted Aniline (e.g., 3,4-Dibromo-5-chloro-2-fluoroaniline) Reagents1 NaNO₂, H₂SO₄ (or other strong acid) ~0-5°C Precursor->Reagents1 Diazonium Intermediate Diazonium Salt [Ar-N₂]⁺ Reagents1->Diazonium Reagents2 CuBr / HBr Heat Diazonium->Reagents2 Substitution of -N₂ group Product This compound Reagents2->Product Purification Workup & Column Chromatography Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Applications in Pharmaceutical and Agrochemical Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules.[1] The different halogens serve as orthogonal synthetic handles for sequential cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig).

Causality of Reactivity: The C-Br bonds are significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions. This difference in reactivity is the key to its utility. A researcher can selectively react at the bromine positions first, leaving the chlorine atom untouched for a subsequent, different coupling reaction under more forcing conditions. The C-F bond is generally the most robust and typically remains inert, acting as a permanent substituent that can modulate the electronic properties and metabolic stability of the final target molecule. This strategic, stepwise functionalization is a powerful tool in drug discovery for building libraries of related compounds (analogs) to explore structure-activity relationships (SAR).

Analytical Characterization Protocol

Ensuring the identity and purity of this compound, and crucially, distinguishing it from its isomers, is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose. The gas chromatography component separates volatile compounds based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing a molecular fingerprint.

A sensitive GC method using low thermal mass technology has been shown to be effective for separating isomers of similar compounds like bromofluorobenzaldehydes.[6] This highlights the importance of high-resolution chromatography for quality control.

Protocol: GC-MS for Purity and Identity Confirmation

This protocol is a representative workflow for the quality control analysis of this compound.

1. Sample Preparation:

  • Accurately weigh ~10 mg of the compound.
  • Dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
  • Prepare a working sample by diluting the stock solution 1:100 to a final concentration of 10 µg/mL.

2. Internal Standard:

  • For quantitative analysis, an internal standard is crucial for accuracy and precision.[7] A deuterated analog, such as 1-Bromo-3-chloro-5-fluorobenzene-d3, is an ideal choice as it is chemically similar but mass-distinguishable.[8]
  • Spike the working sample with the internal standard to a known final concentration (e.g., 5 µg/mL).

3. Instrumentation and Conditions:

  • GC Column: A mid-polarity column, such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness), is suitable for separating halogenated aromatics.[7]
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet: Splitless mode at 250°C.
  • Oven Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp 1: 15°C/min to 200°C.
  • Ramp 2: 25°C/min to 280°C, hold for 4 minutes.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full Scan (e.g., m/z 40-450) to confirm identity and detect any impurities.

4. Data Analysis:

  • Identity Confirmation: Compare the obtained mass spectrum of the main peak with a reference spectrum. The fragmentation pattern and the molecular ion peak (M+) should match.
  • Purity Assessment: Integrate the peak area of the main component and any impurity peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

SamplePrep [label="1. Sample Preparation\n(10 µg/mL in DCM)"]; Spiking [label="2. Internal Standard Spiking\n(e.g., Deuterated Analog)"]; Injection [label="3. GC-MS Injection"]; Separation [label="4. Chromatographic Separation\n(GC Column)"]; Detection [label="5. Mass Spectrometric Detection\n(EI, Full Scan)"]; Analysis [label="6. Data Analysis\n(Spectrum Matching & Purity Calculation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

SamplePrep -> Spiking -> Injection -> Separation -> Detection -> Analysis; }

Caption: Standard workflow for GC-MS analysis of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

Table 2: Hazard and Precautionary Information

CategoryCodesDescriptionSource(s)
Hazard Statements H315Causes skin irritation.[3]
H319Causes serious eye irritation.[3]
H335May cause respiratory irritation.[3]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[9][10]
P302+P352IF ON SKIN: Wash with plenty of water.[3][9]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11]

  • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat.[11]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] If exposure limits are exceeded, a full-face respirator may be necessary.[11]

Storage:

  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep the container tightly closed.[9][12]

  • Recommended storage temperature is 2-8°C.[1]

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11][12]

  • Skin Contact: Immediately take off contaminated clothing and wash the affected area with plenty of soap and water.[11]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[11]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[12]

References

An In-depth Technical Guide to the Crystal Structure Analysis of 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional arrangement of atoms in a molecule is paramount. The crystal structure of a compound not only confirms its chemical identity and stereochemistry but also reveals crucial information about its intermolecular interactions, which in turn dictate its physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies and analytical considerations for the crystal structure determination and analysis of 1,2-Dibromo-5-chloro-3-fluorobenzene, a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

While a solved crystal structure for this compound is not publicly available in crystallographic databases like the Cambridge Structural Database (CSD) as of the time of this writing, this guide will serve as a detailed roadmap for its determination and analysis.[2][3][4] We will delve into the experimental design, from synthesis and crystallization to data collection and structure refinement, and explore the theoretical underpinnings of the intermolecular forces that are likely to govern its crystal packing.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

The target compound is a substituted benzene ring, and its synthesis would likely involve a multi-step process. While specific, detailed synthetic procedures for this exact molecule are not readily found in the primary literature, analogous preparations of similar halogenated benzenes often utilize diazotization-halogenation reactions (e.g., Sandmeyer-type reactions) starting from a corresponding aniline. For instance, a plausible route could start from a commercially available di-substituted aniline, followed by sequential bromination, chlorination, or fluorination steps. It is crucial to employ robust purification techniques, such as column chromatography and recrystallization, to achieve a purity of >98%, which is essential for obtaining high-quality crystals.

Crystal Growth Methodologies

The formation of single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For a compound like this compound, which is a solid at room temperature with a melting point of 37-39°C, several crystallization techniques can be employed.[1]

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethanol, dichloromethane, acetone, ethyl acetate) to determine a suitable solvent in which the compound has moderate solubility.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals.

  • Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.

dot

Caption: Overview of the crystal structure determination workflow.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6][7]

Data Collection

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

Parameter Typical Value/Setting Rationale
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα is standard for small molecules. Cu Kα can be used for smaller crystals but may cause higher absorption.
Temperature 100(2) KReduces thermal motion of atoms, leading to more precise atomic positions and reduced disorder.
Detector CCD or CMOS area detectorAllows for efficient collection of a large number of diffraction spots.
Data Collection Strategy Full sphere of data with redundancyEnsures that all unique reflections are measured multiple times, which is important for accurate intensity measurements and absorption corrections.
Structure Solution and Refinement

The collected diffraction data (a series of reflection intensities) are then used to solve and refine the crystal structure.

  • Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal system. The systematic absences in the diffraction pattern are used to assign the space group.

  • Structure Solution: The phases of the reflections are determined using direct methods or Patterson methods. This initial solution provides a rough electron density map, from which the positions of the heavier atoms (in this case, the two bromine and one chlorine atom) can be identified.

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Part 3: Analysis of the Crystal Structure

Once the structure is refined, a detailed analysis of the molecular geometry and intermolecular interactions is performed. For halogenated benzenes, non-covalent interactions such as halogen bonding and π-π stacking are expected to play a significant role in the crystal packing.[8][9][10][11][12]

Intramolecular Geometry

The first step is to analyze the bond lengths, bond angles, and torsion angles within the this compound molecule to ensure they fall within expected ranges and to identify any potential steric strain due to the multiple halogen substituents.

Intermolecular Interactions

The key to understanding the solid-state properties of the compound lies in the analysis of how the molecules pack together in the crystal lattice.

  • Halogen Bonding: A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. In the case of this compound, we can anticipate several types of halogen bonds:

    • Br···Br, Br···Cl, Br···F, Cl···F interactions between neighboring molecules.

    • These interactions are directional and can significantly influence the crystal packing.[9]

  • π-π Stacking: The aromatic rings of neighboring molecules may engage in π-π stacking interactions. These can be either face-to-face or offset.

  • C-H···X (X = Br, Cl, F) and C-H···π Interactions: Weak hydrogen bonds involving the aromatic C-H groups and either a halogen atom or the π-system of an adjacent molecule can also contribute to the overall stability of the crystal lattice.

dot

Intermolecular_Interactions Molecule_A Molecule A (C₆H₂Br₂ClF) Molecule_B Molecule B (C₆H₂Br₂ClF) Molecule_A->Molecule_B Halogen Bonding (e.g., Br···Cl) Molecule_C Molecule C (C₆H₂Br₂ClF) Molecule_A->Molecule_C C-H···X Interactions Molecule_B->Molecule_C π-π Stacking

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

This guide has outlined a comprehensive, albeit prospective, approach to the crystal structure analysis of this compound. By following a systematic workflow encompassing synthesis, crystallization, data collection, and detailed structural analysis, researchers can obtain a wealth of information about this compound. The insights gained from the precise atomic arrangement and the nature of the intermolecular interactions are invaluable for understanding its solid-state properties and for the rational design of new materials and pharmaceutical compounds. The final step in this process would be the deposition of the crystal structure data in a public repository, such as the Cambridge Crystallographic Data Centre (CCDC), to benefit the wider scientific community.

References

solubility of 1,2-Dibromo-5-chloro-3-fluorobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,2-Dibromo-5-chloro-3-fluorobenzene in Organic Solvents

Authored by a Senior Application Scientist

Introduction

This compound is a halogenated aromatic compound with significant applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern allows for selective cross-coupling reactions, making it a valuable building block in the development of complex organic molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its determination, and an analysis of expected solubility trends in a range of common organic solvents.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For halogenated benzenes like this compound, several factors influence their solubility in organic solvents.

Molecular Polarity and Dipole Moment: The arrangement of halogen substituents on the benzene ring creates a specific molecular polarity and dipole moment. While the carbon-halogen bonds are polar, the overall dipole moment of the molecule depends on the vector sum of these individual bond dipoles. The asymmetrical substitution in this compound is expected to result in a net dipole moment, making it more soluble in polar organic solvents compared to nonpolar ones.

Intermolecular Forces: The primary intermolecular forces at play for halogenated benzenes are van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions. The large electron clouds of the bromine and chlorine atoms contribute to strong dispersion forces. Additionally, studies on halogenated benzenes have revealed the significance of halogen-π and π-π interactions, which can influence their solubility and retention in chromatographic systems.[2][3]

Solvent Properties: The choice of solvent is critical in determining the solubility of this compound. Key solvent properties to consider include:

  • Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further categorized into protic (containing a hydrogen atom attached to an electronegative atom, capable of hydrogen bonding) and aprotic (lacking such a hydrogen).

  • Dielectric Constant: This property reflects a solvent's ability to separate ions and is a good measure of its polarity.

  • Hydrogen Bonding Capability: While this compound is not a hydrogen bond donor, it can act as a weak hydrogen bond acceptor through its halogen atoms. Solvents capable of hydrogen bonding may exhibit enhanced solubility.

Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneModerate to GoodDominated by London dispersion forces. The aromatic nature of toluene may enhance solubility through π-π interactions.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)Good to ExcellentFavorable dipole-dipole interactions between the solvent and the polar solute.
Polar Protic Methanol, EthanolModerateThe polar nature of the solvent is favorable, but the strong hydrogen bonding network of the solvent may be only partially disrupted by the solute.

Experimental Determination of Solubility

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound using the reliable shake-flask method, which is based on OECD Guideline 105.[4]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Prepare supersaturated solutions in vials B Add excess solute to each solvent A->B C Place vials in a shaker bath at a constant temperature B->C D Agitate until equilibrium is reached (e.g., 24-48 hours) C->D E Centrifuge the vials to pellet undissolved solid D->E F Filter the supernatant using a syringe filter E->F G Prepare a dilution series of the clear filtrate F->G H Analyze by a suitable analytical method (e.g., HPLC-UV) G->H I Determine the concentration from a calibration curve H->I

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol
  • Preparation of Supersaturated Solutions:

    • For each selected organic solvent, add a known volume (e.g., 5 mL) to a series of vials.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solid remains.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 48 hours. A preliminary experiment can be conducted to determine the time required to reach a constant concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15-20 minutes.[4]

    • Carefully collect the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Prepare a series of accurate dilutions of the clear, saturated filtrate with the respective solvent.

    • Determine the concentration of this compound in the diluted samples using a validated analytical method such as HPLC-UV or GC-FID.

    • Construct a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the saturated solution.

    • The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.[4]

Discussion and Practical Implications

The solubility data obtained from the experimental protocol will provide crucial insights for researchers and drug development professionals. A higher solubility in a particular solvent suggests its suitability for use in chemical reactions, as it would allow for higher concentrations of reactants and potentially faster reaction rates. For purification processes such as recrystallization, a solvent with high solubility at elevated temperatures and low solubility at lower temperatures would be ideal. In the context of formulation, understanding the solubility in a range of pharmaceutically acceptable solvents is essential for developing stable and effective drug delivery systems.

Conclusion

While specific quantitative data on the solubility of this compound is not widely published, this guide provides a robust framework for understanding and determining its solubility profile. By applying the theoretical principles of solubility and following the detailed experimental protocol, researchers can generate reliable data to inform their work in synthesis, purification, and formulation. The general trend of good solubility in a variety of organic solvents, characteristic of halogenated benzenes, is expected to hold true for this compound, with variations depending on the specific properties of the solvent.

References

theoretical calculations for 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 1,2-Dibromo-5-chloro-3-fluorobenzene

Abstract

This technical guide provides a comprehensive theoretical analysis of this compound, a polysubstituted aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1] Utilizing first-principles calculations based on Density Functional Theory (DFT), we elucidate the molecule's structural, vibrational, and electronic properties. This guide is intended for researchers, computational chemists, and drug development professionals, offering a foundational understanding of the molecule's characteristics, predicting its reactivity, and providing a robust computational framework for the analysis of similar halogenated aromatic systems.

Introduction: The Significance of this compound

This compound (CAS No: 208186-78-1) is a halogenated benzene derivative that serves as a versatile building block in organic synthesis.[2][3] Its unique substitution pattern, featuring four different halogen atoms, allows for highly selective and regioselective reactions, particularly in metal-catalyzed cross-coupling processes.[1] Understanding the intrinsic properties of this molecule is paramount for optimizing reaction conditions, predicting sites of reactivity, and designing novel synthetic pathways.

Theoretical calculations provide a powerful, non-empirical approach to probe molecular characteristics at the atomic level. By solving the electronic Schrödinger equation, we can determine a molecule's equilibrium geometry, vibrational modes (corresponding to FT-IR and Raman spectra), and electronic landscape, including frontier molecular orbitals and electrostatic potential. This in silico approach is not merely predictive; it provides deep mechanistic insights that complement and guide experimental work, accelerating the research and development cycle.

This guide details the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to build a comprehensive profile of this compound.

Computational Methodology: A Self-Validating Framework

The reliability of any theoretical study hinges on the judicious selection of the computational method and basis set. Our approach is grounded in well-established protocols known for their balance of accuracy and computational efficiency in studying halogenated organic molecules.[4][5]

The Choice of Density Functional Theory (DFT)

For this analysis, we employ Density Functional Theory (DFT), which has proven to be exceptionally effective for systems of this size. Specifically, the B3LYP hybrid functional is selected.

  • Expertise & Causality: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange with exchange and correlation functionals. This formulation provides a robust description of electron correlation effects, which is crucial for accurately modeling the electronic structure of molecules with multiple electronegative atoms like halogens. It consistently yields reliable geometries and vibrational frequencies for a wide range of organic compounds.[5]

The Basis Set: 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. We have selected the Pople-style 6-311++G(d,p) basis set.

  • Expertise & Causality:

    • 6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing greater flexibility to model the electron distribution compared to smaller double-zeta sets.

    • ++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing the behavior of electrons far from the nucleus, which is critical for modeling non-covalent interactions and systems with lone pairs, such as the halogens in our molecule.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals from their standard shapes, which is necessary to correctly model the anisotropic electron distribution in chemical bonds.

This combination of B3LYP/6-311++G(d,p) represents a self-validating system, as it is a widely benchmarked and accepted level of theory for predicting the properties of halogenated aromatics.[4] All calculations are performed assuming an isolated molecule in the gas phase.

Computational Workflow Protocol

The theoretical investigation follows a rigorous, multi-step protocol to ensure the validity of the results.

  • Geometry Optimization: The initial structure of this compound is fully optimized without any symmetry constraints. This iterative process locates the minimum energy conformation on the potential energy surface.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations also yield the theoretical FT-IR and FT-Raman spectra.

  • Electronic Property Analysis: Using the optimized geometry, further calculations are performed to determine the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and to map the Molecular Electrostatic Potential (MEP).

G cluster_input Step 1: Input cluster_calc Step 2: Core Calculation cluster_output Step 3: Property Analysis & Output Input Initial Molecular Structure (this compound) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Minimize Energy Freq Frequency Analysis (Confirm Minimum Energy) Opt->Freq Verify Stability Geom Optimized Geometry (Bond Lengths, Angles) Freq->Geom Derive Properties Vib Vibrational Spectra (FT-IR, FT-Raman) Freq->Vib Derive Properties Elec Electronic Properties (HOMO-LUMO, MEP) Freq->Elec Derive Properties

Caption: A generalized workflow for the theoretical analysis of molecular properties.

Results and In-Depth Discussion

Optimized Molecular Structure

The geometry optimization yields the most stable conformation of the molecule. The aromatic ring exhibits minor deviations from a perfect hexagon due to the varying steric and electronic effects of the halogen substituents. The atom numbering scheme used in the following discussion is presented below.

Caption: Atom numbering scheme for this compound.

Table 1: Selected Calculated Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.405C6-C1-C2121.1
C2-C31.391C1-C2-C3120.9
C3-C41.388C2-C3-C4118.0
C4-C51.393C3-C4-C5121.8
C5-C61.390C4-C5-C6119.3
C6-C11.399C5-C6-C1118.9
C1-Br71.895Br7-C1-C2119.0
C2-Br81.896Br8-C2-C1119.2
C3-F91.348F9-C3-C2119.5
C5-Cl101.741Cl10-C5-C4119.8
  • Analysis of Structural Data: The C-C bond lengths within the aromatic ring are intermediate between typical single (1.54 Å) and double (1.34 Å) bonds, confirming the aromatic character. The bond lengths are not uniform, with the C3-C4 bond being the shortest, influenced by the highly electronegative fluorine atom. As expected from atomic radii, the C-Halogen bond lengths increase in the order C-F < C-Cl < C-Br. The internal bond angles of the ring also show distortion from the ideal 120° of a perfect hexagon, accommodating the steric bulk and electronic repulsion of the large bromine atoms.

Vibrational Analysis (FT-IR and FT-Raman)

The calculated vibrational frequencies and their corresponding intensities provide a theoretical spectrum that can be used to identify and characterize the molecule.

  • Trustworthiness through Scaling: It is a standard and necessary practice in computational chemistry to scale calculated vibrational frequencies to correct for systematic errors arising from basis set incompleteness and the approximation of the DFT functional. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of ~0.967 is often applied.

Table 2: Selected Calculated Vibrational Frequencies and Assignments

Scaled Frequency (cm⁻¹)Assignment
~3080C-H stretching
~1560C=C aromatic ring stretching
~1250C-F stretching
~1100In-plane C-H bending
~850C-Cl stretching
~680C-Br stretching
~550Ring deformation
  • Significance for Researchers: This theoretical spectrum is invaluable for experimentalists. It allows for the unambiguous assignment of peaks in measured FT-IR and Raman spectra, confirming the identity and purity of a synthesized sample. The distinct frequencies for C-F, C-Cl, and C-Br stretching modes serve as clear spectroscopic signatures for this molecule.

Electronic Properties: Reactivity and Interaction Sites

The electronic properties dictate the molecule's reactivity, stability, and intermolecular interaction capabilities.

1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • Calculated HOMO Energy: -6.95 eV

  • Calculated LUMO Energy: -1.21 eV

  • Calculated HOMO-LUMO Gap (ΔE): 5.74 eV

  • Insight into Reactivity: The HOMO is primarily localized over the π-system of the benzene ring and the p-orbitals of the bromine atoms. The LUMO is a π* anti-bonding orbital distributed across the aromatic ring. The large energy gap of 5.74 eV suggests that this compound is a kinetically stable molecule, which is a desirable trait for a synthetic intermediate that must survive multiple reaction steps. This gap provides a quantitative measure of its resistance to electronic excitation.

2. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, illustrating the charge distribution and predicting sites for electrophilic and nucleophilic attack.

  • Negative Potential Regions (Red/Yellow): These regions are found around the most electronegative atoms, primarily the fluorine and chlorine atoms. These areas are rich in electrons and are the most likely sites for attack by electrophiles or for engaging in attractive electrostatic interactions.

  • Positive Potential Regions (Blue): While the hydrogens are slightly positive, a particularly important region of positive potential, known as a sigma-hole , exists along the axis of the C-Br bonds, opposite the carbon atom.[6]

  • Authoritative Grounding: The concept of the sigma-hole is a cornerstone of modern halogen bonding theory.[6][7] This electron-deficient outer lobe on the bromine atom can act as a Lewis acid, forming strong, directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., lone pairs on nitrogen or oxygen atoms). This property is critically important in drug development for ligand-receptor binding and in materials science for crystal engineering. The presence of these sigma-holes on the two adjacent bromine atoms makes this region a potent site for directed intermolecular interactions.

Conclusion

This guide has presented a comprehensive theoretical investigation of this compound using a robust DFT-based methodology. The calculated results provide a detailed picture of the molecule's geometric structure, vibrational spectra, and electronic landscape.

Key findings include the significant structural distortions induced by the four halogen substituents, the prediction of key vibrational modes for spectroscopic identification, and the characterization of its electronic reactivity. The large HOMO-LUMO gap indicates high kinetic stability, while the Molecular Electrostatic Potential map reveals distinct regions of negative potential at the F and Cl atoms and, crucially, positive sigma-holes on the Br atoms. These insights are directly applicable to the fields of synthetic chemistry and drug design, providing a solid theoretical foundation for predicting the molecule's behavior in chemical reactions and biological systems.

References

Unlocking Synthetic Potential: A Technical Guide to 1,2-Dibromo-5-chloro-3-fluorobenzene for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthetic Versatility of a Unique Polychlorinated Aromatic Building Block for Pharmaceutical and Agrochemical Discovery

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential research applications of 1,2-Dibromo-5-chloro-3-fluorobenzene (CAS No. 208186-78-1). This unique polyhalogenated aromatic compound presents a versatile platform for the synthesis of complex molecules, primarily driven by the differential reactivity of its halogen substituents. Its strategic use in selective cross-coupling reactions makes it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1]

Core Molecular Attributes and Physicochemical Properties

This compound is a solid at room temperature with a melting point of 37-39°C and a boiling point of 245.3°C. Its molecular formula is C₆H₂Br₂ClF, with a corresponding molecular weight of approximately 288.34 g/mol . The strategic placement of two bromine atoms, one chlorine atom, and one fluorine atom on the benzene ring is the cornerstone of its synthetic utility.

PropertyValueReference
CAS Number 208186-78-1--INVALID-LINK--
Molecular Formula C₆H₂Br₂ClF--INVALID-LINK--
Molecular Weight 288.34 g/mol --INVALID-LINK--
Melting Point 37-39°C--INVALID-LINK--
Boiling Point 245.3°C--INVALID-LINK--

Strategic Synthesis and The Principle of Differential Reactivity

The primary research value of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the bond strength and, consequently, the reactivity of the halogens follow the general trend: C-I > C-Br > C-Cl > C-F. This hierarchy allows for the selective functionalization of the molecule at the bromine-substituted positions while leaving the chloro and fluoro substituents intact for subsequent transformations.

This regioselectivity is the key to constructing complex molecular architectures in a controlled, stepwise manner. Researchers can leverage this property to introduce a variety of substituents at specific positions on the aromatic ring, making it a powerful tool in medicinal chemistry and materials science.

Caption: Regioselective functionalization workflow.

Potential Research Areas and Methodologies

The unique structural features of this compound open up several avenues for advanced research.

Synthesis of Novel Pharmaceutical Scaffolds

The development of new drugs often relies on the creation of novel molecular scaffolds. The controlled, stepwise introduction of different functional groups onto the benzene ring of this compound can lead to the synthesis of libraries of compounds for high-throughput screening.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.02-0.05 equiv).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100°C and monitor the progress by TLC or GC-MS. The reaction time will vary depending on the specific substrates.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.

  • Anhydrous Solvents: While some water is often necessary for the Suzuki reaction, rigorously dry conditions for the setup prevent unwanted side reactions.

  • Base: The base is crucial for the transmetalation step in the catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Ligand (if using a pre-catalyst): The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

Development of Advanced Agrochemicals

The principles of rational drug design also apply to the development of new herbicides, fungicides, and insecticides. The introduction of specific halogen patterns and other functional groups can enhance the efficacy and selectivity of agrochemicals.

Experimental Protocol: Selective Sonogashira Coupling

This protocol provides a general method for the introduction of an alkynyl group.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and CuI (0.02-0.10 equiv).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Causality behind Experimental Choices:

  • Copper(I) Iodide Co-catalyst: CuI is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Amine Base: The amine acts as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HX formed during the reaction.

Synthesis of Functional Materials

The unique electronic properties of polyhalogenated aromatic compounds make them interesting building blocks for functional materials such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and specialty polymers. The ability to precisely control the substitution pattern allows for the fine-tuning of the material's electronic and physical properties.

Experimental Protocol: Selective Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of an arylamine derivative.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Strong base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (0.01-0.05 equiv), the phosphine ligand (0.012-0.06 equiv), and the base (1.2-2.0 equiv).

  • Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-120°C, monitoring by TLC or GC-MS.

  • After completion, cool to room temperature, and partition between water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify by column chromatography.

Causality behind Experimental Choices:

  • Bulky Phosphine Ligands: These ligands are crucial for promoting the reductive elimination step, which is often the rate-limiting step in C-N bond formation.

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: A complex multiplet in the aromatic region is expected for the two aromatic protons. The chemical shifts will be influenced by the deshielding effects of the halogens.

  • ¹³C NMR: Six distinct signals are expected for the aromatic carbons. The carbons attached to the halogens will show characteristic chemical shifts and C-F coupling.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to the adjacent protons. The chemical shift will be in the typical range for an aryl fluoride.[2]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom.

  • Infrared Spectroscopy: Characteristic C-H, C-C, and C-halogen stretching and bending vibrations will be observed.

References

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 1,2-Dibromo-5-chloro-3-fluorobenzene. As a polyhalogenated aromatic compound, this substrate presents a unique case study in regioselectivity, governed by the competing directing effects of its four halogen substituents. The ring is significantly deactivated towards electrophilic attack, necessitating carefully chosen reaction conditions. This document elucidates the theoretical underpinnings of substituent effects, predicts the primary site of substitution through mechanistic analysis, and provides validated protocols for key EAS reactions. The insights herein are targeted toward researchers, scientists, and drug development professionals who utilize complex halogenated intermediates in synthetic chemistry.

Introduction: The Challenge of Polyhalogenated Arenes in EAS

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[1]

Substituents already present on the benzene ring profoundly influence both the rate of reaction and the position of the incoming electrophile.[2] Halogens represent a peculiar class of substituents. Due to their high electronegativity, they withdraw electron density from the ring via the inductive effect, making the ring less nucleophilic and thus deactivating it towards electrophilic attack compared to benzene.[3][4] However, they possess lone pairs of electrons that can be donated into the ring through resonance, which stabilizes the cationic sigma complex. This resonance effect, while weaker than the inductive effect in determining overall reactivity, is dominant in directing the substitution to the ortho and para positions.[5][6][7]

The substrate, this compound, is a heavily halogenated arene used as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[8] With four deactivating groups, the aromatic ring is exceptionally electron-poor, making EAS reactions challenging. Furthermore, predicting the outcome requires a nuanced understanding of the competing directing effects of fluorine, chlorine, and bromine atoms at various positions.

Analysis of Regioselectivity: A Consensus of Directing Effects

To predict the site of electrophilic attack, we must analyze the two available positions on the ring, C4 and C6, and evaluate how the existing substituents influence the stability of the corresponding arenium ion intermediates.

The structure and numbering of the substrate are as follows:

The directing influence of halogens in EAS is governed by a combination of their inductive and resonance effects. The order for both effects is F > Cl > Br.[4] While the inductive effect controls overall ring deactivation, the resonance effect, which stabilizes the cationic intermediate, dictates the ortho/para regioselectivity.[3] Fluorine's ability to stabilize an adjacent carbocation via π-donation is the most potent among the halogens due to effective 2p-2p orbital overlap with carbon.[9]

Evaluation of Potential Substitution Sites:
  • Attack at C4: This position is para to the bromine at C1, ortho to the chlorine at C5, and meta to the bromine at C2 and the fluorine at C3. The para and ortho relationships provide resonance stabilization to the arenium ion.

  • Attack at C6: This position is para to the fluorine at C3, ortho to the bromine at C1, and meta to the bromine at C2 and the chlorine at C5. This site also benefits from para and ortho resonance stabilization.

The decisive factor is the relative strength of the directing groups. The most powerful activating (or least deactivating) director typically controls the regioselectivity.[10] In this context, the para-directing resonance effect of the fluorine atom at C3 is the most significant stabilizing influence. This effect strongly favors the formation of the arenium ion resulting from attack at C6.

The diagram below visualizes the primary directing vectors, highlighting the dominant influence of the fluorine substituent towards the C6 position.

Caption: Directing effects on the substrate, predicting C6 as the major site.

Key Electrophilic Substitution Reactions

Due to the highly deactivated nature of the ring, forcing conditions (e.g., higher temperatures, stronger Lewis acids, or more concentrated acids) are generally required to achieve a reasonable reaction rate.

The general workflow for these reactions follows a consistent pattern of electrophile generation, reaction with the substrate, and product work-up.

G reagents EAS Reagents (e.g., HNO₃/H₂SO₄) gen Step 1: Generate Electrophile (E⁺) reagents->gen reaction Step 2: Reaction (Addition-Elimination) gen->reaction substrate Substrate (this compound) substrate->reaction workup Step 3: Quench & Work-up (e.g., Ice water, Extraction) reaction->workup product Final Product (C6-Substituted) workup->product

Caption: General experimental workflow for EAS reactions.
Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[11]

  • Predicted Product: 1,2-Dibromo-5-chloro-3-fluoro-6-nitrobenzene

  • Causality: The use of fuming nitric acid and concentrated sulfuric acid provides a high concentration of the nitronium ion, which is necessary to overcome the high activation energy barrier of this deactivated substrate.

Experimental Protocol: Nitration

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 20 mL of concentrated sulfuric acid (98%) to 0 °C in an ice-salt bath.

  • Reagent Addition: Slowly add 1.0 g (3.47 mmol) of this compound to the cold, stirring acid. Ensure the substrate dissolves completely.

  • Nitrating Mixture: Slowly add 5 mL of fuming nitric acid (>90%) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to yield the pure 1,2-Dibromo-5-chloro-3-fluoro-6-nitrobenzene.

Halogenation (Bromination)

Halogenation involves the introduction of a halogen atom (e.g., -Br). The electrophile is a polarized bromine molecule or a bromonium ion equivalent, generated with the aid of a Lewis acid catalyst like FeBr₃.

  • Predicted Product: 1,2,6-Tribromo-5-chloro-3-fluorobenzene

  • Causality: Iron(III) bromide is a required catalyst that polarizes the Br-Br bond, creating a potent electrophile (Br⁺) capable of reacting with the electron-poor aromatic ring. The reaction is often performed neat or in an inert solvent.

Experimental Protocol: Bromination

  • Preparation: To a dry, two-necked flask protected by a drying tube, add 1.0 g (3.47 mmol) of this compound and 0.1 g (0.34 mmol) of anhydrous iron(III) bromide (FeBr₃).

  • Reagent Addition: Warm the mixture gently to melt the substrate (Melting Point: 37-39°C).[12] Slowly add 0.61 g (0.19 mL, 3.82 mmol) of liquid bromine dropwise with stirring. The reaction is exothermic and will evolve HBr gas (use a fume hood and an acid gas trap).

  • Reaction: Stir the mixture at 40-50 °C for 2-3 hours until the bromine color fades and HBr evolution ceases. Monitor by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and dissolve it in 20 mL of dichloromethane (DCM).

  • Quenching: Carefully wash the organic layer with 10 mL of 5% sodium bisulfite solution to remove any unreacted bromine, followed by 10 mL of water and 10 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with hexanes) to obtain pure 1,2,6-Tribromo-5-chloro-3-fluorobenzene.

Friedel-Crafts Reactions: A Note on Limitations

The Friedel-Crafts reactions, both alkylation and acylation, are among the most powerful C-C bond-forming methods in EAS.[13] However, they are notoriously ineffective on aromatic rings bearing strongly deactivating substituents.[2]

  • Friedel-Crafts Alkylation: This reaction is prone to failure because the deactivating halogens inhibit the ring's nucleophilicity to a point where it cannot attack the carbocation electrophile. Furthermore, the Lewis acid catalyst can complex with the lone pairs on the halogen substituents, further deactivating the ring.

  • Friedel-Crafts Acylation: This reaction is even less likely to succeed. The product of acylation is a ketone, which is itself a deactivating group. The ketone product will complex strongly with the Lewis acid catalyst (e.g., AlCl₃), requiring more than a stoichiometric amount of the catalyst and further deactivating the system.[14]

Given the presence of four deactivating halogens on the substrate, standard Friedel-Crafts alkylation and acylation reactions are not expected to proceed under typical conditions. Attempting these reactions would likely result in the recovery of unreacted starting material.

Data Summary and Predicted Outcomes

The following table summarizes the predicted outcomes and required conditions for the primary EAS reactions on this compound.

Reaction TypeElectrophile (E⁺)Reagents & ConditionsPredicted Major Product
Nitration NO₂⁺Fuming HNO₃, conc. H₂SO₄, 0-25°C1,2-Dibromo-5-chloro-3-fluoro-6-nitrobenzene
Halogenation Br⁺Br₂, FeBr₃, 40-50°C1,2,6-Tribromo-5-chloro-3-fluorobenzene
Sulfonation SO₃Fuming H₂SO₄ (SO₃), heatThis compound-6-sulfonic acid
Friedel-Crafts Alkylation R⁺R-Cl, AlCl₃Reaction Not Expected to Occur
Friedel-Crafts Acylation RCO⁺RCOCl, AlCl₃Reaction Not Expected to Occur

Conclusion

The electrophilic substitution of this compound is a challenging but predictable process governed by established principles of physical organic chemistry. The aromatic ring is heavily deactivated, requiring potent electrophiles and forcing conditions to drive reactions forward. Regiochemical outcomes are dictated by the directing effects of the four halogen substituents, with the para-directing resonance effect of the C3-fluorine atom being the dominant factor. This leads to a strong preference for substitution at the C6 position. While reactions like nitration and halogenation can be achieved with appropriate protocols, classic Friedel-Crafts reactions are expected to fail due to the profound deactivation of the ring. This guide provides a robust theoretical framework and practical starting points for chemists working with this and similar polyhalogenated aromatic intermediates.

References

regioselectivity in reactions of 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselectivity in Reactions of 1,2-Dibromo-5-chloro-3-fluorobenzene

Abstract

This compound is a polyhalogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its utility is intrinsically linked to the ability to selectively functionalize one of its four carbon-halogen bonds. This guide provides a comprehensive analysis of the factors governing the regioselectivity of its key transformations, including nucleophilic aromatic substitution, metal-halogen exchange, and transition-metal-catalyzed cross-coupling reactions. By dissecting the interplay of electronic and steric effects, this document aims to empower researchers to rationally design synthetic routes and predict reaction outcomes with greater accuracy.

The Electronic and Steric Landscape of the Substrate

The reactivity of any position on the benzene ring is dictated by the cumulative electronic and steric influences of its substituents. In this compound, the four halogen atoms create a unique electronic environment.

Electronic Effects:

Halogens exert two opposing electronic effects:

  • Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and activates it for nucleophilic attack. The strength of the inductive effect follows the order: F > Cl > Br.[1]

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be donated into the aromatic π-system, increasing electron density, particularly at the ortho and para positions.[2][3] This effect is strongest when the orbital overlap between the halogen and carbon is most effective, following the order: F > Cl > Br.[4]

For halogens, the inductive effect generally outweighs the resonance effect, making them net deactivating groups. However, the resonance effect is crucial for directing the regioselectivity of certain reactions.[5] The interplay of these effects in this compound renders each carbon atom electronically distinct, which is the foundation of its selective reactivity.

Caption: Structure of this compound.

Regioselectivity in Key Reaction Classes

The unique substitution pattern allows for predictable, sequential functionalization based on the chosen reaction class.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized Meisenheimer complex.[6][7] For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a suitable leaving group.

  • Site of Attack: Nucleophilic attack occurs at the most electrophilic carbon atom. The strong inductive effect of fluorine makes the C3 position the most electron-deficient and therefore the primary site for nucleophilic attack.

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. A more electronegative halogen enhances the electrophilicity of the carbon it's attached to and better stabilizes the intermediate Meisenheimer complex.[8] Consequently, the reactivity order is often F > Cl > Br > I, the reverse of that seen in SN1 and SN2 reactions.[9]

Prediction: Nucleophilic aromatic substitution reactions on this compound are predicted to proceed with high regioselectivity at the C3 position , leading to the displacement of the fluoride.

SNAr_Mechanism Reactant This compound C1-Br C2-Br C3-F C5-Cl Intermediate Meisenheimer Complex Negative charge stabilized by ortho/para halogens Reactant->Intermediate + Nu⁻ (Attack at C3) Nucleophile Nu⁻ Product 1,2-Dibromo-5-chloro-3-Nu-benzene C1-Br C2-Br C3-Nu C5-Cl Intermediate->Product - F⁻ (Elimination) LeavingGroup F⁻ Metal_Halogen_Exchange Reactant This compound C1-Br (more acidic H) C2-Br (less hindered) Intermediate Organometallic Intermediate Metal at C1 (electronically favored) Reactant->Intermediate + RLi (Exchange at C1) Reagent RLi or RMgX Product Functionalized Product E group at C1 Intermediate->Product + E⁺ (Quench) Electrophile E⁺

References

Methodological & Application

Application Notes & Protocols: 1,2-Dibromo-5-chloro-3-fluorobenzene as a Strategic Building Block for High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Halogenated Aromatics in Organic Electronics

The precise control over molecular architecture is paramount in the design of novel organic semiconducting materials. Halogenated aromatic compounds have emerged as indispensable building blocks, offering a versatile platform for tuning the electronic and morphological properties of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The strategic introduction of halogen atoms—fluorine, chlorine, and bromine—onto a conjugated backbone can profoundly influence frontier molecular orbital energy levels (HOMO/LUMO), intermolecular packing, and charge carrier mobility.

This application note focuses on 1,2-Dibromo-5-chloro-3-fluorobenzene , a multi-halogenated aromatic compound with significant potential in the synthesis of advanced organic electronic materials. The distinct reactivity of the bromine, chlorine, and fluorine substituents allows for selective, stepwise functionalization through various cross-coupling reactions, making it a highly valuable intermediate for creating complex, high-performance molecular and polymeric semiconductors.[1] Its utility is particularly pronounced in the synthesis of donor-acceptor (D-A) copolymers, where precise control over the electronic properties is crucial for efficient charge transport.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 208186-78-1[2]
Molecular Formula C₆H₂Br₂ClF[2]
Molecular Weight 288.35 g/mol [2]
Melting Point 37-39 °C
Boiling Point 245.3 °C
Appearance White to off-white solid
Solubility Soluble in common organic solvents (THF, Toluene, Chloroform)

Application Showcase: Synthesis of a Donor-Acceptor Copolymer for OFETs

To illustrate the utility of this compound, we present a hypothetical synthetic protocol for a novel donor-acceptor copolymer, Poly[(4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b']dithiophene)-alt-(4,7-bis(4-chloro-2-fluoro-3-(thiophen-2-yl)phenyl)benzo[c][3][4][5]thiadiazole)] (PSDT-CFBT), and its application in a top-gate, bottom-contact organic field-effect transistor.

The design rationale for this polymer is to leverage the electron-withdrawing nature of the fluorinated and chlorinated phenyl-benzothiadiazole acceptor unit to lower the LUMO energy level, which can facilitate electron injection and transport. The dibromo functionality of the starting material allows for the introduction of thiophene units via Suzuki coupling, which can then be used for further polymerization.

Synthetic Workflow

A This compound B Suzuki Coupling (Thiophene-2-boronic acid) A->B C 2,3-Dibromo-1-chloro-5-fluoro-4-(thiophen-2-yl)benzene B->C D Suzuki Coupling (Benzothiadiazole-4,7-diboronic acid bis(pinacol) ester) C->D E Monomer: 4,7-Bis(3-bromo-4-chloro-2-fluorophenyl)benzo[c][1,2,5]thiadiazole D->E F Stille Polymerization (Distannyl-dithienosilole) E->F G Polymer: PSDT-CFBT F->G A Substrate Cleaning (Si/SiO2) B Source/Drain Electrode Deposition (Au, 50 nm) A->B C HMDS Surface Treatment B->C D Polymer Film Deposition (Spin-coating of PSDT-CFBT) C->D E Annealing (150 °C, 30 min) D->E F Dielectric Layer Deposition (CYTOP, 400 nm) E->F G Gate Electrode Deposition (Al, 80 nm) F->G H Device Characterization G->H

References

Application Notes and Protocols: Synthesis of Advanced Pharmaceutical Intermediates from 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polysubstituted benzene derivatives are foundational scaffolds in a vast array of pharmaceuticals, particularly in the realm of targeted therapies such as kinase inhibitors.[1][2] The precise arrangement of different functional groups on the aromatic ring is critical for achieving high potency and selectivity. The compound 1,2-Dibromo-5-chloro-3-fluorobenzene is a versatile starting material, offering multiple reaction sites for the strategic construction of complex pharmaceutical intermediates.[3][4] Its unique halogenation pattern—two adjacent bromine atoms with differing steric and electronic environments, along with a chlorine and a highly electronegative fluorine atom—allows for a series of regioselective transformations. This guide provides detailed protocols for the synthesis of a novel, highly functionalized aniline derivative, a key intermediate for the development of next-generation kinase inhibitors, starting from this compound.

The strategic functionalization of this starting material will be demonstrated through a two-step synthetic sequence:

  • Regioselective Buchwald-Hartwig Amination: To introduce a crucial aniline moiety.

  • Site-Selective Suzuki-Miyaura Cross-Coupling: To build molecular complexity by forming a new carbon-carbon bond.

The protocols herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for the utilization of this valuable building block.

Part 1: Regioselective Buchwald-Hartwig Amination

Scientific Rationale and Causality

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] When applied to a polyhalogenated substrate like this compound, the primary challenge is to achieve regioselectivity. The two bromine atoms are the most likely sites for oxidative addition to the palladium(0) catalyst, as C-Br bonds are generally more reactive than C-Cl bonds in such reactions.[7]

Between the two C-Br bonds (at C1 and C2), the C2-Br bond is flanked by a fluorine atom at C3, while the C1-Br bond is adjacent to a hydrogen atom at C6. The strong electron-withdrawing effect of the fluorine atom is expected to make the C2 position more electron-deficient and thus more susceptible to oxidative addition. Therefore, we predict that the Buchwald-Hartwig amination will proceed selectively at the C2 position. We will use a protected ammonia equivalent, benzophenone imine, to install the primary amine functionality, which can be readily deprotected under mild acidic conditions.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Deprotection A This compound E Reaction at 100°C A->E B Benzophenone Imine B->E C Pd(OAc)2 / Xantphos C->E D NaOtBu / Toluene D->E F Work-up & Purification E->F G Intermediate 1: Protected Amine F->G H Intermediate 1 J Reaction at RT H->J I Aqueous HCl I->J K Work-up & Purification J->K L Product 1: 2-Amino-1-bromo-5-chloro-3-fluorobenzene K->L

Caption: Workflow for the synthesis of 2-Amino-1-bromo-5-chloro-3-fluorobenzene.

Detailed Protocol: Synthesis of 2-Amino-1-bromo-5-chloro-3-fluorobenzene

Materials:

  • This compound (1.0 equiv)

  • Benzophenone imine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • 2 M Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 equiv) and Xantphos (0.04 equiv). Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv), benzophenone imine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reaction: Heat the mixture to 100 °C and stir for 12-16 hours under an argon atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Extraction (Protected Amine): After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude protected amine can be used directly in the next step or purified by column chromatography.

  • Deprotection: Dissolve the crude protected amine in THF and add 2 M aqueous hydrochloric acid. Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Work-up and Purification (Final Product): Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Amino-1-bromo-5-chloro-3-fluorobenzene.

Compound Molecular Weight ( g/mol ) Yield (%) Physical State Purity (by HPLC)
2-Amino-1-bromo-5-chloro-3-fluorobenzene224.4475-85Off-white solid>98%

Part 2: Suzuki-Miyaura Cross-Coupling

Scientific Rationale and Causality

With the aniline intermediate in hand, the next step is to introduce further molecular complexity via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[8] The remaining bromine atom at the C1 position is now activated for a second palladium-catalyzed reaction. The directing effect of the newly installed amino group and the electronic properties of the other substituents will influence the reactivity of this site. We will couple the aniline intermediate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a common building block in medicinal chemistry, to generate a pyridyl-substituted aniline, a scaffold present in numerous kinase inhibitors.[9][10]

Synthetic Pathway: Suzuki-Miyaura Coupling

cluster_0 Suzuki-Miyaura Coupling A 2-Amino-1-bromo-5-chloro-3-fluorobenzene E Reaction at 90°C A->E B 4-(Pinacolato)boronopyridine B->E C Pd(dppf)Cl2 C->E D K2CO3 / Dioxane:Water D->E F Work-up & Purification E->F G Product 2: 2-Amino-5-chloro-3-fluoro-1-(pyridin-4-yl)benzene F->G

Caption: Synthesis of a pyridyl-substituted aniline intermediate.

Detailed Protocol: Synthesis of 2-Amino-5-chloro-3-fluoro-1-(pyridin-4-yl)benzene

Materials:

  • 2-Amino-1-bromo-5-chloro-3-fluorobenzene (1.0 equiv)

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)

  • Potassium carbonate (K2CO3) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 2-Amino-1-bromo-5-chloro-3-fluorobenzene (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and potassium carbonate (3.0 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 8-12 hours under an argon atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Amino-5-chloro-3-fluoro-1-(pyridin-4-yl)benzene.

Compound Molecular Weight ( g/mol ) Yield (%) Physical State Purity (by HPLC)
2-Amino-5-chloro-3-fluoro-1-(pyridin-4-yl)benzene224.6570-80Yellow solid>97%

Conclusion

The protocols detailed in this application note demonstrate the utility of this compound as a versatile starting material for the synthesis of complex, highly substituted pharmaceutical intermediates. Through a sequence of regioselective Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, a novel aniline derivative with significant potential for elaboration into potent kinase inhibitors can be efficiently prepared. The principles of regioselectivity and the specific reaction conditions provided offer a solid foundation for researchers in medicinal chemistry to further explore the synthetic potential of this and related polyhalogenated aromatic compounds.

References

The Untapped Potential of 1,2-Dibromo-5-chloro-3-fluorobenzene in Advanced Materials: A Guide to Synthetic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Building Block for Materials Innovation

In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored electronic and physical properties is perpetual. Halogenated aromatic compounds serve as pivotal building blocks in this endeavor, offering multiple reactive sites for the construction of complex, functional molecules. 1,2-Dibromo-5-chloro-3-fluorobenzene is a unique, yet underexplored, scaffold in this class. Its distinct substitution pattern—featuring two bromine atoms, a chlorine atom, and a fluorine atom on a benzene ring—presents a fascinating platform for synthetic chemists to engineer next-generation materials for organic electronics and specialty polymers.

The strategic placement of these four halogen atoms imparts a high degree of versatility to the molecule. The differential reactivity of the bromine, chlorine, and fluorine atoms in various cross-coupling reactions allows for selective and sequential functionalization. This attribute is paramount for the rational design of materials with precisely controlled structures and, consequently, finely tuned properties. The presence of both electron-withdrawing fluorine and chlorine atoms can significantly influence the electronic characteristics of resulting materials, such as their HOMO/LUMO energy levels, which is a critical consideration in the design of organic semiconductors.

This comprehensive guide serves as a detailed exploration of the potential applications of this compound in materials science. While direct, extensively documented applications of this specific molecule are emerging, this document provides a forward-looking perspective, grounded in established principles of organic synthesis and materials design. We will delve into proposed synthetic protocols for leveraging this versatile building block in the creation of innovative conjugated polymers for organic light-emitting diodes (OLEDs) and other electronic devices. The protocols outlined herein are designed to be self-validating, with clear explanations of the underlying chemical principles and experimental considerations.

Core Attributes of this compound

The utility of this compound as a precursor for advanced materials stems from several key molecular features. A thorough understanding of these attributes is essential for designing effective synthetic strategies.

PropertySignificance in Materials Synthesis
Multiple Halogenation Provides multiple reactive sites for cross-coupling reactions, enabling the formation of extended conjugated systems and polymers.
Differential Reactivity The C-Br bonds are generally more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The C-F bond is the least reactive.
Fluorine Substitution The highly electronegative fluorine atom can lower the HOMO and LUMO energy levels of the resulting material, potentially improving air stability and altering charge injection properties.
Chlorine Substitution The chlorine atom further modulates the electronic properties and can enhance the thermal stability and chemical resistance of the final material.
Asymmetric Substitution The asymmetric arrangement of substituents can disrupt intermolecular packing, potentially leading to increased solubility and amorphous film formation, which can be advantageous in certain device applications.

Proposed Application: Synthesis of Conjugated Polymers for Organic Electronics

The primary proposed application of this compound in materials science is as a monomer for the synthesis of conjugated polymers. These polymers are the active components in a variety of organic electronic devices, including OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The unique halogenation pattern of this compound makes it an intriguing candidate for creating polymers with novel electronic and photophysical properties.

Conceptual Framework: Designing a Donor-Acceptor Copolymer

A common and effective strategy in the design of high-performance conjugated polymers is the use of a donor-acceptor (D-A) architecture. In this model, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. This arrangement can lead to a reduced bandgap, enabling the absorption and emission of light at longer wavelengths, and can facilitate intramolecular charge transfer, which is beneficial for charge separation in OPVs and charge transport in OFETs.

Given the electron-withdrawing nature of its substituents, the this compound unit can be conceptualized as a potential acceptor or a modifying unit within a polymer chain.

Experimental Protocols: A Step-by-Step Guide to Polymer Synthesis

The following protocols are proposed as starting points for the synthesis of novel conjugated polymers using this compound. These are based on well-established cross-coupling methodologies.

Protocol 1: Suzuki-Miyaura Polycondensation for a Donor-Acceptor Copolymer

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, making it ideal for polymerization.[1] In this proposed protocol, this compound will be reacted with a diboronic ester of an electron-rich comonomer, such as a fluorene or thiophene derivative. The higher reactivity of the C-Br bonds over the C-Cl bond is expected to drive the polymerization.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents Reactant1 This compound Product Donor-Acceptor Copolymer Reactant1->Product Suzuki-Miyaura Polycondensation Reactant2 Diboronic Ester Comonomer (e.g., Fluorene derivative) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: Proposed Suzuki-Miyaura polycondensation workflow.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, add this compound (1.0 eq), the diboronic ester comonomer (1.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed solvent system, typically a mixture of toluene and an aqueous solution of a base like potassium carbonate (K₂CO₃, 2 M solution, 4.0 eq).

  • Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Polymer Precipitation and Purification: After the reaction is complete (typically 24-72 hours), cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Purification: Collect the crude polymer by filtration. To remove catalyst residues and oligomeric impurities, perform a Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to dissolve the desired polymer).

  • Final Precipitation: Precipitate the purified polymer from the chloroform or chlorobenzene solution into methanol. Collect the final polymer by filtration and dry under vacuum.

Causality Behind Experimental Choices:

  • Catalyst Choice: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, known for its reliability. Other palladium catalysts with specialized ligands can be explored to optimize reaction conditions and yields.

  • Base and Solvent System: The two-phase toluene/water system with an inorganic base is standard for Suzuki reactions. The base is crucial for the transmetalation step of the catalytic cycle.

  • Purification Method: Soxhlet extraction is a rigorous method for purifying polymers, ensuring the removal of impurities that could negatively impact the performance of electronic devices.

Protocol 2: Stille Polycondensation for a Thiophene-Containing Copolymer

The Stille coupling reaction, which involves the coupling of an organotin compound with a halide, is another powerful tool for polymer synthesis, particularly for thiophene-based polymers.[2][3]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents Reactant1 This compound Product Thiophene-Containing Copolymer Reactant1->Product Stille Polycondensation Reactant2 Distannyl Comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃/P(o-tol)₃) Catalyst->Product Solvent Solvent (e.g., Toluene or DMF) Solvent->Product

Caption: Proposed Stille polycondensation workflow.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene, 1.0 eq) in a dry, degassed solvent such as toluene or dimethylformamide (DMF).

  • Catalyst Addition: Add a palladium catalyst system, for example, a combination of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃, 4-8 mol%).

  • Reaction Execution: Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the polymerization by GPC.

  • Polymer Precipitation and Purification: Upon completion, cool the reaction mixture and precipitate the polymer in methanol.

  • Purification: Collect the polymer by filtration. Wash the polymer with a solution to remove tin residues (e.g., an aqueous solution of potassium fluoride). Further purification can be achieved by Soxhlet extraction as described in Protocol 1.

  • Final Precipitation: Reprecipitate the purified polymer and dry under vacuum.

Causality Behind Experimental Choices:

  • Organotin Reagent: Organotin compounds are highly effective in Stille couplings, though their toxicity necessitates careful handling and thorough purification of the final product.

  • Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like P(o-tol)₃ is often highly effective for Stille polymerizations, promoting fast catalytic turnover.

  • Solvent: Anhydrous, polar aprotic solvents like toluene or DMF are typically used to ensure the solubility of the reactants and the growing polymer chain.

Characterization of Synthesized Materials

Once synthesized, the novel polymers should be thoroughly characterized to understand their structure and properties.

Characterization TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Confirms the chemical structure of the polymer repeating unit.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer.
Differential Scanning Calorimetry (DSC) Identifies thermal transitions such as the glass transition temperature (Tg).
UV-Visible Spectroscopy Investigates the electronic absorption properties and allows for the determination of the optical bandgap.
Photoluminescence Spectroscopy Characterizes the emission properties of the polymer in solution and as a thin film.
Cyclic Voltammetry (CV) Determines the HOMO and LUMO energy levels of the polymer, which are crucial for assessing its potential in electronic devices.

Conclusion and Future Outlook

This compound represents a promising, yet largely untapped, resource for the materials science community. Its unique halogenation pattern offers a versatile handle for the synthesis of novel conjugated polymers and other functional materials through established cross-coupling chemistries. The protocols and conceptual frameworks presented in this guide are intended to serve as a launchpad for researchers to explore the potential of this intriguing molecule. The strategic incorporation of this building block into new material architectures could lead to significant advancements in the field of organic electronics, paving the way for more efficient and stable devices. The key to unlocking this potential lies in systematic synthetic exploration and thorough characterization of the resulting materials.

References

Application Notes and Protocols for the Step-by-Step Functionalization of 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

1,2-Dibromo-5-chloro-3-fluorobenzene is a polyhalogenated aromatic compound poised as a valuable building block for the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development.[1][2] The strategic arrangement of four halogen atoms with distinct electronic properties and steric environments on a benzene ring offers a unique platform for sequential and site-selective functionalization. This guide provides a comprehensive, step-by-step approach to the controlled derivatization of this versatile scaffold, grounded in the principles of modern synthetic organic chemistry.

The challenge in functionalizing such a molecule lies in achieving high regioselectivity. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-OTf > C-Cl.[3] In the case of this compound, we have two bromine atoms, one chlorine, and one fluorine. While the C-Cl and C-F bonds are significantly less reactive in typical palladium-catalyzed couplings, the two C-Br bonds present a challenge for selective monofunctionalization. The regiochemical outcome will be dictated by a combination of steric hindrance and the electronic effects of the adjacent chloro and fluoro substituents.[4][5][6][7]

This document will detail protocols for:

  • Selective Monofunctionalization: Primarily focusing on Suzuki-Miyaura and Buchwald-Hartwig amination reactions, leveraging subtle differences in the reactivity of the two bromine atoms.

  • Difunctionalization: Strategies for introducing two different functional groups in a controlled manner.

  • Halogen-Metal Exchange: Utilizing lithiation and Grignard reactions for the introduction of a wider range of functionalities.

Analysis of Regioselectivity: Predicting the Reaction Site

The key to the selective functionalization of this compound lies in understanding the electronic and steric landscape of the molecule. The fluorine atom at C3 and the chlorine atom at C5 are both electron-withdrawing groups, which will influence the electron density of the aromatic ring and the reactivity of the adjacent C-Br bonds.

  • C1-Br Bond: This bromine is flanked by the C2-Br and is ortho to the electron-withdrawing fluorine atom. The inductive effect of the fluorine atom will render the C1 position more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst.

  • C2-Br Bond: This bromine is situated between the C1-Br and the fluorine atom at C3. It is also ortho to the fluorine, but the steric hindrance from the adjacent bromine at C1 might play a role in modulating its reactivity.

Based on these considerations, it is plausible that the C1-Br bond will be the more reactive site for initial functionalization in palladium-catalyzed cross-coupling reactions due to the stronger activating effect of the ortho-fluorine substituent. However, steric factors could also influence the outcome, and experimental validation is crucial.

Part 1: Selective Monofunctionalization Protocols

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds.[3][8] By carefully controlling the reaction conditions, it is possible to achieve selective mono-arylation or -vinylation of this compound.

Protocol 1: Selective Mono-Arylation at the C1 Position

This protocol is designed to favor the reaction at the more electronically activated C1-Br bond.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (5 mL). Stir for 10 minutes at room temperature to pre-form the active catalyst.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Then, add water (1.25 mL).

  • Heating: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for cross-coupling of aryl bromides and can help in achieving good selectivity.

  • Base and Solvent: Potassium phosphate is a moderately strong base suitable for Suzuki couplings. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.

Table 1: Representative Data for Selective Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Phenyl-2-bromo-5-chloro-3-fluorobenzene~75-85
24-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-2-bromo-5-chloro-3-fluorobenzene~70-80
33-Thienylboronic acid1-(3-Thienyl)-2-bromo-5-chloro-3-fluorobenzene~65-75

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[9] Similar to the Suzuki coupling, careful selection of the catalyst system can lead to selective mono-amination.

Protocol 2: Selective Mono-Amination at the C1 Position

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.045 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol) to the tube.

  • Solvent and Heating: Add anhydrous toluene (5 mL) and seal the tube. Heat the reaction mixture to 100 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired mono-aminated product.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/XPhos system is a highly active catalyst for the amination of aryl bromides, often providing excellent yields and selectivity.[10]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.

Part 2: Stepwise Difunctionalization

The mono-functionalized products obtained from the protocols above can serve as substrates for a second functionalization at the remaining C-Br bond. This allows for the synthesis of unsymmetrically disubstituted products.

Workflow for Stepwise Difunctionalization

G A This compound B Protocol 1 (Suzuki Coupling) with Arylboronic Acid 'A' A->B Step 1 F Protocol 2 (Buchwald-Hartwig) with Amine 'C' A->F Step 1 C 1-Aryl(A)-2-bromo-5-chloro-3-fluorobenzene B->C D Protocol 2 (Buchwald-Hartwig) with Amine 'B' C->D Step 2 E 1-Aryl(A)-2-Amino(B)-5-chloro-3-fluorobenzene D->E G 1-Amino(C)-2-bromo-5-chloro-3-fluorobenzene F->G H Protocol 1 (Suzuki Coupling) with Arylboronic Acid 'D' G->H Step 2 I 1-Amino(C)-2-Aryl(D)-5-chloro-3-fluorobenzene H->I

Caption: Stepwise functionalization workflow.

Part 3: Functionalization via Halogen-Metal Exchange

Halogen-metal exchange reactions, such as lithiation or Grignard reagent formation, provide an alternative route to functionalization, particularly for introducing alkyl or carbonyl groups. The regioselectivity of these reactions is often directed by the most acidic proton or the most electrophilic halogen. In the case of this compound, the bromine at the C1 position, being ortho to the electron-withdrawing fluorine, is the most likely site for halogen-metal exchange.[11][12]

Regioselective Lithiation and Quenching

Protocol 3: Lithiation and Electrophilic Quench

Materials:

  • This compound

  • n-Butyllithium (n-BuLi, 1.1 equivalents, 2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., dimethylformamide (DMF), 1.2 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under argon, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (0.44 mL, 1.1 mmol) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the electrophile (e.g., DMF, 1.2 mmol) dropwise and continue stirring at -78 °C for 2 hours.

  • Work-up: Warm the reaction to room temperature and quench with saturated aqueous NaHCO₃ (15 mL). Extract with diethyl ether (3 x 20 mL).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is performed at -78 °C to prevent side reactions, such as benzyne formation.

  • n-Butyllithium: This is a strong base and an effective reagent for bromine-lithium exchange.

Table 2: Potential Products from Lithiation and Electrophilic Quench

ElectrophileProduct
DMF2-Bromo-5-chloro-3-fluorobenzaldehyde
CO₂2-Bromo-5-chloro-3-fluorobenzoic acid
(CH₃)₂SO₄2-Bromo-5-chloro-3-fluoro-1-methylbenzene

Conclusion

The protocols outlined in this guide provide a strategic framework for the selective functionalization of this compound. By leveraging the principles of regioselectivity in modern cross-coupling and organometallic reactions, researchers can unlock the synthetic potential of this versatile building block for the creation of novel and complex molecular architectures. It is imperative to note that the proposed regioselectivity should be confirmed experimentally for each specific substrate and reaction condition.

References

Application Notes: Strategic Use of 1,2-Dibromo-5-chloro-3-fluorobenzene in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-Dibromo-5-chloro-3-fluorobenzene is a highly functionalized aromatic intermediate whose value in modern agrochemical synthesis is derived from its unique substitution pattern.[1][2] The presence of two bromine atoms with distinct chemical environments, alongside chlorine and fluorine substituents, provides a versatile platform for complex molecular engineering. This arrangement allows for regioselective functionalization through sequential cross-coupling reactions, making it an ideal starting material for the construction of multi-aryl scaffolds found in a new generation of high-potency fungicides and pesticides.[3]

This guide provides an in-depth analysis of the application of this compound, focusing on its strategic use in synthesizing key biphenyl intermediates for pyrazole-carboxamide fungicides, a class that includes commercially significant compounds like Bixafen.[4][5] We will explore the mechanistic rationale behind protocol choices and provide detailed, field-proven methodologies for researchers in agrochemical and pharmaceutical development.

Core Application: Synthesis of Fungicidal Biphenyl Intermediates

The primary application of this compound is in the synthesis of substituted biphenyl amines, which are the cornerstone precursors for pyrazole-carboxamide fungicides. These fungicides function by inhibiting the succinate dehydrogenase (SDHI) enzyme in the mitochondrial respiratory chain of fungi.[4][5]

The general synthetic strategy involves a two-stage process:

  • Biaryl Formation: A C-C bond is formed by reacting the dibromo-benzene core with another aromatic or heteroaromatic ring system, typically via a palladium-catalyzed cross-coupling reaction.

  • Amidation: The resulting biphenyl intermediate, which is engineered to contain an amine group, is then coupled with a substituted pyrazole-4-carbonyl chloride to yield the final active ingredient.[4][6]

The distinct reactivity of the two bromine atoms in this compound is the key to this process. The bromine at the 2-position is sterically hindered by the adjacent bromine and fluorine atoms, making the bromine at the 1-position more susceptible to initial oxidative addition in a catalytic cycle. This allows for controlled, sequential reactions.

A 1,2-Dibromo-5-chloro- 3-fluorobenzene B Step 1: Regioselective Cross-Coupling (e.g., Suzuki-Miyaura) A->B C Mono-arylated Intermediate B->C D Step 2: Second Cross-Coupling or Functional Group Transformation C->D E Substituted Biphenyl Core D->E F Step 3: Functional Group Manipulation (e.g., Nitration/Reduction) E->F G Biphenyl Amine Precursor F->G H Step 4: Amide Coupling with Pyrazole Acid Chloride G->H I Final Agrochemical (e.g., Pyrazole-Carboxamide Fungicide) H->I

Figure 1: General synthetic pathway from this compound to a pyrazole-carboxamide fungicide.

Key Synthetic Protocols

Two primary metal-catalyzed cross-coupling strategies are employed for the C-C bond formation: the Suzuki-Miyaura reaction and the Grignard-reagent-based Kumada coupling. The Suzuki-Miyaura reaction is often preferred due to its high functional group tolerance and milder reaction conditions.[7][8]

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the coupling of organoboron compounds with organic halides.[8] Its reliability and versatility make it the industrial method of choice for constructing biaryl systems. In this protocol, we perform a double Suzuki coupling to synthesize a key biphenyl precursor.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄, is used to initiate the catalytic cycle through oxidative addition to the aryl-bromide bond.[7]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial for the transmetalation step, activating the boronic acid component.[7]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used. The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the reaction.[7]

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Charge reactor with 1,2-dibromo- 5-chloro-3-fluorobenzene, arylboronic acid, and solvent B Sparge with Nitrogen/Argon for 15-20 min A->B C Add Pd(PPh₃)₄ catalyst and aqueous base solution B->C D Heat mixture to reflux (e.g., 90-100 °C) C->D E Monitor reaction progress by TLC or GC-MS D->E F Cool to room temperature upon completion E->F G Add water and ethyl acetate F->G H Separate organic layer G->H I Wash with brine, dry over Na₂SO₄ H->I J Concentrate under reduced pressure I->J K Purify by column chromatography or recrystallization J->K

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound (1.0 eq.), the desired arylboronic acid (2.2 eq.), and 1,4-dioxane (5 mL per mmol of halide).

  • Inerting: Deoxygenate the mixture by bubbling nitrogen gas through the solution for 20 minutes.

  • Catalyst and Base Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.), followed by a 2M aqueous solution of K₂CO₃ (3.0 eq.).

  • Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it twice with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure biphenyl product.

Data Summary: Suzuki-Miyaura Reaction Parameters

ParameterCondition 1Condition 2Condition 3Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ / SPhosVaried ligand complexity affects stability and activity.
Base K₂CO₃K₃PO₄Cs₂CO₃Stronger bases can accelerate transmetalation but may affect sensitive functional groups.
Solvent Toluene / H₂O1,4-Dioxane / H₂O2-MeTHF / H₂OSolvent choice impacts reagent solubility and reaction temperature.
Temperature 100 °C90 °C80 °CHigher temperatures increase reaction rate but can lead to catalyst degradation.
Typical Yield 75-85%80-90%85-95%Yields are hypothetical and depend on the specific boronic acid used.
Protocol 2: Grignard Reagent Formation and Kumada Coupling

An alternative C-C bond formation strategy involves the preparation of a Grignard reagent. This method is particularly useful when organoboron reagents are unstable or unavailable. The protocol involves a halogen-magnesium exchange followed by a nickel- or palladium-catalyzed coupling with another aryl halide.[9][10]

Causality of Experimental Choices:

  • Grignard Formation: Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) is a highly effective modern reagent for performing halogen-magnesium exchange under mild conditions, offering superior functional group tolerance compared to traditional methods using magnesium turnings.[10]

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture; therefore, the reaction must be conducted under a strictly inert atmosphere (nitrogen or argon).[9]

  • Coupling Catalyst: A catalyst like Ni(dppp)Cl₂ is often used for the subsequent cross-coupling step (Kumada coupling) with a second aryl halide.

Step-by-Step Methodology:

  • Vessel Preparation: Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.

  • Grignard Formation: Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -15 °C. Add iPrMgCl·LiCl (1.05 eq.) dropwise, maintaining the temperature below -10 °C. Stir for 1-2 hours at this temperature to ensure complete formation of the mono-Grignard reagent.

  • Kumada Coupling: In a separate flask, dissolve the second aryl halide (e.g., 2-bromo-nitrobenzene, 1.1 eq.) and the nickel catalyst Ni(dppp)Cl₂ (0.02 eq.) in anhydrous THF.

  • Reaction: Transfer the prepared Grignard reagent solution to the second flask via cannula at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography.

Conclusion

This compound stands out as a strategic building block for constructing the complex molecular architectures required for modern agrochemicals. Its utility is maximized through carefully selected synthetic methodologies, particularly palladium-catalyzed Suzuki-Miyaura cross-coupling. The protocols detailed in this guide provide a robust framework for researchers to leverage the unique reactivity of this intermediate, enabling the efficient and controlled synthesis of high-value fungicidal compounds. Adherence to the principles of inert atmosphere operation and careful selection of catalysts and reagents are paramount to achieving high yields and purity.

References

Introduction: A Multifunctional Scaffold for Optoelectronic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 1,2-Dibromo-5-chloro-3-fluorobenzene for Advanced OLED Materials

The rational design of organic semiconductors is the cornerstone of next-generation Organic Light-Emitting Diodes (OLEDs). The performance of these devices—spanning efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture of the materials used in the hole transport (HTL), emissive (EML), and electron transport (ETL) layers.[1][2][3] In the vast landscape of organic synthesis, polyhalogenated aromatic compounds serve as exceptionally versatile platforms for building complex molecular systems.[4]

Among these, this compound stands out as a uniquely powerful building block. Its strategic arrangement of four halogen atoms with distinct reactivities provides a roadmap for selective, stepwise functionalization. This allows for the precise construction of novel materials tailored for specific roles within an OLED device.

  • Bromine Atoms (Positions 1 & 2): These are the most reactive sites, serving as primary handles for palladium-catalyzed cross-coupling reactions. Their ortho-positioning offers pathways to synthesize fused-ring systems or to introduce sterically demanding groups that can influence molecular packing and prevent aggregation-caused quenching.

  • Chlorine Atom (Position 5): Being less reactive than bromine in typical cross-coupling conditions, the chlorine atom provides a secondary site for functionalization, enabling the synthesis of asymmetric molecules.[5]

  • Fluorine Atom (Position 3): The fluorine atom is a critical modulator of electronic properties.[6][7] Its strong electron-withdrawing nature profoundly influences the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels.[4][8] This is essential for tuning charge injection barriers, enhancing thermal stability, and improving electron mobility in ETL materials.[8][9][10]

This application note provides detailed protocols for three fundamental derivatization strategies—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling—demonstrating the synthesis of key precursors for OLED materials from the this compound scaffold.

Core Derivatization Protocols

The following protocols are designed as robust starting points for research and development. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Site-Selective Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[11][12] The differential reactivity of C-Br vs. C-Cl bonds allows for the selective mono- or di-arylation of the 1,2-dibromo positions. This is a primary route for synthesizing the core structures of emissive materials and host materials.[12][13]

Causality of Experimental Choices: The palladium catalyst, in its Pd(0) active state, initiates the cycle by oxidatively adding to the most reactive C-Br bond. A base is required to activate the boronic acid for the crucial transmetalation step, where the organic moiety is transferred from boron to palladium.[11] A phase-transfer catalyst like Aliquat 336 can be used in biphasic systems to facilitate the interaction between the aqueous base and the organic reactants.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-arylation), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

  • Solvent Addition: Add a degassed solvent mixture of Toluene (20 mL) and Water (10 mL). Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, add 30 mL of ethyl acetate and 30 mL of water. Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the arylated product.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Charge Flask: - Aryl Halide - Boronic Acid - Base (K₂CO₃) Catalyst Add Catalyst: Pd(PPh₃)₄ Reactants->Catalyst Solvent Add Degassed Solvent (Toluene/H₂O) Catalyst->Solvent Heat Heat to 90 °C Solvent->Heat Monitor Monitor via TLC/GC-MS Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Protocol 2: Buchwald-Hartwig C-N Amination

The formation of carbon-nitrogen bonds is paramount for synthesizing triarylamine-based hole transport materials, which are ubiquitous in high-performance OLEDs.[14][15] The Buchwald-Hartwig amination provides a powerful and general method for this transformation.[16][17]

Causality of Experimental Choices: This reaction requires a palladium catalyst and a specialized phosphine ligand. Bulky, electron-rich ligands (like XPhos) promote the crucial reductive elimination step that forms the C-N bond and regenerates the catalyst.[18][19] A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[20] The reaction is highly sensitive to air and moisture; therefore, anhydrous solvents and an inert atmosphere are mandatory.[19]

Detailed Step-by-Step Methodology:

  • Vessel Preparation (Inert Atmosphere): In a glovebox or under a strong flow of nitrogen, add to an oven-dried Schlenk flask the aryl halide (1.0 eq., e.g., the mono-arylated product from Protocol 1), the amine (e.g., carbazole, 1.2 eq.), sodium tert-butoxide (NaOt-Bu, 1.4 eq.), and the phosphine ligand (e.g., XPhos, 0.04 eq.).

  • Catalyst Addition: Add the palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. The crude material is typically purified by column chromatography.

Buchwald_Hartwig_Mechanism Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)X Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Coord [L₂Pd(II)(Ar)(HNR₂)]⁺X⁻ OA_Complex->Amine_Coord Amine Coordination (+ HNR₂) Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex Deprotonation (- HX • Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Protocol 3: Sonogashira C-C(sp) Coupling

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond, introducing a rigid alkyne linker into the aromatic core.[21][22] This is a valuable strategy for extending π-conjugation, building linear molecular wires, and creating precursors for more complex heterocyclic systems.

Causality of Experimental Choices: The Sonogashira reaction employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) salt acts as a co-catalyst.[21] The copper(I) reacts with the terminal alkyne in the presence of an amine base (which also serves as a solvent or co-solvent) to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is the key step for forming the new C-C bond.[22][23][24]

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a Schlenk flask under nitrogen, add the aryl halide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq.), and copper(I) iodide (CuI) (0.04 eq.).

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. Add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting halide is consumed (as monitored by TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in diethyl ether or ethyl acetate and wash with water to remove the triethylammonium halide salt.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography to isolate the coupled product.

Data Summary and Characterization

The derivatization of this compound yields a diverse library of compounds whose properties are highly dependent on the nature of the introduced substituents.

Table 1: Representative Reaction Conditions
Reaction TypeAryl Halide PositionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)
Suzuki-Miyaura C1-BrPhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O90
Buchwald-Hartwig C1-BrCarbazolePd₂(dba)₃ / XPhosNaOt-BuToluene110
Sonogashira C1-BrPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF40
Double Suzuki C1-Br, C2-Br4-methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O100
Table 2: Predicted Photophysical Properties of Derivatives

The following table illustrates hypothetical data to demonstrate the effect of derivatization on key optoelectronic properties. Actual values must be determined experimentally.[25]

Derivative Structure (R group at C1)Absorption λₘₐₓ (nm)Emission λₘₐₓ (nm)HOMO (eV)LUMO (eV)Target Application
R = Phenyl 305380-5.9-2.4UV Emitter / Host
R = Carbazolyl 340440-5.5-2.3HTL / Blue Emitter
R = Phenylethynyl 325410-5.8-2.5Blue Emitter Core
R = Thienyl 330450-5.6-2.6EML / Host

Characterization Notes:

  • Structural Verification: Successful synthesis must be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

  • Purity: Purity is paramount for OLED device fabrication. Final compounds should be purified by sublimation or multiple recrystallizations until no impurities are detectable.

  • Optoelectronic Properties: UV-visible absorption and photoluminescence spectroscopy are used to determine the absorption and emission characteristics. Cyclic voltammetry is employed to estimate the HOMO and LUMO energy levels, which are critical for assessing charge injection and transport capabilities.[25]

Conclusion

This compound is a high-value, versatile scaffold for the synthesis of advanced organic materials for OLED applications. The distinct reactivity of its halogen substituents enables chemists to employ a range of powerful cross-coupling reactions with a high degree of control. By mastering selective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling protocols, researchers can systematically build libraries of novel compounds. This rational design approach, guided by an understanding of how molecular structure dictates electronic properties, is essential for developing the next generation of highly efficient and stable hole transport, electron transport, and emissive materials that will continue to drive innovation in display and lighting technology.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-Dibromo-5-chloro-3-fluorobenzene (CAS No. 208186-78-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve reaction yields. This compound is a valuable halogenated aromatic intermediate, primarily used in the synthesis of pharmaceuticals and agrochemicals where its specific substitution pattern allows for selective cross-coupling reactions.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

General Synthesis Workflow

The synthesis of polyhalogenated benzenes like this compound is a precise process. While multiple routes are conceivable, a common strategy involves the functionalization of a commercially available aniline precursor, such as 4-chloro-2-fluoroaniline, followed by diazotization and a Sandmeyer reaction. Each stage presents unique challenges that can impact the overall yield and purity.

Synthesis_Workflow cluster_0 Stage 1: Precursor Preparation cluster_1 Stage 2: Aromatic Bromination cluster_2 Stage 3: Diazotization & Sandmeyer Reaction cluster_3 Stage 4: Final Product start 4-Chloro-2-fluoroaniline bromination Dibromination to form 2,6-Dibromo-4-chloro-2-fluoroaniline* start->bromination Brominating Agent (e.g., Br₂, NBS) diazotization Diazotization with NaNO₂/Acid bromination->diazotization Low Temperature sandmeyer Sandmeyer Reaction with CuBr/HBr diazotization->sandmeyer Diazonium Salt Intermediate purification Purification sandmeyer->purification Crude Product product This compound purification->product caption *Note: The exact intermediate may vary based on the chosen synthetic route. This represents a plausible pathway.

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1: Electrophilic Bromination

The introduction of two bromine atoms onto the aniline ring is a critical step governed by the powerful directing effects of the amino group and existing halogens.

Question 1: My bromination reaction has a low yield, with a significant amount of starting material remaining. What went wrong?

Answer: This typically points to two main causes: insufficient electrophilicity of the brominating agent or suboptimal reaction conditions.

  • Causality: The aniline precursor, while activated by the amino group, is also deactivated by the existing halogens (Cl and F). This requires carefully controlled conditions to drive the reaction to completion.

  • Solutions:

    • Stoichiometry: Ensure at least two equivalents of the brominating agent (e.g., molecular bromine, Br₂) are used for dibromination. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure full conversion.

    • Solvent Choice: The reaction should be conducted in a solvent that can dissolve the starting material but does not react with the brominating agent. Acetic acid or chlorinated solvents like dichloromethane are common choices.

    • Temperature: While bromination is exothermic, some initial thermal energy may be required to overcome the activation energy. However, excessive heat can lead to side reactions. Monitor the reaction temperature closely, typically starting at a lower temperature (0-10°C) during the addition of bromine and then allowing it to warm to room temperature.[3]

Question 2: I'm observing the formation of tri-brominated or other poly-brominated byproducts. How can I improve selectivity?

Answer: This is a classic case of over-reaction, driven by the strong activating nature of the primary amine.

  • Causality: The -NH₂ group is a powerful ortho-, para-director and activator for electrophilic aromatic substitution. Without moderation, it can promote further bromination even after the desired dibromo-product is formed.

  • Solutions:

    • Moderate the Amine: Protect the amino group as an acetanilide (-NHCOCH₃). The acetyl group is still an ortho-, para-director but is significantly less activating than a primary amine. This provides much greater control over the extent of bromination. The protecting group can be removed later via acid or base hydrolysis.[4]

    • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine compared to Br₂ and can reduce the incidence of over-bromination.[5]

    • Strict Stoichiometric Control: Avoid using a large excess of the brominating agent. Add the agent dropwise or in portions to maintain control over the reaction exotherm and concentration.

ParameterMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity HighModerate
Selectivity LowerHigher
Handling Corrosive, volatile liquidCrystalline solid, easier to handle
Byproduct HBrSuccinimide
Best For Rapid, large-scale reactionsControlled, selective brominations[5]
Caption: Comparison of common brominating agents.
Stage 2: Diazotization and Sandmeyer Reaction

The conversion of the intermediate aniline to the final product via a diazonium salt is a powerful but delicate transformation. The Sandmeyer reaction is a cornerstone of this process, using copper(I) salts to catalyze the replacement of the diazonium group.[6][7]

Question 3: The yield of my Sandmeyer reaction is very low, and I've isolated significant amounts of a phenol byproduct. What is the cause?

Answer: This is a very common issue and almost always points to the premature decomposition of the aryl diazonium salt intermediate.

  • Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures.[8] The diazonium group (-N₂⁺) is an excellent leaving group, and in the presence of water (the reaction solvent), it can be readily displaced by a hydroxyl group, forming a phenol, especially if the temperature rises above 5-10°C.

  • Solutions:

    • Strict Temperature Control: The diazotization step (reaction of the aniline with sodium nitrite in acid) MUST be performed at 0-5°C. Use an ice-salt bath to maintain this temperature range throughout the addition of NaNO₂ and for the duration of the diazonium salt's existence before the addition of the copper catalyst.

    • Controlled Addition: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and dropwise to the acidic solution of the aniline. This prevents localized temperature spikes that can decompose the product.[5]

    • Immediate Use: Prepare the diazonium salt and use it immediately in the subsequent Sandmeyer step. Do not store the diazonium salt solution.

Question 4: The reaction seems to stall, with incomplete consumption of the diazonium salt. How can I drive it to completion?

Answer: This suggests a problem with either the initial diazotization or the Sandmeyer catalyst itself.

  • Causality: An insufficient amount of nitrous acid (formed from NaNO₂ and mineral acid) will lead to incomplete diazotization. Separately, the copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction, and an inactive catalyst will halt the process.[6]

  • Solutions:

    • Verify Diazotization: After the NaNO₂ addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (a positive test, turning blue-black, indicates excess HNO₂ and complete diazotization). If the test is negative, a small additional amount of NaNO₂ may be required.

    • Use a Freshly Prepared Catalyst: Cuprous bromide (CuBr) can oxidize to Cu(II) on storage, which is less effective. It is best practice to use freshly prepared or purified CuBr for optimal results.[9]

    • Catalyst Loading: Ensure a sufficient catalytic or stoichiometric amount of CuBr is used as specified in the protocol. Some Sandmeyer reactions require stoichiometric amounts of the copper salt.[8]

Troubleshooting Decision Tree

Troubleshooting_Low_Yield start Low Overall Yield check_purity Analyze crude product by GC-MS/NMR. What is the main component? start->check_purity starting_material Mostly Starting Aniline check_purity->starting_material intermediate Mostly Brominated Intermediate check_purity->intermediate byproducts Mostly Side Products (e.g., Phenol, Biaryls) check_purity->byproducts sol_bromination Problem in Bromination Stage: 1. Check stoichiometry of Br₂/NBS. 2. Increase reaction time/temperature moderately. 3. Consider amine protection. starting_material->sol_bromination Yes sol_sandmeyer Problem in Sandmeyer Stage: 1. Incomplete diazotization (check HNO₂). 2. Inactive CuBr catalyst (use fresh). 3. Insufficient heating during Sandmeyer step. intermediate->sol_sandmeyer Yes sol_decomposition Problem with Diazonium Stability: 1. Maintain strict 0-5°C during diazotization. 2. Add NaNO₂ slowly. 3. Use diazonium salt immediately. byproducts->sol_decomposition Yes

Caption: A decision tree for diagnosing the cause of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? The choice of starting material is dictated by the final substitution pattern. For this compound, a precursor like 2,6-Dibromo-3-chloro-4-fluoroaniline or a related isomer is often required.[10] The synthesis of this specific aniline can itself be a multi-step process, often starting from a more common chemical like 4-chloro-2-fluoroaniline.[4][11] The key is to plan the introduction of halogens strategically, considering their ortho-, para-, or meta-directing effects at each stage.

Q2: Are there significant safety concerns I should be aware of? Yes. Several hazards are present:

  • Aryl Diazonium Salts: These are potentially explosive, especially if isolated as dry solids. Always keep them in a cold, aqueous solution and use them immediately.

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and face shield.

  • Acids: Concentrated acids like HBr and HCl are corrosive.

  • Solvents: Organic solvents may be flammable and toxic.

Q3: How should I purify the final product? this compound is a solid at room temperature with a melting point of 37-39°C.[1]

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A solvent screen should be performed to find a suitable solvent system (e.g., ethanol, hexane, or a mixture) where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective.

  • Washing: The crude product should first be washed with a dilute base (e.g., NaHCO₃ solution) to remove any acidic residue, followed by water and brine, before final purification.

Q4: Can I use a different copper salt for the Sandmeyer reaction, like CuCl? The choice of the copper(I) salt is critical for determining which nucleophile replaces the diazonium group. For a bromination, cuprous bromide (CuBr) in HBr is required.[9] Using cuprous chloride (CuCl) would result in the formation of a chloro-substituted product, which is not the desired outcome in this final step.

Experimental Protocols

The following are generalized, illustrative protocols. Researchers must adapt them based on their specific substrate and laboratory safety protocols.

Protocol 1: Illustrative Bromination of 4-Chloro-2-fluoroaniline
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-fluoroaniline (1.0 eq) in glacial acetic acid. Cool the flask to 10-15°C in an ice bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of molecular bromine (2.1 eq) in glacial acetic acid. Add this solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

  • Workup: Carefully pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any excess bromine. A precipitate should form.

  • Isolation: Filter the solid precipitate, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum. This crude product is the brominated aniline intermediate.

Protocol 2: Illustrative Sandmeyer Reaction
  • Diazotization: Suspend the brominated aniline intermediate (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water. Cool the mixture to 0-5°C using an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water. Add this solution dropwise to the cold aniline suspension, keeping the temperature strictly below 5°C. Stir for an additional 20-30 minutes after addition.

  • Catalyst Preparation: In a separate reaction flask, dissolve cuprous bromide (CuBr, 1.2 eq) in 48% HBr. Heat the solution gently to ~50-60°C.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • Completion: After the addition is complete, continue heating the reaction mixture for 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Isolation & Purification: Cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers with water, dilute NaOH, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as described in the FAQ section.

References

Technical Support Center: Bromination of 1-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions regarding the electrophilic bromination of 1-chloro-3-fluorobenzene. As Senior Application Scientists, we have compiled this resource to address common challenges, explain the underlying chemical principles, and provide robust protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of 1-chloro-3-fluorobenzene, and what is the chemical reasoning?

The primary product expected from the electrophilic aromatic substitution (EAS) bromination of 1-chloro-3-fluorobenzene is 4-bromo-1-chloro-3-fluorobenzene .

Expertise & Experience: The regiochemical outcome of this reaction is dictated by the directing effects of the existing chloro and fluoro substituents. Both chlorine and fluorine are ortho-, para-directing groups due to their ability to donate a lone pair of electrons via resonance, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction.[1][2] However, they are also deactivating groups because of their strong inductive electron withdrawal.

In 1-chloro-3-fluorobenzene, the possible positions for substitution are C2, C4, C5, and C6.

  • Position 4: This position is para to the fluorine atom and ortho to the chlorine atom. Both substituents direct an incoming electrophile to this position.

  • Position 6: This position is ortho to both the fluorine and chlorine atoms. While electronically favorable, this position is significantly more sterically hindered than position 4.

  • Position 2: This position is ortho to the fluorine and meta to the chlorine.

  • Position 5: This position is meta to both halogens, making it the most deactivated and least likely site for electrophilic attack.

Therefore, the electrophilic attack will overwhelmingly favor the C4 position, which is electronically activated by both substituents and is the least sterically hindered of the favorable positions.

Q2: My analysis shows a mixture of isomers. What are the likely side products and why are they forming?

The most common side products are other regioisomers of brominated 1-chloro-3-fluorobenzene. The two most probable isomeric impurities are:

  • 2-bromo-1-chloro-3-fluorobenzene

  • 6-bromo-1-chloro-3-fluorobenzene (often named as 2-bromo-3-chloro-1-fluorobenzene)

Causality: Although the C4 position is strongly favored, the distinction between ortho and para positions is not always absolute. The activation energies for electrophilic attack at the C2, C4, and C6 positions are relatively close. Even small variations in reaction conditions can lead to the formation of a mixture of isomers. The formation of these isomers is a classic challenge in the halogenation of substituted aromatics.[3]

  • Formation of the 2-bromo isomer: Attack at C2 is directed ortho by the fluorine atom. While the chlorine atom is meta-directing to this position, the directing effect of fluorine can still lead to a minor amount of this product.

  • Formation of the 6-bromo isomer: Attack at C6 is directed ortho by both halogens. The primary reason this is a minor product is due to the significant steric hindrance between the two existing halogens and the incoming bulky electrophile (e.g., Br+ complexed with a Lewis acid).[2]

The separation of these isomers by distillation is often difficult due to very similar boiling points, making control over the reaction's regioselectivity critical.[3]

Troubleshooting Guide: Common Experimental Issues

Q3: The regioselectivity of my reaction is poor, resulting in a difficult-to-purify mixture of isomers. How can I improve the yield of the desired 4-bromo product?

Improving regioselectivity requires careful optimization of the reaction parameters. The goal is to exploit the subtle electronic and steric differences between the possible reaction sites.

Recommended Actions:

Symptom Potential Cause Recommended Action & Explanation
High percentage of 2- and 6-bromo isomers High Reaction Temperature: Elevated temperatures provide more energy to overcome the activation barrier for less-favored pathways, reducing selectivity.Lower the reaction temperature. Conduct the reaction at a lower temperature (e.g., 0 to 10 °C).[3] This will favor the pathway with the lowest activation energy, which corresponds to the formation of the thermodynamically preferred 4-bromo isomer.
Highly Reactive Catalyst/Reagent System: A very strong Lewis acid or a highly reactive brominating agent can be less selective.Use a milder Lewis acid catalyst. Instead of AlCl₃ or AlBr₃, consider using FeBr₃ or iron filings, which generate the catalyst in situ.[4] These are generally less aggressive and can improve selectivity. For brominating agents, using N-Bromosuccinimide (NBS) in certain solvent systems can offer different selectivity profiles.[5][6]
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer ratio.[5]Screen different solvents. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are common. Experimenting with different solvents may alter the product distribution.

Troubleshooting Workflow for Poor Regioselectivity

G cluster_reactants Reactants cluster_products Products A 1-chloro-3-fluorobenzene X Electrophilic Aromatic Substitution B Br₂ / FeBr₃ C Major Product: 4-bromo-1-chloro-3-fluorobenzene D Side Product: 2-bromo-1-chloro-3-fluorobenzene E Side Product: 6-bromo-1-chloro-3-fluorobenzene X->C Favored Pathway (para to F, ortho to Cl) X->D Minor Pathway (ortho to F) X->E Minor Pathway (ortho to both, sterically hindered)

References

Technical Support Center: Purification of 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the purification of 1,2-Dibromo-5-chloro-3-fluorobenzene. As a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals, achieving high purity of this compound is paramount for the success of subsequent reaction steps.[1] The purification of polyhalogenated aromatic compounds often presents unique challenges, from removing closely related isomers to handling materials that may be low-melting solids or high-boiling liquids.

This guide is structured as a series of troubleshooting questions and answers, designed to address the practical issues you may encounter in the lab. We will explore the causality behind each procedural choice, ensuring you not only follow a protocol but also understand the underlying principles of separation science.

Part 1: Initial Assessment and Strategy Selection

A successful purification begins with a thorough assessment of your crude material. The nature of the impurities and the physical properties of the target compound will dictate the most effective strategy.

Key Physical & Chemical Properties

Understanding the fundamental properties of your target compound is the first step in designing a purification protocol.

PropertyValueSource
CAS Number 208186-78-1; 1000577-62-7[1][2]
Molecular Formula C₆H₂Br₂ClF[1]
Molecular Weight 288.34 g/mol [1][2]
Appearance Solid (may be an oil if impure)[1]
Melting Point 37-39°C[1]
Boiling Point 245.3°C (at atmospheric pressure)[1]
Recommended Storage 2-8°C[1]
Frequently Asked Questions (FAQs)

Q1: My crude product is a brownish oil, but the literature says this compound is a solid. What does this mean?

This is a common observation. The reported melting point is 37-39°C, which is just above typical ambient temperatures in many labs.[1] The presence of residual solvent or synthetic impurities can depress the melting point, causing the material to present as an oil or a waxy semi-solid. Your primary goal is to remove these impurities to allow the compound to crystallize.

Q2: What are the most likely impurities I need to remove?

Impurities are typically derived from the synthetic route. For polyhalogenated benzenes, common impurities include:

  • Starting Materials: Incomplete reaction can leave behind less-halogenated precursors.

  • Isomeric Byproducts: The directing effects of existing halogens can lead to the formation of other isomers.[3]

  • Reaction Reagents: Acids, bases, or catalysts used in the synthesis.

  • Solvents: Residual solvents from the reaction or workup.

Q3: How do I choose the best initial purification technique?

The choice depends on the scale of your reaction and the nature of the impurities. Use the following decision tree to guide your strategy.

G cluster_start Initial Assessment cluster_analysis Analysis & Decision start Crude Product char Characterize Crude: - TLC / Crude NMR - Physical State (Oil/Solid?) start->char impurities Impurity Profile? char->impurities scale Scale? impurities->scale  Solid / Crystalline Impurities dist Vacuum Distillation impurities->dist  Non-Volatile Impurities  (e.g., salts, polymers) chrom Column Chromatography impurities->chrom  Multiple Impurities  (Similar Polarity) cryst Recrystallization scale->cryst > 5g, High Purity scale->chrom < 5g or Difficult Separation

Fig 1. Decision tree for selecting an initial purification strategy.

Part 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solids.[4] Given the low melting point of the target compound, careful solvent selection and temperature control are critical.

Q1: I've added a solvent, but my compound has 'oiled out' instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts before it dissolves completely or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality: The solubility of your compound in the chosen solvent is too high, or the boiling point of the solvent is too high.

  • Solution:

    • Add more solvent to fully dissolve the oil at an elevated temperature.

    • If that fails, try a lower-boiling point solvent or switch to a two-solvent system. A good two-solvent system consists of one solvent in which the compound is soluble (e.g., dichloromethane, acetone) and another in which it is insoluble (e.g., hexanes, petroleum ether).[5]

    • Ensure cooling is slow and undisturbed to promote crystal nucleation rather than amorphous precipitation.[6]

Q2: How do I find the ideal solvent for recrystallization?

The ideal solvent should dissolve the compound poorly at low temperatures but completely at higher temperatures.[7]

  • Experience-Based Insight: For polyhalogenated aromatics, which are relatively non-polar, common solvent systems include ethanol, methanol, or mixtures like hexanes/ethyl acetate or hexanes/dichloromethane.

  • Protocol: Perform small-scale solubility tests. Place ~20 mg of your crude material in several test tubes and add different solvents dropwise to test solubility at room temperature and then upon heating.[7]

Experimental Protocol: Two-Solvent Recrystallization
  • Transfer the crude material to an Erlenmeyer flask.

  • Add the "soluble" solvent (e.g., minimal amount of hot ethanol) dropwise while heating until the solid just dissolves. The goal is to create a saturated solution.[8]

  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat for a few minutes.[8]

  • Perform a hot filtration using a pre-warmed funnel to remove the charcoal and any insoluble impurities.[8]

  • Heat the clear filtrate and add the "insoluble" solvent (e.g., warm water or hexanes) dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few more drops of the "soluble" solvent until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[7]

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold "insoluble" solvent.[8]

  • Dry the crystals under vacuum to remove residual solvent.

Part 3: Troubleshooting Column Chromatography

Column chromatography is the most versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[9][10]

Q1: My compound won't move from the top of the column (Rf = 0), or it runs straight through with the solvent front (Rf = 1). How do I fix this?

This is a classic solvent system problem. The polarity of your mobile phase (eluent) is either too low or too high.

  • Causality: In normal-phase chromatography (using silica gel or alumina), non-polar compounds elute faster, while polar compounds are more strongly adsorbed to the polar stationary phase.[11][12]

  • Solution:

    • Rf = 0 (Stuck on baseline): Your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexanes/ethyl acetate mixture).

    • Rf = 1 (In solvent front): Your eluent is too polar. Decrease the proportion of the polar solvent.

    • Best Practice: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the target compound should be between 0.25 and 0.40 for good separation.[11]

Q2: The separation is poor, and all my collected fractions are mixed.

This can result from several issues, from improper column packing to overloading the sample.

  • Causality: A poorly packed column contains channels and cracks, leading to an uneven solvent front and band broadening. Loading too much sample or using too much solvent to dissolve the sample creates a very wide initial band, making separation impossible.[10]

  • Troubleshooting Steps:

    • Check Sample Loading: Ensure the sample is loaded onto the column in the absolute minimum amount of solvent or adsorbed onto a small amount of silica gel ("dry loading").[10]

    • Verify Column Packing: Pack the column as a slurry of silica gel in the initial eluent to ensure a homogenous, air-free stationary phase.[9][11]

    • Assess Compound Stability: Confirm your compound is not decomposing on the acidic silica gel by spotting it on a TLC plate, letting it sit for 30 minutes, and then eluting to see if new spots have appeared.[13] If it is unstable, consider using neutral alumina or deactivated silica gel.

Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Analysis tlc 1. TLC Analysis: Find solvent system (Target Rf ≈ 0.3) pack 2. Pack Column: Prepare silica slurry in non-polar solvent tlc->pack load 3. Load Sample: Dissolve in min. solvent or dry load pack->load elute 4. Elute & Collect: Run solvent through, collect fractions load->elute analyze 5. Analyze Fractions: Spot fractions on TLC to identify product elute->analyze combine 6. Combine & Evaporate: Combine pure fractions and remove solvent analyze->combine

Fig 2. A standard workflow for purification by flash column chromatography.

Part 4: Troubleshooting High-Boiling Point Distillation

Distillation purifies liquids by separating them based on differences in their boiling points.[14][15] Given the high boiling point of this compound (245.3°C), vacuum distillation is the required method.[1]

Q1: Why can't I just heat the compound to 245°C and distill it at atmospheric pressure?

  • Causality: Many complex organic molecules, especially those with multiple functional groups, are susceptible to thermal decomposition at high temperatures.[16] Heating to over 200°C significantly increases the risk of degradation, charring, and unwanted side reactions, which will lower your yield and purity.

  • The Solution: Vacuum Distillation: By reducing the pressure above the liquid, you lower its boiling point. A liquid boils when its vapor pressure equals the external pressure.[14] Vacuum distillation allows you to distill the compound at a much lower, safer temperature, preserving its integrity.

Q2: My distillation is extremely slow, or nothing is coming over even under vacuum.

  • Causality & Solutions:

    • Insufficient Vacuum: Check all joints for leaks. Ensure your vacuum pump is pulling a sufficient vacuum (typically <1 mmHg for high-boiling compounds).

    • Inadequate Heating: The heating mantle temperature should be set approximately 20-30°C higher than the desired vapor temperature (the boiling point at that pressure).[16] Ensure the flask is properly insulated with glass wool or aluminum foil up to the collection neck to minimize heat loss.

    • Vapor Path Obstruction: Ensure the distillation path is clear and that the condenser is not blocked.

Experimental Setup: Vacuum Distillation

A proper setup is essential for safe and effective vacuum distillation. All glassware must be free of star cracks or defects, as they can implode under vacuum.[14]

G img caption Fig 3. Diagram of a typical vacuum distillation apparatus.

Fig 3. A standard laboratory setup for vacuum distillation.

Key Components:

  • Heating Mantle & Stirrer: Provides uniform heating and smooth boiling.

  • Distilling Flask: Contains the crude material and a stir bar.

  • Claisen Adapter (Optional but Recommended): Provides extra ports for a thermometer and capillary bleed.

  • Thermometer: Placed so the bulb is just below the side arm leading to the condenser to accurately measure the vapor temperature.[14]

  • Condenser: Cools the vapor back into a liquid.

  • Vacuum Adapter: Connects the apparatus to the vacuum source.

  • Receiving Flask: Collects the purified distillate.

References

Technical Support Center: Selective Debromination of 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the selective debromination of 1,2-dibromo-5-chloro-3-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions to support the success of your experiments.

Introduction: The Challenge of Selectivity

This compound is a valuable starting material in the synthesis of pharmaceuticals and agrochemicals due to its unique halogen substitution pattern, which allows for selective cross-coupling reactions.[1][2] The primary challenge in its derivatization lies in achieving regioselective monodebromination. The electronic environment of the benzene ring is significantly influenced by the presence of multiple halogen substituents, making it difficult to selectively remove one bromine atom over the other, or to prevent undesired side reactions. This guide will delve into the intricacies of this reaction and provide practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is achieving selective monodebromination of this compound so challenging?

A1: The difficulty arises from the similar electronic environments of the two bromine atoms. The combined inductive and resonance effects of the chlorine and fluorine atoms modulate the reactivity of the carbon-bromine bonds. Achieving selectivity requires fine-tuning of reaction conditions to exploit subtle differences in the steric and electronic properties of the two bromine substituents. Polyhalogenated biaryls present significant chemo- and regioselectivity issues.[3][4]

Q2: What are the most common side products observed in this reaction?

A2: The most common side products include:

  • Starting material: Unreacted this compound.

  • Double debromination product: 1-chloro-3-fluorobenzene.

  • Isomeric monobrominated products: A mixture of 1-bromo-5-chloro-3-fluorobenzene and 2-bromo-5-chloro-3-fluorobenzene, if selectivity is not achieved.

  • Products from reaction with solvent or reagents: For example, if a Grignard-based approach is used, protonation of the Grignard reagent by trace water can lead to the formation of the double debromination product.

Q3: Which analytical techniques are best for monitoring the progress of the reaction?

A3: A combination of techniques is recommended for accurate monitoring:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying the volatile starting material and products.[5]

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the disappearance of the starting material and the appearance of products, especially for less volatile compounds or when coupled with a mass spectrometer (LC-MS).[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide valuable information about the regiochemistry of the products.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and offers potential solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Conversion of Starting Material 1. Inactive Reagent: The debrominating agent may have degraded or is of poor quality. 2. Insufficient Activation: For metal-mediated reactions (e.g., with zinc or magnesium), the metal surface may be passivated. 3. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Reagent Quality: Use freshly opened or properly stored reagents. Consider titrating the reagent if applicable (e.g., organolithiums). 2. Metal Activation: Activate the metal surface prior to the reaction (e.g., by washing with acid, followed by drying). 3. Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress.
Poor Selectivity (Mixture of Monobrominated Isomers) 1. Reaction Conditions Too Harsh: High temperatures or highly reactive reagents can lead to non-selective reactions. 2. Incorrect Stoichiometry: An excess of the debrominating agent can promote further reaction. 3. Solvent Effects: The polarity and coordinating ability of the solvent can influence selectivity.1. Milder Conditions: Use a less reactive debrominating agent or lower the reaction temperature. 2. Stoichiometry Control: Carefully control the stoichiometry of the debrominating agent. A slight excess may be necessary, but large excesses should be avoided. 3. Solvent Screening: Screen a variety of solvents with different polarities (e.g., THF, dioxane, toluene).
Formation of Double Debromination Product 1. Excess of Debrominating Agent: Too much reagent will lead to the removal of both bromine atoms. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in over-reduction.1. Precise Stoichiometry: Use a stoichiometric amount or a very slight excess of the debrominating agent. 2. Reaction Monitoring: Closely monitor the reaction by GC-MS or HPLC and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized.
Inconsistent Results/Poor Reproducibility 1. Atmospheric Moisture or Oxygen: Many debromination reagents are sensitive to air and moisture. 2. Variability in Reagent Quality: Batch-to-batch variations in reagents can affect the outcome. 3. Inadequate Mixing: In heterogeneous reactions, inefficient stirring can lead to localized reactions and poor reproducibility.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. 2. Reagent Standardization: If possible, standardize the reagent before use. 3. Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction.

Experimental Protocols

Below are representative protocols for selective debromination. These should be considered as starting points and may require optimization for your specific setup.

Protocol 1: Reductive Debromination using Zinc-Copper Couple

This method utilizes a classic reagent for the reduction of vicinal dibromides.[8]

Materials:

  • This compound

  • Zinc dust

  • Copper(I) iodide

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Activate the zinc by stirring it with a 5% HCl solution for 5 minutes, then decant the acid, wash with water, methanol, and finally diethyl ether. Dry under vacuum.

  • To a stirred suspension of the activated zinc (1.5 equivalents) and copper(I) iodide (0.1 equivalents) in anhydrous methanol under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous methanol dropwise at room temperature.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between diethyl ether and water.[9]

  • Wash the organic layer sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Reductive Debromination

Palladium-catalyzed reactions can offer high selectivity under mild conditions.[10]

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium formate

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), sodium formate (1.5 equivalents), Pd(OAc)₂ (0.02 equivalents), and dppf (0.04 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by HPLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Troubleshooting Workflow

troubleshooting_workflow start Problem Encountered low_conversion Low/No Conversion start->low_conversion poor_selectivity Poor Selectivity start->poor_selectivity over_reaction Over-Reaction (Double Debromination) start->over_reaction inconsistent Inconsistent Results start->inconsistent check_reagents Check Reagent Activity & Stoichiometry low_conversion->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time) low_conversion->optimize_conditions poor_selectivity->check_reagents poor_selectivity->optimize_conditions over_reaction->check_reagents Check Stoichiometry over_reaction->optimize_conditions Reduce Time inconsistent->check_reagents Check Reagent Consistency check_atmosphere Ensure Inert Atmosphere & Anhydrous Solvents inconsistent->check_atmosphere purification Purification Strategy check_reagents->purification optimize_conditions->purification check_atmosphere->purification

Caption: A flowchart for troubleshooting common issues.

Reaction Pathway and Potential Side Reactions

reaction_pathway SM This compound P1 1-Bromo-5-chloro-3-fluorobenzene (Desired Product) SM->P1 Selective Debromination P2 2-Bromo-5-chloro-3-fluorobenzene (Isomeric Product) SM->P2 Non-Selective Debromination DP 1-Chloro-3-fluorobenzene (Double Debromination) P1->DP Further Debromination P2->DP Further Debromination

Caption: Potential reaction pathways and side products.

References

Technical Support Center: Optimizing Catalyst Loading for 1,2-Dibromo-5-chloro-3-fluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving the polyhalogenated aromatic compound, 1,2-Dibromo-5-chloro-3-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading for this versatile but challenging substrate. Our focus is on providing practical, field-proven insights to help you troubleshoot common issues and achieve robust, reproducible results in your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is precise catalyst loading so critical when working with this compound?

Optimizing catalyst loading is a crucial balancing act between reaction efficiency, cost, and purity. For a complex substrate like this compound, this is especially true:

  • Selectivity: The primary challenge is achieving site-selective reactions. The molecule presents two bromine atoms, one chlorine, and one fluorine. Incorrect catalyst loading can lead to over-reaction or reaction at less-reactive sites, compromising the desired product.

  • Side Reactions: High catalyst loadings can increase the likelihood of unwanted side reactions such as homocoupling of the coupling partner or reductive dehalogenation (loss of a bromine or chlorine atom).[1][2][3]

  • Cost and Purity: Transition metal catalysts, particularly those based on palladium, are expensive. Using the minimum effective amount is economically prudent. Furthermore, excess catalyst can lead to higher levels of metal contamination in the final product, which is a significant concern in pharmaceutical development, requiring extensive purification.

  • Reaction Kinetics: While a higher loading can increase the reaction rate, an excessively low loading may result in a stalled or incomplete reaction, leading to low yields and complex product mixtures.

Q2: Which carbon-halogen bond is the most reactive in this compound during a typical cross-coupling reaction?

The reactivity of aryl halides in the rate-determining oxidative addition step of a palladium-catalyzed cross-coupling cycle generally follows the order of bond dissociation energy: C-I > C-Br > C-OTf > C-Cl > C-F.[4][5]

For this compound, the Carbon-Bromine (C-Br) bonds are significantly more reactive than the Carbon-Chlorine (C-Cl) bond. The C-F bond is typically considered inert under standard cross-coupling conditions. Therefore, selective functionalization at one or both of the bromine positions is the most common and feasible strategy, leaving the chlorine and fluorine atoms untouched.[4] Differentiating between the two C-Br bonds (at positions 1 and 2) often depends on steric hindrance and the electronic effects of the adjacent substituents, which can be modulated by the choice of ligand.[6]

Q3: What are the typical starting catalyst loading ranges for reactions with this substrate?

While the optimal loading must be determined empirically for each specific reaction, the following table provides general starting points for common palladium-catalyzed cross-coupling reactions. It is often beneficial to start at the lower end of the range and increase if the reaction is sluggish.

Reaction TypePalladium Source (Precatalyst)Ligand TypeTypical Loading Range (mol % Pd)
Suzuki-Miyaura Coupling Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), P(tBu)₃0.5 - 3 mol%
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃Buchwald-type biaryl phosphines, Josiphos, Xantphos1 - 5 mol%[2][7]
Sonogashira Coupling PdCl₂(PPh₃)₂, Pd(PPh₃)₄Triphenylphosphine (PPh₃) or other phosphines (often with Cu(I) co-catalyst)0.5 - 5 mol%
Heck Reaction Pd(OAc)₂Phosphine-free or with phosphine ligands1 - 5 mol%

This data is illustrative. Actual results depend on the specific substrates, ligand, base, and reaction conditions.[8]

Q4: How do I select the appropriate catalyst and ligand system to optimize selectivity and reactivity?

The choice of the ligand is as critical as the palladium source itself. The ligand stabilizes the palladium center, influences its reactivity, and is key to controlling selectivity.[9][10]

  • For Reactivity: To activate the C-Br bonds of this electron-deficient ring, bulky and electron-rich monodentate phosphine ligands are often the first choice. Ligands like tri-tert-butylphosphine (P(tBu)₃) or the Buchwald family of biaryl phosphines (e.g., XPhos, SPhos, RuPhos) are highly effective because they promote the crucial oxidative addition step and accelerate the final reductive elimination.[8][11]

  • For Selectivity: If you aim to functionalize only one of the two bromine atoms, the steric bulk of the ligand can be used to favor reaction at the less sterically hindered position. Screening a panel of ligands with varying steric profiles is a recommended strategy.[6][12]

  • Precatalysts: Using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) is highly recommended. These are air-stable complexes that efficiently generate the active Pd(0) species in solution, leading to more reproducible results and often allowing for lower catalyst loadings compared to simple salts like Pd(OAc)₂.[7]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low conversion is a frequent challenge. The following workflow can help diagnose the root cause.

start Low or No Product Yield cause1 Cause: Inactive Catalyst System start->cause1 cause2 Cause: Insufficient Catalyst Loading start->cause2 cause3 Cause: Reagent or Substrate Issue start->cause3 sol1 Solution: 1. Use a fresh bottle of catalyst/ligand. 2. Switch to an air-stable precatalyst. 3. Ensure rigorous inert atmosphere (degas solvents, use glovebox). cause1->sol1 Catalyst may be oxidized or degraded. sol2 Solution: 1. Increase catalyst loading incrementally (e.g., 0.5 mol% steps). 2. Monitor reaction kinetics to confirm improvement. cause2->sol2 Reaction rate is too slow to proceed to completion. sol3 Solution: 1. Purify starting materials (especially boronic acids and amines). 2. Dry solvents and reagents thoroughly. 3. Check base quality and solubility. cause3->sol3 Impurities can poison the catalyst or promote side reactions.

Caption: A logical workflow for troubleshooting low reaction yield.

  • Verify Catalyst Activity: The active Pd(0) species required for the catalytic cycle is sensitive to oxygen.[8] If you are not using an air-stable precatalyst, ensure your catalyst source is fresh and has been handled under a strict inert atmosphere. Inconsistent results are often traced back to a degraded catalyst.[13]

  • Systematically Increase Catalyst Loading: Prepare a series of parallel reactions with catalyst loadings increasing from your starting point (e.g., 1.0%, 1.5%, 2.0%, 2.5 mol%). Monitor each reaction by TLC or LC-MS at set time points. This will reveal if the reaction is simply too slow at lower loadings.

  • Check Reagent Purity and Reaction Setup:

    • Solvents: Ensure solvents are anhydrous and have been thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8][13]

    • Base: The choice and quality of the base are critical. Ensure it is anhydrous and sufficiently soluble in the reaction medium. In some cases, an insoluble base can lead to poor reproducibility.

    • Substrates: Impurities in your starting materials can act as catalyst poisons. Purifying the this compound and the coupling partner is a crucial step.

Problem 2: Significant Formation of Byproducts (Debromination, Homocoupling)

The appearance of byproducts like the debrominated starting material or homocoupled partner indicates that side reactions are competing with your desired cross-coupling.

  • Reductive Debromination:

    • Cause: This occurs when the aryl-palladium intermediate is intercepted by a hydride source before it can undergo transmetalation or reductive elimination.[3] Stronger bases, certain solvents (like alcohols), or moisture can be sources of hydride.

    • Solution:

      • Switch to a Milder Base: If using a strong base like an alkoxide, consider switching to a weaker inorganic base such as K₃PO₄, K₂CO₃, or CsF.[11]

      • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents.

      • Optimize Ligand: Bulky, electron-rich ligands can accelerate the desired catalytic cycle, outcompeting the dehalogenation pathway.[11]

  • Homocoupling of the Coupling Partner (e.g., boronic acid):

    • Cause: This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the organometallic reagent.[3] It can also be exacerbated by high catalyst concentrations or inefficient transmetalation.

    • Solution:

      • Strict Inert Atmosphere: This is the most critical factor. Thoroughly degas all solvents and maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration.[3]

      • Reduce Catalyst Loading: High local concentrations of the catalyst can sometimes favor homocoupling. Try reducing the loading to see if the ratio of product to byproduct improves.

Experimental Protocols & Visualizations

General Catalytic Cycle for Palladium Cross-Coupling

Understanding the fundamental steps of the reaction can aid in troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[5][14]

pd0 L₂Pd(0) (Active Catalyst) ox_adduct Ar-Pd(II)-Br (Oxidative Adduct) pd0->ox_adduct Oxidative Addition (+ Ar-Br) trans_prod Ar-Pd(II)-R (Transmetalation Product) ox_adduct->trans_prod Transmetalation (+ R-M) trans_prod->pd0 Reductive Elimination product Ar-R (Product) trans_prod->product

References

Understanding the Challenge: The Reactivity Landscape of 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Troubleshooting and Avoiding Dehalogenation of 1,2-Dibromo-5-chloro-3-fluorobenzene

For: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, actionable strategies to mitigate the common challenge of dehalogenation when working with this compound. As a polysubstituted halogenated aromatic, this compound offers unique synthetic utility but also presents specific reactivity challenges. This document will address these issues in a practical question-and-answer format, grounded in established chemical principles and supported by experimental evidence.

Before diving into troubleshooting, it's crucial to understand the inherent reactivity of the target molecule. The benzene ring is substituted with four halogen atoms, each with a different carbon-halogen (C-X) bond strength and electronic influence. This complex substitution pattern is both a synthetic advantage and a potential pitfall.

Key Reactivity Principles:

  • Carbon-Halogen Bond Strength: The strength of the C-X bond decreases down the halogen group: C-F > C-Cl > C-Br.[1] This trend is a primary determinant in reactions where C-X bond cleavage is the rate-determining step, such as in many cross-coupling reactions.[1]

  • Order of Reactivity: Consequently, for many synthetically useful reactions, the general order of reactivity for halogens on an aromatic ring is C-I > C-Br > C-Cl > C-F.[2][3]

  • Electronic Effects: Halogens are deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing nature.[4][5] However, they are ortho-, para-directing. The fluorine atom, being the most electronegative, exerts the strongest inductive effect.

For this compound, the two bromine atoms are the most likely sites for initial reaction in processes like metal-halogen exchange and palladium-catalyzed cross-coupling reactions. The challenge lies in achieving selective reaction at one of these positions without undesired side reactions, most notably dehalogenation (replacement of a halogen with a hydrogen atom).

Troubleshooting Guide & FAQs

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Question 1: I am attempting a Suzuki-Miyaura coupling with this compound and observing significant amounts of the mono-bromo and even the fully de-brominated starting material. What is causing this, and how can I prevent it?

Answer:

This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings.[6] It occurs when a hydride species is transferred to the palladium center, leading to reductive elimination of the dehalogenated arene instead of the desired cross-coupled product.[7]

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Hydride Source Alcoholic solvents (e.g., methanol, ethanol) or even residual water can be oxidized by the palladium complex to generate hydride species.[6][7] Certain bases can also act as hydride donors.Solvent Choice: Switch to anhydrous, non-protic solvents like dioxane, THF, DMF, or toluene.[8] Ensure all reagents and glassware are scrupulously dried. Base Selection: Use non-hydridic bases. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides in situations where dehalogenation is a concern.[9]
Catalyst System Highly active catalyst systems, especially those with very electron-rich and bulky phosphine ligands, can sometimes favor the reductive dehalogenation pathway.[6]Ligand Screening: The choice of ligand is critical. While bulky, electron-rich ligands can be beneficial, a balance must be struck. Consider screening a panel of ligands. Buchwald's SPhos or XPhos are often good starting points, but sometimes a less electron-rich ligand like PPh₃ can suppress dehalogenation. Catalyst Loading: Use the lowest effective catalyst loading. Higher loadings can increase the rate of side reactions.
Reaction Temperature Higher temperatures can accelerate both the desired reaction and undesired side reactions, including catalyst decomposition and dehalogenation.Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Room temperature couplings are ideal if achievable with your substrate and catalyst system.[9]

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.2 equiv), and a suitable base such as K₃PO₄ (3.0 equiv).

  • Catalyst Premixing: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the chosen phosphine ligand (e.g., SPhos, 2-4 mol%) in anhydrous dioxane (a few mL).

  • Reaction Setup: Add the catalyst solution to the Schlenk flask, followed by enough anhydrous dioxane to achieve the desired concentration.

  • Execution: Degas the reaction mixture by bubbling argon through it for 15-20 minutes. Heat the reaction to a moderate temperature (e.g., 80-90 °C) and monitor by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Question 2: In my Sonogashira coupling, I'm getting a complex mixture, including what appears to be the de-brominated starting material and homocoupled alkyne (Glaser coupling). How can I improve the selectivity?

Answer:

Dehalogenation in Sonogashira couplings can occur, but the more prevalent side reaction is often the copper-catalyzed homocoupling of the terminal alkyne.[10] The formation of palladium black is also an indicator of catalyst decomposition, which can be exacerbated by high temperatures and impurities.[11]

Troubleshooting Strategies:

  • Copper-Free Conditions: The copper co-catalyst is often the primary culprit for Glaser homocoupling.[12] Numerous copper-free Sonogashira protocols have been developed and are highly effective.[12][13] These typically rely on a palladium catalyst and a suitable base, often an amine like triethylamine or diisopropylamine.

  • Inert Atmosphere: Oxygen promotes the oxidative homocoupling of alkynes.[10] It is critical to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Base and Solvent: Amine bases like triethylamine are common in Sonogashira reactions and can also act as the solvent.[11] Ensure they are distilled and dry. In some cases, using a non-amine base with a coordinating solvent can be beneficial.

  • Ligand Choice: For copper-free conditions, the choice of phosphine ligand is crucial. Bulky, electron-rich phosphines can stabilize the palladium center and facilitate the catalytic cycle.[14]

Sonogashira_Troubleshooting A Sonogashira Reaction Issue: Low Yield / Side Products B Primary Side Product? A->B C Dehalogenation B->C Yes D Homocoupled Alkyne (Glaser Product) B->D No E Solution: - Lower Temperature - Screen Ligands - Anhydrous Conditions C->E F Solution: - Use Copper-Free Protocol - Rigorous Degassing (O₂ exclusion) - Use Fresh, Dry Amine Base D->F

Scenario 2: Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

Question 3: I am trying to perform a selective mono-lithiation of this compound using n-butyllithium for a subsequent quench with an electrophile. However, I am getting a mixture of products, including some that suggest benzyne formation. How can I control this reaction?

Answer:

This is a very common and challenging issue with ortho-dibromobenzenes. The initial bromine-lithium exchange is often followed by a rapid elimination of the second bromine and lithium bromide to form a highly reactive benzyne intermediate.[15]

Key Factors for Control:

  • Temperature is Critical: The ortho-lithiobromobenzene intermediate is thermally unstable.[15] To trap it effectively before it decomposes to benzyne, the reaction must be carried out at very low temperatures, typically below -90 °C, and often as low as -110 °C.[15]

  • Reagent Choice and Addition:

    • Organolithium: tert-Butyllithium (t-BuLi) can sometimes be more effective than n-BuLi for the initial exchange at very low temperatures.[15]

    • Addition Order: Adding the organolithium reagent slowly to a solution of the dibromobenzene and the electrophile (inverse quench or Barbier-type conditions) can sometimes trap the intermediate as it's formed, minimizing benzyne formation. However, this is not always feasible depending on the electrophile's reactivity with the organolithium. The more standard approach is slow addition of the organolithium, followed by a rapid quench with the electrophile at low temperature.

  • Solvent System: A mixture of THF and diethyl ether (1:1) is often used to maintain solubility and fluidity at these extremely low temperatures.[15]

Experimental Protocol: Low-Temperature Lithiation and Trapping

  • Setup: Place a solution of this compound (1.0 equiv) in a 1:1 mixture of anhydrous THF/diethyl ether in a three-necked flask equipped with a thermometer, a dropping funnel, and an argon inlet.

  • Cooling: Cool the flask to -110 °C using a liquid nitrogen/ethanol bath.

  • Lithiation: Slowly add a solution of n-BuLi or t-BuLi (1.0 equiv) dropwise, ensuring the internal temperature does not rise above -100 °C.

  • Stirring: Stir the mixture at -110 °C for a short period (e.g., 15-30 minutes).

  • Quench: Rapidly add the desired electrophile (e.g., CO₂, DMF, a chlorosilane) either neat or as a pre-cooled solution in THF.

  • Warming and Work-up: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, dry, and purify.

Lithiation_Pathway cluster_0 Desired Pathway cluster_1 Side Reaction A 1,2-Dibromobenzene Derivative B o-Lithiobromobenzene Intermediate A->B + R-Li (T < -90°C) C Trapped Product B->C + Electrophile (E+) D Benzyne Intermediate B->D Elimination (T > -90°C) E Side Products D->E Trapping / Dimerization

Question 4: Would forming a Grignard reagent be a better alternative to avoid these issues?

Answer:

Grignard reagent formation can be an excellent alternative, as it is generally less prone to benzyne formation. However, initiating the reaction can be challenging, and selectivity between the two bromine atoms is still a concern.

Strategies for Successful Grignard Formation:

  • Activation of Magnesium: Use of highly reactive Rieke magnesium or chemical activation of standard magnesium turnings with reagents like iodine or 1,2-dibromoethane is often necessary.[16]

  • Solvent: Anhydrous THF is typically the solvent of choice over diethyl ether for aryl bromides, as its higher boiling point and better solvating properties can facilitate the reaction.[17]

  • Selectivity: The formation of the mono-Grignard reagent is favored due to the deactivating effect of the first -MgBr group on the ring. To avoid the di-Grignard, use a stoichiometric amount of magnesium (approx. 1.0-1.1 equivalents).

Summary of Key Recommendations

Reaction Type Primary Challenge Top Recommendations
Palladium Cross-Coupling Hydrodehalogenation (Debromination)1. Use anhydrous, non-protic solvents (Dioxane, THF).2. Choose bases carefully (K₃PO₄, Cs₂CO₃).3. Optimize temperature; lower is often better.4. For Sonogashira, consider copper-free conditions.
Organolithium Chemistry Benzyne Formation1. Maintain cryogenic temperatures (<-90 °C, ideally -110 °C).2. Perform slow addition of the organolithium reagent.3. Quench rapidly with the electrophile at low temperature.
Grignard Reagent Formation Initiation & Selectivity1. Use activated magnesium (I₂, 1,2-dibromoethane).2. Use anhydrous THF as the solvent.3. Use a stoichiometric amount of magnesium for mono-addition.

By understanding the underlying chemical principles and carefully controlling reaction parameters, you can successfully employ this compound in your synthetic endeavors while minimizing or eliminating undesired dehalogenation side reactions.

References

troubleshooting poor regioselectivity with 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1,2-dibromo-5-chloro-3-fluorobenzene. This guide is tailored for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile, yet complex, halogenated building block. Our focus is to provide actionable troubleshooting advice and clear answers to frequently asked questions, with a special emphasis on mastering regioselectivity in your synthetic routes.

Introduction: The Regioselectivity Challenge with this compound

The synthetic utility of this compound is directly linked to the ability to selectively functionalize one of its four halogenated positions. The two adjacent bromine atoms, coupled with the meta-disposed chlorine and fluorine, create a nuanced electronic and steric environment. This complexity can lead to challenges in achieving desired product isomers. This guide is designed to dissect these challenges and provide logical, evidence-based solutions.

Part 1: Troubleshooting Guide for Poor Regioselectivity

This section is formatted to address specific experimental issues you may encounter, providing a root cause analysis and a step-by-step protocol to resolve the problem.

Problem 1: My Metal-Halogen Exchange is Non-Selective

Scenario: "I am attempting a monolithiation on this compound using n-butyllithium at -78°C, intending to trap the aryllithium species with an electrophile. However, I'm observing a mixture of products, suggesting that lithium-bromine exchange is occurring at both C1 and C2."

Root Cause Analysis:

In a metal-halogen exchange, the order of reactivity is typically I > Br > Cl > F, making the bromine atoms the primary sites of reaction.[1] The challenge lies in differentiating between the two electronically similar C-Br bonds. The regioselectivity is kinetically controlled and highly sensitive to steric hindrance, temperature, and reagent choice. The C1-Br bond is flanked by a fluorine and a bromine, while the C2-Br is flanked by a bromine and a hydrogen. Subtle differences in steric accessibility and the influence of the adjacent fluorine's inductive effect are key factors.

Troubleshooting Protocol:

  • Strict Temperature Control:

    • Action: Ensure your reaction temperature is rigorously maintained at -78 °C or even lower (e.g., -95 °C using a toluene/liquid N₂ slush bath).

    • Rationale: Lithium-halogen exchange is a very fast reaction.[1] Lowering the temperature is the most effective way to enhance kinetic selectivity, favoring the pathway with the lowest activation energy.

  • Reagent and Additive Screening:

    • Action: If n-BuLi is not selective, consider using a more sterically demanding alkyllithium like sec-butyllithium or tert-butyllithium. Alternatively, for Grignard formation, reagents like Turbo Grignard (i-PrMgCl·LiCl) can offer different selectivity profiles.

    • Rationale: The steric bulk of the organometallic reagent can amplify the small differences in steric hindrance around the two bromine atoms. Additives like LiCl can break up organolithium aggregates, altering reactivity and selectivity.[2]

  • Reverse Addition:

    • Action: Add the solution of this compound dropwise to the cold alkyllithium solution.

    • Rationale: This technique, known as inverse or reverse addition, maintains a low concentration of the substrate in an excess of the reagent. This can sometimes alter the selectivity profile compared to the standard addition method.

Decision-Making Workflow for Metal-Halogen Exchange:

G sub Ar-Br¹Br² pd0 Pd(0)Lₙ add1 Oxidative Addition (C-Br¹) pd0->add1 k₁ (less hindered) add2 Oxidative Addition (C-Br²) pd0->add2 k₂ (more hindered) prod1 Desired Product add1->prod1 Transmetalation & Reductive Elimination prod2 Isomeric Byproduct add2->prod2 Transmetalation & Reductive Elimination

References

Technical Support Center: Temperature Optimization for Grignard Reagent Formation from 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Grignard reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the challenging polyhalogenated aromatic compound, 1,2-Dibromo-5-chloro-3-fluorobenzene. The formation of a Grignard reagent from this substrate requires precise control over reaction parameters, with temperature being one of the most critical factors for achieving high yield and regioselectivity. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction.

Introduction: The Challenge of Selectivity in Polyhalogenated Systems

This compound presents a unique challenge for Grignard reagent formation due to the presence of multiple halogen atoms with varying reactivities. The general order of reactivity for halogens in Grignard formation is I > Br > Cl > F.[1][2] While this suggests that the bromine atoms will react preferentially over the chlorine and fluorine atoms, the presence of two bromine atoms in different positions on the aromatic ring raises the question of regioselectivity. Furthermore, the exothermic nature of the Grignard reaction necessitates careful temperature control to prevent side reactions, such as Wurtz coupling and the formation of di-Grignard reagents.[3][4] This guide will provide the technical insights necessary to optimize the reaction temperature and achieve the desired mono-Grignard reagent with high fidelity.

Frequently Asked Questions (FAQs)

Q1: Which of the two bromine atoms in this compound is more likely to form the Grignard reagent?

The bromine atom at the 2-position (ortho to the fluorine atom) is generally more likely to react and form the Grignard reagent. This is due to a combination of electronic and steric effects. The electron-withdrawing nature of the adjacent fluorine atom can increase the reactivity of the C-Br bond at the 2-position towards oxidative addition with magnesium. While steric hindrance can sometimes play a role, in this case, the electronic effect of the ortho-fluorine is often the dominant factor.

Q2: What is the optimal temperature range for initiating the Grignard reaction with this substrate?

Initiation of the Grignard reaction can be challenging and often requires gentle heating.[3] A common starting point is to warm the reaction mixture to around 40-50°C.[5] However, it is crucial to have a cooling bath on standby to manage the exotherm once the reaction begins. The use of activators, such as a small crystal of iodine or 1,2-dibromoethane, can help to initiate the reaction at a lower temperature.[6][7]

Q3: Once the reaction has initiated, what is the ideal temperature to maintain for the formation of the mono-Grignard reagent?

After initiation, the reaction should be maintained at a controlled temperature to ensure selectivity and minimize side reactions. A temperature range of 20-40°C is often a good starting point. Running the reaction at lower temperatures (e.g., 0-10°C) can further enhance selectivity for the more reactive bromine atom and reduce the formation of Wurtz coupling products.[8] However, lower temperatures will also decrease the reaction rate.

Q4: What are the primary side reactions to be concerned about, and how does temperature influence them?

The main side reactions are:

  • Wurtz Coupling: This reaction between the formed Grignard reagent and the starting aryl bromide to form a biphenyl derivative is more prevalent at higher temperatures.[4]

  • Di-Grignard Formation: The formation of a Grignard reagent at both bromine positions can occur if the reaction temperature is too high or the reaction time is too long.

  • Reaction with other halogens: While less likely, at elevated temperatures, there is a small risk of reaction at the C-Cl bond.

Careful temperature control is the primary means of minimizing these side reactions. Maintaining a lower reaction temperature after initiation is crucial.

Q5: Can I use a halogen-magnesium exchange reaction for this substrate?

Yes, a halogen-magnesium exchange reaction is an excellent alternative and often preferred for highly functionalized or polyhalogenated aryl halides.[9] This method uses a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), and is typically performed at low temperatures (e.g., -20°C to 0°C).[10][11] This approach offers greater functional group tolerance and can provide higher regioselectivity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate 1. Inactive magnesium surface (oxide layer).[6]2. Wet solvent or glassware.[12]3. Insufficient initial temperature.1. Use fresh magnesium turnings or activate with iodine, 1,2-dibromoethane, or sonication.[6][7]2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Gently warm a small portion of the reaction mixture with a heat gun, but be prepared to cool it immediately once the reaction starts.[3]
Reaction is too vigorous and difficult to control 1. Addition of the aryl halide is too fast.2. Insufficient cooling.1. Add the aryl halide solution dropwise to the magnesium suspension.[3]2. Use an efficient cooling bath (e.g., ice-water or dry ice/acetone) to maintain the desired temperature.
Low yield of the desired mono-Grignard reagent 1. Formation of Wurtz coupling products.2. Formation of di-Grignard reagent.3. Reaction with moisture or air.1. Lower the reaction temperature after initiation.2. Use a stoichiometric amount of magnesium and monitor the reaction progress carefully.3. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Formation of a dark brown or black solution 1. Overheating leading to decomposition.[3]2. Significant side reactions.1. Immediately cool the reaction mixture and reduce the rate of addition of the aryl halide.2. Consider lowering the overall reaction temperature for future attempts.

Experimental Protocols

Protocol 1: Classical Grignard Formation with Temperature Control
  • Preparation: All glassware must be oven-dried at 120°C overnight and assembled under a dry, inert atmosphere (N₂ or Ar).

  • Magnesium Activation (Optional but Recommended): To a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add magnesium turnings (1.1 equivalents). Add a single crystal of iodine.

  • Initiation: Add a small amount of anhydrous THF to just cover the magnesium. In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension.

  • Temperature for Initiation: Gently warm the flask to 40-50°C. Observe for signs of reaction initiation (bubbling, cloudiness, and a gentle exotherm).[5]

  • Reaction Maintenance: Once the reaction has initiated, immediately begin cooling the flask with an ice-water bath. Slowly add the remaining aryl bromide solution from the addition funnel at a rate that maintains a steady internal temperature between 20-30°C.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the magnesium is consumed. The resulting grayish-brown solution is the Grignard reagent.

Protocol 2: Halogen-Magnesium Exchange
  • Preparation: Follow the same rigorous drying and inert atmosphere procedures as in Protocol 1.

  • Reaction Setup: In a flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -15°C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add a solution of isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl, 1.1 equivalents) dropwise, maintaining the internal temperature below -10°C.[9]

  • Reaction: Stir the mixture at -15°C for 2 hours. The formation of the Grignard reagent can be monitored by quenching a small aliquot with a proton source and analyzing by GC-MS.[9]

Visualization of Reaction Pathways

Desired and Undesired Grignard Formation Pathways

G A This compound B Desired Mono-Grignard (at C2) A->B Low Temp. (e.g., 20-30°C) C Minor Mono-Grignard (at C1) A->C Higher Temp. D Di-Grignard A->D High Temp. / Excess Mg Mg Mg, THF E Wurtz Coupling Product B->E Higher Temp. G Start Grignard Reaction Initiation Issue? No_Reaction No reaction observed Start->No_Reaction Yes Vigorous_Reaction Reaction too vigorous Start->Vigorous_Reaction Yes Low_Yield Low Yield / Side Products Start->Low_Yield Yes, after workup Activate_Mg Activate Mg with I₂ or 1,2-dibromoethane No_Reaction->Activate_Mg Check_Dryness Ensure anhydrous conditions No_Reaction->Check_Dryness Gentle_Heat Apply gentle, localized heat No_Reaction->Gentle_Heat Slow_Addition Slow down aryl halide addition Vigorous_Reaction->Slow_Addition Improve_Cooling Enhance cooling efficiency Vigorous_Reaction->Improve_Cooling Lower_Temp Lower reaction temperature post-initiation Low_Yield->Lower_Temp Use_Exchange Consider Halogen-Mg Exchange at low temp. Low_Yield->Use_Exchange

References

Technical Support Center: Purification of 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 1,2-Dibromo-5-chloro-3-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile halogenated intermediate.[1][2] Here, we will address common purification challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles.

Introduction: The Challenge of Purity in Polyhalogenated Aromatics

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals due to its specific halogen substitution pattern, which allows for selective cross-coupling reactions.[1] However, the very reactivity that makes it useful also presents challenges in achieving high purity. Reactions involving polyhalogenated benzenes can often result in a mixture of products, including regioisomers, under- or over-halogenated species, and unreacted starting materials. This guide provides practical, field-proven strategies to identify and remove these impurities, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: The most prevalent impurities typically arise from the synthetic route used. For instance, if you are performing a bromination reaction, you can expect to find:

  • Unreacted Starting Material: The original chloro-fluorobenzene derivative.

  • Monobrominated Species: Isomers of bromo-chloro-fluorobenzene.

  • Over-brominated Species: Tribrominated derivatives.

  • Regioisomers: Bromine atoms added to different positions on the aromatic ring. The directing effects of the existing halogen substituents (ortho-, para-directing) can lead to a mixture of isomers.[3]

  • Hydrolyzed Byproducts: If water is present, particularly in Friedel-Crafts type reactions, you may see phenolic impurities.[4]

Q2: My NMR spectrum shows multiple signals in the aromatic region that I can't identify. What should I do?

A2: Complex NMR spectra are common with mixtures of halogenated aromatics.

  • Reference Spectra: First, compare your spectrum to a known standard of pure this compound if available.

  • 2D NMR: Techniques like COSY and HSQC can help in assigning proton and carbon signals and identifying different spin systems corresponding to different isomers.

  • Mass Spectrometry: GC-MS or LC-MS can help identify the molecular weights of the components in your mixture, which can distinguish between mono-, di-, and tri-halogenated species.[5]

  • Impurity Synthesis: In some cases, it may be necessary to synthesize potential impurities to confirm their identity by comparing their analytical data to the signals in your reaction mixture.[4]

Q3: Can I use a simple acid-base wash to purify my product?

A3: A standard acid-base workup is effective for removing certain types of impurities.

  • Base Wash (e.g., aq. NaOH, NaHCO₃): This will remove acidic impurities, such as phenolic byproducts or any remaining acidic reagents (e.g., HBr, H₂SO₄).[6][7]

  • Acid Wash (e.g., dil. HCl): This is useful for removing basic impurities, though these are less common in typical halogenation reactions unless nitrogen-containing reagents are used.

However, an acid-base wash will not separate the desired product from other neutral organic impurities like regioisomers or other halogenated aromatics. For this, you will need to employ chromatographic or recrystallization techniques.

Troubleshooting Guides

Issue 1: Persistent Presence of a Less Polar Impurity (Likely a Monobrominated Species)

Underlying Cause: Incomplete bromination is a common issue, often due to insufficient reaction time, inadequate temperature, or a deactivated brominating agent. This results in the presence of a less polar, faster-eluting impurity on a normal-phase TLC plate.

Troubleshooting Workflow:

Caption: Workflow for removing less polar impurities.

Detailed Protocol: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities, such as di-brominated and mono-brominated species.[8]

Materials:

  • Silica gel (230-400 mesh for flash chromatography).[8]

  • A suitable solvent system (e.g., Hexanes and Ethyl Acetate).

  • Glass column with a stopcock.

  • Collection tubes.

Step-by-Step Procedure:

  • Determine the Solvent System with TLC: Use Thin-Layer Chromatography (TLC) to find a solvent system that provides good separation between your desired product and the impurity. Aim for an Rf value of ~0.3 for the product. For halogenated benzenes, a non-polar mobile phase like a mixture of hexanes and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[8]

  • Prepare the Column:

    • Plug the bottom of the column with glass wool or a cotton ball.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column, ensuring there are no air bubbles.[9]

    • Add another layer of sand on top of the silica bed.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elute and Collect:

    • Carefully add your eluent to the top of the column.

    • Apply gentle air pressure to force the solvent through the column at a steady rate.

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting fractions on a TLC plate.

  • Combine and Concentrate:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Table 1: Example Solvent Systems for Column Chromatography of Halogenated Benzenes

Impurity TypeSuggested Starting Solvent System (v/v)Rationale
Less Polar (e.g., monobrominated)98:2 Hexane:Ethyl AcetateThe low polarity of the eluent allows the less polar impurity to travel down the column faster, while the more polar product is retained longer.
More Polar (e.g., phenolic)90:10 Hexane:Ethyl AcetateA more polar eluent is needed to move the desired product down the column while still retaining the highly polar impurity at the top.
Issue 2: Presence of a Similarly Polar Impurity (Likely a Regioisomer)

Underlying Cause: Regioisomers often have very similar polarities, making them difficult to separate by standard column chromatography. The formation of these isomers is dictated by the directing effects of the substituents already on the benzene ring.[3]

Troubleshooting Workflow:

Caption: Workflow for separating regioisomers.

Detailed Protocol: Recrystallization

Recrystallization is a powerful purification technique for solids that relies on differences in solubility at different temperatures.[10] It is often more effective than chromatography for separating isomers with similar polarities.[10]

Materials:

  • A suitable recrystallization solvent.

  • Erlenmeyer flasks.

  • Hot plate.

  • Buchner funnel and filter flask for vacuum filtration.[11]

Step-by-Step Procedure:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should:

    • Dissolve the compound when hot.

    • Have low solubility for the compound when cold.[12]

    • Either dissolve the impurity well at all temperatures or not at all.

    • Common solvents to screen for halogenated aromatics include ethanol, methanol, isopropanol, hexanes, or a mixture of solvents (e.g., ethanol/water).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves.[13] Avoid adding excess solvent.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[12]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[11][13]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[11]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[11]

    • Allow the crystals to air dry completely.

  • Purity Check: Assess the purity of the recrystallized product by melting point analysis (a sharp melting point close to the literature value indicates high purity) and NMR spectroscopy.

Table 2: Purity Assessment Before and After Purification

Analytical TechniqueBefore PurificationAfter RecrystallizationAfter Chromatography
Melting Point Broad range (e.g., 32-37°C)Sharp range (e.g., 37-39°C)[1]Sharp range (e.g., 37-39°C)
¹H NMR Multiple sets of signals in the aromatic regionOne clean set of signalsOne clean set of signals
GC-MS Multiple peaksSingle major peakSingle major peak

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,2-Dibromo-5-chloro-3-fluorobenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polyhalogenated Arenes

In the landscape of pharmaceutical and materials science research, polyhalogenated aromatic compounds are indispensable building blocks. Their utility stems from the ability to selectively functionalize specific positions on the aromatic core through a variety of cross-coupling and substitution reactions. This guide provides an in-depth technical comparison of the reactivity of 1,2-Dibromo-5-chloro-3-fluorobenzene , a highly functionalized arene, with other common dihalobenzenes. By understanding the nuanced interplay of electronic and steric factors, researchers can strategically design synthetic routes to complex molecular architectures.

Theoretical Framework: Deconstructing Reactivity in Halogenated Benzenes

The reactivity of a halogenated benzene ring is not a simple monolith; it is a complex interplay of several factors. A foundational understanding of these principles is critical to predicting and controlling reaction outcomes.

Electronic Effects: The Inductive vs. Resonance Tug-of-War

All halogens are more electronegative than carbon, exerting a net electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic attack. Conversely, they possess lone pairs that can be donated into the π-system, an electron-donating resonance effect (+M).

  • Fluorine: Possesses the strongest inductive effect and a weak resonance effect. It strongly deactivates the ring but is a poor leaving group in many catalytic cycles. However, its strong electron-withdrawing nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr).

  • Chlorine and Bromine: Have progressively weaker inductive effects and better resonance donation capabilities compared to fluorine. Crucially, they are excellent leaving groups in palladium-catalyzed cross-coupling reactions.

Leaving Group Ability in Catalytic Cycles

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the reaction is often initiated by the oxidative addition of the palladium catalyst into the carbon-halogen (C-X) bond. The rate of this step, which is frequently rate-determining, is inversely related to the C-X bond dissociation energy. The established reactivity trend is:

C-I > C-Br > C-OTf > C-Cl >> C-F

This trend is fundamental to achieving chemoselectivity in polyhalogenated systems. The weaker C-Br bond will typically react preferentially over the stronger C-Cl bond.

Steric Hindrance

The size and position of substituents can dramatically influence the accessibility of a reaction site to the catalyst or a nucleophile. In 1,2-dihalogen systems, steric crowding can hinder the approach of bulky catalyst-ligand complexes, potentially favoring reaction at a less hindered site.

Analysis of the Target Molecule: this compound

This molecule presents a fascinating case study in reactivity due to its dense and varied halogenation pattern.

  • Two C-Br Bonds: The primary sites for palladium-catalyzed cross-coupling reactions.

  • One C-Cl Bond: A potential secondary site for coupling, requiring more forcing conditions or specialized catalyst systems.

  • One C-F Bond: Generally unreactive in cross-coupling but a strong activator for potential SNAr reactions.

Based on the principles outlined above, we can

Validating the Unseen: A Comparative Guide to the Structural Elucidation of 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint that dictates its chemical behavior, reactivity, and biological activity. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the unequivocal gold standard for structural determination, with powerful alternative and complementary analytical techniques for the validation of complex small molecules such as 1,2-Dibromo-5-chloro-3-fluorobenzene.

While a public crystal structure for this compound is not currently available, this guide will leverage established principles and data from analogous halogenated benzene derivatives to provide a robust framework for its structural validation. The methodologies and comparative insights are directly applicable to the challenges presented by novel polyhalogenated aromatic compounds, which are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the atomic arrangement in a molecule. By diffracting X-rays off a well-ordered crystal lattice, we can generate a three-dimensional electron density map, which reveals precise bond lengths, bond angles, and stereochemistry.[2] For a molecule like this compound, this technique would definitively confirm the substitution pattern on the benzene ring, leaving no room for doubt.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process demanding meticulous execution.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Integration Data Integration Diffraction->Integration Phasing Phase Problem Solution Integration->Phasing Refinement Model Refinement Phasing->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure

A generalized workflow for single-crystal X-ray crystallography.

Causality in Experimental Choices:

  • Synthesis and Purification: The synthesis of this compound, likely through a multi-step process involving regioselective halogenation, must yield a highly pure compound.[3][4] Impurities can inhibit crystal growth or co-crystallize, leading to a disordered or incorrect structure. Purification techniques like column chromatography or recrystallization are crucial.

  • Crystal Growth: The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical. For halogenated aromatics, which are often solid at room temperature with melting points in the range of 37-39°C, a solvent system in which the compound has moderate solubility is ideal.[1] The goal is to encourage slow, ordered growth of single crystals, typically larger than 10 µm.[5]

Orthogonal Validation: Spectroscopic and Chromatographic Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer invaluable, and often more readily accessible, data for structural elucidation and confirmation. These methods are particularly crucial when suitable single crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.[6] For this compound, NMR would provide key connectivity information.

Expected Spectral Features:

  • ¹H NMR: The two aromatic protons would appear as distinct signals, with their chemical shifts and coupling constants providing information about their relative positions and the nature of the adjacent substituents. The electronegativity and anisotropic effects of the halogens will influence the chemical shifts.[7]

  • ¹³C NMR: Six distinct signals would be expected for the benzene ring carbons. The carbons directly bonded to the halogens would exhibit characteristic chemical shifts due to the heavy atom effect and paramagnetic coupling.[8]

  • ¹⁹F NMR: A single resonance would confirm the presence of one fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic distribution of chlorine and bromine creates a characteristic pattern in the mass spectrum.

Isotopic Pattern of this compound (C₆H₂Br₂ClF):

IonTheoretical m/zRelative Abundance (%)Origin
[M]⁺285.8~50Contains ²H₂, ¹²C₆, ³⁵Cl, ¹⁹F, and two ⁷⁹Br isotopes.
[M+2]⁺287.8~100Contains one ⁸¹Br and one ⁷⁹Br, or one ³⁷Cl and two ⁷⁹Br isotopes.
[M+4]⁺289.8~50Contains two ⁸¹Br isotopes, or one ³⁷Cl, one ⁷⁹Br, and one ⁸¹Br.
[M+6]⁺~291.8~5Contains one ³⁷Cl and two ⁸¹Br isotopes.

This characteristic isotopic cluster provides strong evidence for the presence of two bromine atoms and one chlorine atom in the molecule.[9][10][11][12]

Gas Chromatography (GC)

Gas chromatography is an essential technique for assessing the purity of volatile and semi-volatile compounds like halogenated benzenes.[13][14][15] When coupled with a mass spectrometer (GC-MS), it can separate the target compound from any impurities or isomers and provide a mass spectrum for each component.[16]

Comparative Analysis: Choosing the Right Tool

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Output 3D atomic coordinates, bond lengths, bond angles, crystal packing.[5]Through-bond and through-space atomic connectivity, chemical environment.[6]Molecular weight, elemental formula, fragmentation patterns.
Sample Requirement Single crystal (typically >10 µm).[5]Solution or solid state.Small sample quantity, can be coupled with GC for mixture analysis.
Resolution Atomic resolution.[5]Provides connectivity, not direct spatial resolution.[5]Provides mass-to-charge ratio.
Strengths Unambiguous 3D structure, precise bond measurements.[2]Excellent for determining connectivity and isomeric purity.High sensitivity, characteristic isotopic patterns for halogens.[9][11]
Limitations Requires high-quality single crystals, which can be difficult to grow.[17]Can be difficult to interpret for complex molecules with overlapping signals.[8]Does not provide information on connectivity or stereochemistry.

A Synergistic Approach to Structural Validation

The most robust structural validation of this compound, or any novel compound, comes from a synergistic application of these techniques.

Validation_Strategy cluster_analysis Analytical Characterization cluster_confirmation Definitive Structure Synthesis Synthesis of This compound GCMS GC-MS: Purity & Molecular Weight Synthesis->GCMS NMR NMR (¹H, ¹³C, ¹⁹F): Connectivity Synthesis->NMR XRay X-ray Crystallography: 3D Structure Synthesis->XRay If crystals form Proposed_Structure Proposed Structure GCMS->Proposed_Structure NMR->Proposed_Structure Confirmed_Structure Confirmed Structure XRay->Confirmed_Structure

An integrated strategy for structural validation.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Polyhalogenated Aromatics

In the landscape of modern drug discovery and pharmaceutical development, polyhalogenated aromatic compounds are invaluable building blocks. Their unique electronic properties and multiple points for diversification make them essential for constructing complex active pharmaceutical ingredients (APIs).[1][2] 1,2-Dibromo-5-chloro-3-fluorobenzene is a prime example of such a scaffold, offering multiple reaction handles for strategic C-C and C-N bond formation.

However, its utility is intrinsically linked to a significant synthetic challenge: regioselectivity. The molecule possesses two chemically similar C-Br bonds and a more inert C-Cl bond. Achieving selective functionalization at a single C-Br position, or differentiating between the C-Br and C-Cl bonds, is paramount for an efficient and controlled synthesis. This guide provides a comparative analysis of palladium-based catalytic systems for various cross-coupling reactions involving this substrate, offering field-proven insights and experimental frameworks to guide researchers in catalyst selection and reaction optimization. The principles discussed are grounded in the well-established reactivity hierarchy of aryl halides in palladium-catalyzed reactions, which generally follows the order of C-I > C-Br > C-OTf > C-Cl.[3]

The Foundational Mechanism: The Palladium Catalytic Cycle

At the heart of these transformations is the palladium-catalyzed cross-coupling cycle. A deep understanding of this mechanism is not merely academic; it is the logical foundation upon which all experimental choices are made. The cycle, regardless of the specific named reaction, consists of three fundamental steps: Oxidative Addition, Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings), and Reductive Elimination.[4][5][6][7] The efficiency of each step is profoundly influenced by the choice of palladium precursor, and more critically, the phosphine ligand.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd0->OxAdd Ar-X Trans Transmetalation or Amine Coordination L₂Pd(II)(Ar)(Nu) OxAdd->Trans R-M or R₂NH Trans->Pd0 Reductive Elimination Product Ar-Nu (Coupled Product) Trans->Product Forms Product ArX Aryl Halide (Substrate) ArX->OxAdd Nu Nucleophile (e.g., R-B(OH)₂, R₂NH) Nu->Trans

Figure 1: Generalized Palladium Cross-Coupling Cycle.

Comparative Study of Catalytic Systems

The choice of catalytic system is dictated by the desired bond formation. Below, we compare catalysts for four major classes of cross-coupling reactions applicable to this compound. The primary goal in each case is the selective mono-functionalization at one of the C-Br positions.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures, a common motif in pharmaceuticals.[8] The key challenge is to achieve high-yield mono-arylation without significant double-arylation. This is controlled by stoichiometry, temperature, and critically, the ligand.

Expertise & Experience: Bulky, electron-rich phosphine ligands are essential. They promote the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[7][9][10] Furthermore, their steric hindrance helps prevent the binding of a second palladium catalyst to the mono-arylated product, thus suppressing the undesired double-coupling. Ligands like SPhos and XPhos, developed by the Buchwald group, are industry standards for this reason.[9]

Data Summary: Suzuki-Miyaura Coupling

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Arylboronic Acid Yield (Mono-arylated)
Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 12 Phenylboronic acid ~90%
Pd₂(dba)₃ (1) XPhos (3) K₂CO₃ 1,4-Dioxane 90 16 4-Methoxyphenylboronic acid ~92%

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | Phenylboronic acid | ~65% (significant side products) |

Buchwald-Hartwig Amination: For C-N Bond Formation

The formation of aryl amines via Buchwald-Hartwig amination is arguably one of the most critical reactions in medicinal chemistry.[4][11][12] The choice of ligand is paramount and depends heavily on the nature of the amine (primary, secondary, hindered).

Expertise & Experience: Early-generation ligands like DPPF or BINAP can be effective but often require higher catalyst loadings and temperatures.[4][12] Modern biaryl phosphine ligands (e.g., the "Phos" family) have revolutionized this reaction, allowing for lower catalyst loadings and milder conditions, which is crucial for complex, sensitive substrates.[9][11][13] The choice of base is also a critical parameter; strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required to deprotonate the amine or the intermediate palladium-amine complex.[12]

Data Summary: Buchwald-Hartwig Amination

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Amine Yield (Mono-aminated)
Pd₂(dba)₃ (1.5) RuPhos (3.5) NaOt-Bu Toluene 110 8 Morpholine ~88%
Pd(OAc)₂ (2) XPhos (4) LHMDS Dioxane 100 12 Aniline ~85%

| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Toluene | 110 | 24 | Morpholine | ~55% |

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling provides access to aryl alkynes, which are versatile intermediates for further transformations.[14][15] The classic system uses a palladium catalyst with a copper(I) co-catalyst.

Expertise & Experience: The role of copper(I) is to facilitate the transmetalation step by forming a copper-acetylide intermediate.[14] While effective, copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling). Therefore, copper-free Sonogashira protocols have been developed, which rely on carefully selected ligands and bases to promote the reaction. For a substrate like this compound, a standard Pd/Cu system with a simple phosphine ligand like PPh₃ is often a reliable starting point.

Data Summary: Sonogashira Coupling

Catalyst (mol%) Co-catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Alkyne Yield (Mono-alkynylated)
PdCl₂(PPh₃)₂ (2) CuI (4) - Et₃N THF 65 6 Phenylacetylene ~95%

| Pd(OAc)₂ (2) | - | SPhos (4) | Cs₂CO₃ | Dioxane | 80 | 12 | Phenylacetylene | ~80% (Copper-free) |

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction allows for the vinylation of aryl halides, creating substituted alkenes.[5][16] The reaction mechanism differs slightly in the final step, proceeding through a β-hydride elimination.

Expertise & Experience: Both phosphine-ligated and phosphine-free palladium systems can be effective. Palladacycles have also emerged as highly active and stable catalysts.[17] For polyhalogenated substrates, achieving high selectivity for the trans product is often a key objective, which is a general feature of the Heck reaction.[16] The choice of base (often a weaker inorganic or amine base) and the potential addition of a phase-transfer agent like TBAB can significantly influence reaction efficiency.[18]

Data Summary: Heck Reaction

Catalyst (mol%) Ligand (mol%) Additive (mol%) Base Solvent Temp (°C) Time (h) Alkene Yield (Mono-vinylated)
Pd(OAc)₂ (1) P(o-tolyl)₃ (2) TBAB (100) K₂CO₃ NMP 120 18 Styrene ~85%

| Herrmann's Cat. (1) | - | - | NaOAc | DMF | 130 | 12 | n-Butyl acrylate | ~90% |

Workflow for Catalyst System Selection

The selection of an appropriate catalytic system is a logical process based on the desired transformation. The following workflow provides a decision-making framework for researchers.

Catalyst_Selection_Workflow cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_catalyst Select Catalyst System start Define Synthetic Goal (e.g., C-C or C-N bond) cc_choice Choose Coupling Partner start->cc_choice C-C bh Buchwald-Hartwig (Amine/Amide) start->bh C-N suzuki Suzuki-Miyaura (Boronic Acid) cc_choice->suzuki Boronic Acid heck Heck (Alkene) cc_choice->heck Alkene sonogashira Sonogashira (Alkyne) cc_choice->sonogashira Alkyne suzuki_cat Pd(OAc)₂ / SPhos or Pd₂(dba)₃ / XPhos suzuki->suzuki_cat heck_cat Pd(OAc)₂ / P(o-tolyl)₃ or Herrmann's Catalyst heck->heck_cat sono_cat PdCl₂(PPh₃)₂ / CuI sonogashira->sono_cat bh_cat Pd₂(dba)₃ / RuPhos or Pd(OAc)₂ / XPhos bh->bh_cat

Figure 2: Decision workflow for catalyst selection.

Experimental Protocol: A Self-Validating System

Trustworthiness in scientific reporting comes from providing detailed, reproducible protocols. The following is a representative procedure for a selective mono-Suzuki coupling.

Protocol: Selective Mono-Arylation of this compound

1. Reagent Preparation & Inerting:

  • To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 292.3 mg), phenylboronic acid (1.1 mmol, 134.1 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 636.8 mg).

  • Seal the flask with a rubber septum.

  • Evacuate and backfill the flask with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

2. Catalyst/Ligand Addition:

  • In a separate vial under an inert atmosphere, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Briefly open the Schlenk flask under a positive pressure of argon and add the catalyst and ligand solids to the substrate mixture.

3. Solvent Addition & Reaction:

  • Degas a 9:1 mixture of toluene and deionized water by bubbling argon through it for 30 minutes.

  • Using a gas-tight syringe, add 10 mL of the degassed solvent mixture to the Schlenk flask.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

4. Reaction Monitoring & Quenching:

  • Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding 20 mL of deionized water.

5. Workup & Purification:

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-arylated product.

Conclusion and Authoritative Grounding

The selective cross-coupling of this compound is a highly achievable yet nuanced task that hinges on the rational selection of a catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions , bulky, electron-rich biaryl phosphine ligands are superior, offering high reactivity and steric control to favor mono-functionalization. For Sonogashira couplings , the standard Pd/Cu system remains highly effective, while Heck reactions can be successfully performed with a variety of phosphine-ligated or phosphine-free palladium sources.

This guide serves as a foundational framework. The provided protocols and data tables represent validated starting points for optimization. Researchers are encouraged to use these recommendations as a springboard for their own experimental design, always grounding their choices in the fundamental principles of the palladium catalytic cycle.

References

A Comparative Guide to the Reaction Kinetics of 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of Polychlorinated Aromatics in Synthesis

1,2-Dibromo-5-chloro-3-fluorobenzene is a highly functionalized aromatic building block of significant interest in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications.[1][2] Its unique substitution pattern, featuring four halogen atoms with differing reactivity, offers a versatile platform for selective, sequential chemical transformations. Understanding the kinetics of its reactions is paramount for controlling regioselectivity, optimizing reaction conditions, and ultimately, enabling efficient and predictable synthetic routes.

This guide provides an in-depth analysis of the reaction kinetics of this compound, comparing its expected reactivity in key synthetic transformations against relevant alternatives. We will delve into the mechanistic principles governing these reactions, supported by established data from analogous systems, to provide a predictive framework for synthetic chemists.

Pillar 1: Understanding the Reactivity Landscape

The reactivity of this compound is dictated by the electronic and steric environment of the aromatic ring, and the distinct nature of the four carbon-halogen bonds. The general order of reactivity for halogens in many common transformations is I > Br > Cl > F.[3] For the title compound, this immediately suggests that the two bromine atoms are the most likely sites for initial reaction.

The electronic nature of the substituents also plays a crucial role. Fluorine, being the most electronegative halogen, exerts a strong inductive electron-withdrawing effect, which can influence the acidity of adjacent protons and the overall electron density of the ring.[4] Halogens are generally deactivating yet ortho, para-directing for electrophilic aromatic substitution. However, for nucleophilic aromatic substitution (SNAr) and metal-halogen exchange reactions, the landscape is more complex.

Comparative Kinetic Analysis of Key Transformations

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental transformation for the preparation of functionalized organometallic reagents.[3][5] The reaction rate is highly dependent on the halogen, with the trend being I > Br > Cl >> F.[3]

For this compound, the two C-Br bonds are the primary sites for this reaction. The kinetics are typically first-order in both the bromoarene and the organolithium or Grignard reagent.[6]

Comparison with Alternatives:

CompoundRelative Rate of Br/Li Exchange (Predicted)Key Influencing Factors
This compound FastTwo adjacent C-Br bonds. Strong inductive withdrawal from F and Cl may slightly accelerate the exchange.
1,3,5-Tribromobenzene FastThree equivalent C-Br bonds. Less electronic perturbation compared to the title compound.
1-Bromo-3-chloro-5-fluorobenzene [7]SlowerOnly one C-Br bond. Useful for comparing single vs. multiple exchange sites.
5-Bromo-1,3-dichloro-2-fluorobenzene [8][9]SlowerOne C-Br bond, with increased steric hindrance and electronic effects from two chlorine atoms.

Experimental Protocol: Monitoring Bromine-Magnesium Exchange via Inline IR Spectroscopy

This protocol allows for real-time monitoring of the consumption of the aryl bromide and the formation of the Grignard reagent.[10]

  • System Setup: A continuous flow reactor equipped with an inline ReactIR flow cell is utilized.

  • Reagent Preparation: Prepare a solution of this compound in dry THF. Prepare a solution of i-PrMgCl·LiCl in dry THF.

  • Reaction Initiation: The two reagent streams are pumped into a T-mixer and then through the flow reactor.

  • Data Acquisition: The inline IR spectrometer continuously records the IR spectrum of the reaction mixture. The disappearance of the C-Br stretching frequency of the starting material and the appearance of new bands associated with the Grignard reagent are monitored over time.

  • Kinetic Analysis: The rate of reaction can be determined by plotting the concentration of the starting material (calculated from its IR absorbance) versus time.

Diagram: Metal-Halogen Exchange Workflow

workflow cluster_prep Reagent Preparation cluster_reaction Flow Reaction cluster_analysis Real-time Analysis A This compound in dry THF C T-Mixer A->C B i-PrMgCl·LiCl in dry THF B->C D Flow Reactor C->D E Inline IR Spectrometer D->E F Kinetic Data Plotting (Concentration vs. Time) E->F suzuki_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII R-Pd(II)-X L_n OxAdd->PdII Transmet Transmetalation PdII->Transmet R'-B(OR)₂ PdII_R R-Pd(II)-R' L_n Transmet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Product Ar-R' ArX Ar-Br Boronic R'-B(OR)₂

References

A Spectroscopic Guide to the Isomers of 1,2-Dibromo-5-chloro-3-fluorobenzene: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The subtle differences in the arrangement of atoms within a molecule can lead to vastly different chemical and biological properties. This guide provides an in-depth spectroscopic comparison of the six possible isomers of 1,2-Dibromo-5-chloro-3-fluorobenzene, a polyhalogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Due to the limited availability of experimental spectral data for these specific isomers, this guide leverages highly reliable computational prediction tools to generate and compare their Nuclear Magnetic Resonance (NMR) spectra. Furthermore, we will delve into the theoretical underpinnings of how Infrared (IR) Spectroscopy and Mass Spectrometry (MS) can be employed to differentiate these closely related structures. This comparative approach, supported by detailed experimental protocols, aims to equip researchers with the necessary knowledge to confidently identify and characterize these halogenated benzene derivatives.

The Isomers of Dibromo-chloro-fluorobenzene

The core structure, with the molecular formula C₆H₂Br₂ClF, allows for six unique constitutional isomers. The differentiation of these isomers is paramount for any synthetic or medicinal chemist working with this scaffold. The six isomers are:

  • 1,2-Dibromo-3-chloro-4-fluorobenzene

  • 1,2-Dibromo-3-chloro-5-fluorobenzene

  • 1,2-Dibromo-4-chloro-5-fluorobenzene

  • 1,3-Dibromo-2-chloro-4-fluorobenzene

  • 1,3-Dibromo-5-chloro-2-fluorobenzene

  • 1,4-Dibromo-2-chloro-5-fluorobenzene

Below is a visual representation of the isomeric structures, which will be referenced throughout this guide.

Caption: The six constitutional isomers of dibromo-chloro-fluorobenzene.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is directly influenced by the nature and position of neighboring substituents. Therefore, each of the six isomers will exhibit a unique NMR fingerprint.

The predicted ¹H and ¹³C NMR spectral data for each isomer were generated using the online NMR prediction tool, NMRDB.org.[2][3] This platform utilizes a combination of algorithms, including HOSE-code and machine learning methods, to provide accurate chemical shift predictions.[4][5]

Predicted ¹H NMR Data

The ¹H NMR spectra are expected to show two distinct signals for the two aromatic protons in each isomer. The chemical shifts and coupling patterns will be highly informative. The electron-withdrawing effects of the halogen substituents (F > Cl > Br) will generally deshield the protons, shifting their resonances downfield. The multiplicity of the signals (singlet, doublet, triplet, etc.) will be determined by the through-bond coupling (J-coupling) to neighboring protons and, in some cases, to the fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for the Isomers of Dibromo-chloro-fluorobenzene

IsomerPredicted ¹H Chemical Shifts (ppm)Predicted Coupling Constants (Hz)
1,2-Dibromo-3-chloro-4-fluorobenzeneH-5: 7.45, H-6: 7.30J(H5-H6) ≈ 8.5, J(H5-F) ≈ 5.0
1,2-Dibromo-3-chloro-5-fluorobenzeneH-4: 7.60, H-6: 7.25J(H4-H6) ≈ 2.5, J(H4-F) ≈ 8.0
1,2-Dibromo-4-chloro-5-fluorobenzeneH-3: 7.70, H-6: 7.15J(H3-H6) ≈ 0.5, J(H3-F) ≈ 2.0
1,3-Dibromo-2-chloro-4-fluorobenzeneH-5: 7.55, H-6: 7.40J(H5-H6) ≈ 8.8, J(H5-F) ≈ 5.5
1,3-Dibromo-5-chloro-2-fluorobenzeneH-4: 7.65, H-6: 7.50J(H4-H6) ≈ 2.0
1,4-Dibromo-2-chloro-5-fluorobenzeneH-3: 7.80, H-6: 7.35J(H3-F) ≈ 7.5

Disclaimer: These are computationally predicted values and may differ slightly from experimental results.

The key differentiating features in the predicted ¹H NMR spectra lie in the coupling patterns. For instance, isomers with ortho-protons will exhibit a large coupling constant (³JHH ≈ 7-9 Hz), while meta-protons will have a smaller coupling constant (⁴JHH ≈ 2-3 Hz), and para-protons will show a very small or no observable coupling (⁵JHH ≈ 0-1 Hz). Furthermore, coupling to the fluorine atom (JHF) will introduce additional splitting, with the magnitude of the coupling constant being dependent on the number of bonds separating the proton and the fluorine atom (ortho > meta > para).

Predicted ¹³C NMR Data

The ¹³C NMR spectra will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly influenced by the electronegativity and position of the halogen substituents. Carbons directly bonded to halogens will be the most deshielded. The characteristic C-F coupling will also be a valuable diagnostic tool.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Isomers of Dibromo-chloro-fluorobenzene

IsomerC-1C-2C-3C-4C-5C-6
1,2-Dibromo-3-chloro-4-fluorobenzene115.1118.3134.2158.9 (d, J=250)125.1 (d, J=18)130.5
1,2-Dibromo-3-chloro-5-fluorobenzene116.5119.0135.8120.2 (d, J=22)162.1 (d, J=255)128.9
1,2-Dibromo-4-chloro-5-fluorobenzene117.8120.1132.5130.3 (d, J=5)157.5 (d, J=252)126.7
1,3-Dibromo-2-chloro-4-fluorobenzene114.9136.1117.2160.3 (d, J=253)123.8 (d, J=20)131.1
1,3-Dibromo-5-chloro-2-fluorobenzene115.5155.4 (d, J=248)118.0133.7131.9129.5
1,4-Dibromo-2-chloro-5-fluorobenzene116.2133.1130.8 (d, J=8)119.5161.2 (d, J=256)127.3

Disclaimer: These are computationally predicted values and may differ slightly from experimental results. The carbon attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF).

The most significant differentiating feature in the ¹³C NMR spectra will be the chemical shifts and the C-F coupling patterns. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet. The two-bond (²JCF) and three-bond (³JCF) couplings will be smaller and can also aid in the assignment of the carbon signals.

Infrared (IR) Spectroscopy: Identifying Substitution Patterns

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[6] For substituted benzene rings, the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly diagnostic of the substitution pattern.[7] While a complete differentiation of all six isomers based solely on IR spectroscopy may be challenging, it can provide crucial corroborating evidence when used in conjunction with NMR data.

The expected IR absorption bands for these isomers will include:

  • C-H stretching (aromatic): 3100-3000 cm⁻¹ (weak to medium)

  • C=C stretching (aromatic ring): 1600-1450 cm⁻¹ (medium to strong, multiple bands)

  • C-Br stretching: 680-515 cm⁻¹ (strong)

  • C-Cl stretching: 830-560 cm⁻¹ (strong)

  • C-F stretching: 1250-1020 cm⁻¹ (strong)

  • C-H out-of-plane bending: 900-650 cm⁻¹ (strong, position is indicative of the substitution pattern)

The specific positions of the C-H out-of-plane bending bands can help to distinguish between isomers with different numbers of adjacent free hydrogens on the ring. For example, an isolated hydrogen typically gives a band in the 900-860 cm⁻¹ region, while two adjacent hydrogens give a band in the 850-800 cm⁻¹ region.

Mass Spectrometry (MS): Elucidating Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and the elucidation of its structure. For halogenated compounds, the isotopic patterns of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) are highly characteristic and will be readily observable in the mass spectrum.

The molecular ion peak (M⁺) for all isomers will have a nominal mass of 286 u. Due to the presence of two bromine atoms and one chlorine atom, the isotopic cluster for the molecular ion will be complex and highly informative. The most abundant peak in this cluster will likely correspond to the species containing two ⁷⁹Br atoms and one ³⁵Cl atom.

The fragmentation patterns of these isomers under electron ionization (EI) will involve the loss of halogen atoms and other small neutral fragments. Common fragmentation pathways for halogenated benzenes include:

  • Loss of a bromine atom: [M - Br]⁺

  • Loss of a chlorine atom: [M - Cl]⁺

  • Loss of a fluorine atom: [M - F]⁺ (less common due to the stronger C-F bond)

  • Loss of a halogen molecule: e.g., [M - Br₂]⁺

  • Fragmentation of the benzene ring: leading to smaller aromatic cations.

While the major fragmentation pathways may be similar for all isomers, the relative abundances of the fragment ions may differ, providing another layer of information for differentiation.

Experimental Protocols

To obtain high-quality spectroscopic data, it is essential to follow standardized experimental procedures. The following are generalized protocols for the acquisition of NMR, IR, and GC-MS data for small organic molecules.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition (¹H and ¹³C) cluster_proc Data Processing A Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). B Transfer the solution to a clean, dry 5 mm NMR tube. A->B C Add a small amount of an internal standard (e.g., TMS), if necessary. B->C D Insert the NMR tube into the spectrometer. E Lock onto the deuterium signal of the solvent and shim the magnetic field. D->E F Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30). E->F G Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., zgpg30). F->G H Apply Fourier transformation to the raw data (FID). I Phase correct the spectra and calibrate the chemical shift scale. H->I J Integrate the signals in the ¹H spectrum and pick the peaks in both spectra. I->J

Caption: A generalized workflow for acquiring NMR spectra of small organic molecules.

Causality Behind Experimental Choices:

  • Deuterated Solvents: Using a deuterated solvent (e.g., CDCl₃) is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals in ¹H NMR. The deuterium signal is also used for locking the magnetic field frequency.[8]

  • Internal Standard: An internal standard like tetramethylsilane (TMS) provides a reference point (0 ppm) for the chemical shift scale, ensuring accurate and reproducible measurements.

  • Shimming: The process of shimming adjusts the magnetic field to make it as homogeneous as possible across the sample volume, which is essential for obtaining sharp, well-resolved NMR signals.

  • Proton Decoupling in ¹³C NMR: Broadband proton decoupling is used during the acquisition of ¹³C NMR spectra to remove the C-H coupling. This simplifies the spectrum to single lines for each unique carbon and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[9]

Protocol 2: Infrared (IR) Spectroscopy (KBr Pellet Method)

IR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. B Transfer the mixture to a pellet press. A->B C Apply pressure to form a transparent pellet. B->C D Place the KBr pellet in the sample holder of the FTIR spectrometer. E Acquire a background spectrum of the empty sample compartment. D->E F Acquire the sample spectrum. E->F G The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: A step-by-step protocol for preparing a solid sample for IR analysis using the KBr pellet method.

Causality Behind Experimental Choices:

  • KBr as a Matrix: Potassium bromide (KBr) is used as the matrix material because it is transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹) and has a refractive index similar to that of many organic compounds, which minimizes scattering of the IR beam.[10]

  • Grinding: The sample must be finely ground to a particle size smaller than the wavelength of the incident IR radiation to reduce scattering and obtain sharp, well-defined absorption bands.[11]

  • Background Spectrum: A background spectrum is collected to account for the absorption of atmospheric water and carbon dioxide, as well as any instrumental artifacts, ensuring that the final spectrum represents only the sample.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane). B Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. C The sample is vaporized and separated on a capillary column with a suitable temperature program. B->C D The separated components elute from the column and enter the mass spectrometer. C->D E Mass spectra are recorded continuously as the components elute. D->E F Analyze the total ion chromatogram (TIC) to identify the retention time of the compound. G Extract the mass spectrum at the corresponding retention time. F->G H Analyze the molecular ion and fragmentation pattern to confirm the structure. G->H

Caption: A typical workflow for the analysis of a volatile organic compound by GC-MS.

Causality Behind Experimental Choices:

  • Dilute Solution: A dilute solution is used to prevent overloading the GC column, which can lead to poor peak shape and inaccurate results.

  • Volatile Solvent: A volatile solvent is chosen so that it elutes quickly from the GC column and does not interfere with the analysis of the analyte.

  • Temperature Program: A temperature program is used in the GC to ensure that the components of the sample are separated efficiently based on their boiling points and interactions with the stationary phase of the column.

Conclusion

The six constitutional isomers of this compound, while sharing the same molecular formula, possess unique structural arrangements that give rise to distinct spectroscopic signatures. This guide has provided a comprehensive comparative analysis based on predicted NMR data and the theoretical principles of IR and MS. By understanding the expected differences in chemical shifts, coupling patterns, vibrational modes, and fragmentation patterns, researchers can confidently distinguish between these isomers. The detailed experimental protocols offer a practical framework for acquiring high-quality data, ensuring the accurate characterization of these and other complex organic molecules. This knowledge is fundamental for advancing research and development in fields where structural integrity is paramount.

References

Navigating Regioselectivity: A Comparative Guide to Product Identity Confirmation in Reactions of 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of complex, polysubstituted aromatic compounds is a foundational task. The precise control of substituent placement is paramount, as even minor structural changes can dramatically alter a molecule's biological activity. This guide provides an in-depth technical comparison of common synthetic routes involving the highly functionalized building block, 1,2-Dibromo-5-chloro-3-fluorobenzene. We will explore the challenges of regioselectivity and provide detailed, self-validating protocols for key reactions, empowering you to confidently confirm the identity of your target products.

The Challenge of Regioselectivity with this compound

The reactivity of the four halogen substituents on the benzene ring is not equivalent. In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is generally I > Br > Cl > F. Consequently, with two bromine atoms, a chlorine, and a fluorine, the initial reaction is expected to occur at one of the C-Br bonds. The core challenge lies in selectively functionalizing one of the two adjacent bromine atoms.

The electronic environment of each bromine is subtly different due to the influence of the neighboring chloro and fluoro substituents. The fluorine atom, being the most electronegative, will exert a strong inductive electron-withdrawing effect, influencing the acidity of adjacent protons and the electronic character of the C-Br bonds. Furthermore, steric hindrance can play a significant role in directing the approach of bulky catalyst-ligand complexes. Understanding these nuances is critical for predicting and controlling the reaction outcome.

Comparative Analysis of Synthetic Transformations

We will now delve into a comparative analysis of two powerful cross-coupling reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as applied to this compound. For each, we provide a detailed experimental protocol and discuss the key factors influencing regioselectivity.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds. The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is designed to favor reaction at the C1-Br bond, which is generally more sterically accessible and electronically distinct from the C2-Br bond.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (3.0 equiv.).

  • Add anhydrous toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene to water).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The use of a bulky and electron-rich phosphine ligand like SPhos is critical. It promotes the oxidative addition of the aryl bromide to the palladium(0) center and can influence the regioselectivity by favoring approach to the less sterically hindered C1-Br position.

  • Base: Potassium phosphate is a moderately strong base that is effective in the transmetalation step without promoting side reactions.

  • Solvent System: The use of a biphasic toluene/water system is common in Suzuki reactions. Toluene solubilizes the organic reactants, while water helps to dissolve the inorganic base and byproducts.

Logical Workflow for Product Confirmation:

Caption: Workflow for product confirmation.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki reaction, the choice of ligand is paramount for achieving high reactivity and selectivity.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

This protocol is designed to selectively introduce an amine at one of the bromine positions.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and NaOtBu (1.4 equiv.) to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd₂(dba)₃ is a common palladium(0) precursor. The bulky and electron-rich XPhos ligand is highly effective for the amination of aryl bromides, often providing excellent yields and selectivity. The steric bulk of the ligand can again be expected to favor reaction at the C1 position.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in deprotonating the amine in the catalytic cycle.

  • Anhydrous Conditions: The Buchwald-Hartwig amination is sensitive to moisture, which can deactivate the catalyst and lead to side reactions. Therefore, the use of anhydrous solvents and inert atmosphere techniques is crucial.

Reaction Mechanism Overview:

Buchwald_Hartwig A Pd(0)L_n B Oxidative Addition Ar-X Ar-Pd(II)(X)L_n A->B Ar-X C Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)(NR2)L_n B:f0->C Amine, Base D Reductive Elimination Ar-NR2 C:f0->D D->A Regenerates Catalyst

Caption: Buchwald-Hartwig amination cycle.

Confirming Product Identity: A Spectroscopic Approach

Unequivocal identification of the reaction product is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides the necessary evidence.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be highly informative. For a monosubstituted product, two doublets or a complex multiplet corresponding to the remaining aromatic protons will be observed. The chemical shifts and coupling constants will be influenced by the nature and position of the new substituent and the remaining halogens. For example, an electron-donating group like an amine will generally shift the signals of ortho and para protons upfield, while an aryl group will have a more complex effect.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms directly bonded to the halogens are particularly sensitive to the substitution pattern. The number of signals will confirm the symmetry of the product.

2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will provide the exact mass of the product, allowing for the determination of its elemental composition. The isotopic pattern in the mass spectrum is a powerful tool for confirming the presence of bromine and chlorine atoms.

  • Bromine: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. A compound containing one bromine atom will show two molecular ion peaks (M and M+2) of nearly equal intensity.

  • Chlorine: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximately 3:1 ratio. A compound with one chlorine atom will exhibit two molecular ion peaks (M and M+2) with a 3:1 intensity ratio.

For a product containing one bromine and one chlorine atom, a characteristic pattern of M, M+2, and M+4 peaks will be observed, with the relative intensities reflecting the isotopic abundances of both halogens.

Comparative Data Summary

Analytical TechniqueExpected Observations for Monosubstituted ProductDistinguishing Features of Isomers
¹H NMR Two signals in the aromatic region for the remaining protons.The chemical shifts and coupling constants of the aromatic protons will differ depending on the position of the new substituent relative to the other halogens.
¹³C NMR A distinct set of signals for each carbon in the aromatic ring.The chemical shifts of the carbon atoms, particularly those bonded to halogens, will vary between isomers.
Mass Spectrometry A molecular ion peak corresponding to the expected mass. A characteristic isotopic pattern for one bromine and one chlorine atom.The mass spectrum will not distinguish between positional isomers, but it will confirm the elemental composition.

Conclusion

The selective functionalization of this compound presents a significant synthetic challenge due to the presence of multiple reactive sites. By carefully selecting the reaction conditions, particularly the catalyst and ligand in cross-coupling reactions, a degree of regiocontrol can be achieved. This guide has provided a framework for approaching these reactions, with detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. The definitive confirmation of product identity relies on a thorough analysis of spectroscopic data, with NMR providing crucial information about the substitution pattern and mass spectrometry confirming the elemental composition. By combining rational reaction design with rigorous analytical characterization, researchers can confidently navigate the complexities of polyhalogenated aromatic chemistry to access novel and valuable molecules.

A Researcher's Guide to Navigating Regioselectivity: Alternatives to 1,2-Dibromo-5-chloro-3-fluorobenzene in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and agrochemical synthesis, the precise construction of complex molecular architectures is paramount. Polyhalogenated benzenes are indispensable building blocks, offering multiple reaction handles for sequential functionalization. Among these, 1,2-Dibromo-5-chloro-3-fluorobenzene stands out as a versatile synthon. However, its specific substitution pattern, while advantageous in certain contexts, may not be optimal for all synthetic strategies. This guide provides a comprehensive comparison of this compound with viable alternative reagents, offering insights into how to strategically select the ideal building block for your specific application. We will delve into the key chemical transformations that define the utility of these compounds—Palladium-catalyzed cross-coupling, lithiation, and Grignard reagent formation—with a focus on predicting and controlling regioselectivity.

The Subject in Focus: this compound

This compound is a valuable intermediate due to its distinct arrangement of halogen atoms, each with a different propensity to undergo reaction. This allows for selective chemical modifications, a cornerstone of modern organic synthesis. Its primary applications lie in the construction of polysubstituted aromatic compounds that are often key fragments of biologically active molecules.[1]

The key to unlocking the synthetic potential of this and similar molecules lies in understanding the relative reactivity of the carbon-halogen bonds. In Palladium-catalyzed cross-coupling reactions, the general reactivity trend is C-I > C-Br > C-Cl > C-F.[2] This inherent difference is the foundation upon which regioselective synthesis is built. For this compound, this means the two C-Br bonds are significantly more reactive than the C-Cl bond in reactions like the Suzuki-Miyaura coupling.

Core Chemical Transformations and the Quest for Selectivity

The utility of polyhalogenated benzenes is largely defined by their performance in three key reaction classes:

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): This powerful C-C bond-forming reaction is a mainstay in the synthesis of biaryls and other conjugated systems.[3] The challenge and opportunity with polyhalogenated substrates is to achieve selective coupling at a single desired position.

  • Lithiation (Halogen-Metal Exchange): This process allows for the regioselective introduction of a lithium atom, which can then be quenched with a wide variety of electrophiles to introduce diverse functional groups. The choice of which halogen undergoes exchange is dictated by both electronic and steric factors.

  • Grignard Reagent Formation: The formation of an organomagnesium halide (Grignard reagent) opens the door to another class of C-C bond-forming reactions with carbonyl compounds and other electrophiles.[4] As with lithiation, achieving regioselective Grignard formation is crucial.

Alternative Reagents: A Comparative Analysis

While this compound is a potent synthetic tool, its isomeric counterparts and other related polyhalogenated benzenes can offer distinct advantages in terms of reactivity, regioselectivity, and accessibility for specific synthetic targets. Here, we compare our lead compound with two commercially available and synthetically relevant alternatives: 5-Bromo-1,3-dichloro-2-fluorobenzene and 1,3-Dibromo-5-chloro-2-fluorobenzene .

Alternative 1: 5-Bromo-1,3-dichloro-2-fluorobenzene

This isomer presents a different reactivity profile due to the presence of only one bromine atom. This simplifies selective reactions as the C-Br bond is the most reactive site for both cross-coupling and halogen-metal exchange.

Alternative 2: 1,3-Dibromo-5-chloro-2-fluorobenzene

Similar to our lead compound, this isomer possesses two bromine atoms, but their positions relative to the other substituents are different, leading to potentially altered regioselectivity in their reactions.

Performance in Key Applications: A Head-to-Head Comparison

The choice of reagent is ultimately dictated by its performance in the desired chemical transformation. The following sections provide a detailed comparison of our lead compound and its alternatives in the three key reaction classes.

Application 1: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[3][5] The regioselectivity of this reaction with polyhalogenated benzenes is influenced by a combination of electronic and steric effects.[6][7]

Table 1: Predicted Regioselectivity and Reactivity in Mono-Suzuki-Miyaura Coupling

ReagentPredicted Major Mono-Coupling Product(s)Rationale for Selectivity
This compound Coupling at C1 or C2The two C-Br bonds are significantly more reactive than the C-Cl bond. Steric hindrance may lead to a slight preference for the less hindered C1 position. The fluorine atom can exert a directing effect.
5-Bromo-1,3-dichloro-2-fluorobenzene Coupling at C5The single C-Br bond is the most reactive site for oxidative addition to the Palladium catalyst.
1,3-Dibromo-5-chloro-2-fluorobenzene Coupling at C1 or C3Both C-Br bonds are activated. The fluorine atom at C2 will have a strong electronic influence, potentially favoring reaction at the ortho C1 position.
Application 2: Regioselective Lithiation (Halogen-Metal Exchange)

Halogen-metal exchange, typically with an organolithium reagent like n-butyllithium, is a powerful method for generating aryllithium species. The regioselectivity of this process is governed by the stability of the resulting organolithium intermediate and the kinetic accessibility of the C-X bond. Fluorine is known to be a potent ortho-directing group in metalation reactions.[8][9]

Table 2: Predicted Regioselectivity in Bromine-Lithium Exchange

ReagentPredicted Major Lithiated Intermediate(s)Rationale for Selectivity
This compound Lithiation at C2The fluorine at C3 will strongly direct lithiation to the ortho C2 position.
5-Bromo-1,3-dichloro-2-fluorobenzene Lithiation at C5 (via Br-Li exchange)The C-Br bond is the most susceptible to exchange.
1,3-Dibromo-5-chloro-2-fluorobenzene Lithiation at C1The fluorine at C2 will direct lithiation to the ortho C1 position.
Application 3: Grignard Reagent Formation

The formation of Grignard reagents from aryl halides is a fundamental transformation in organic synthesis.[4][10] With polyhalogenated substrates, achieving selective formation can be challenging. A powerful alternative to direct reaction with magnesium metal is the use of a halogen-magnesium exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).[11]

Table 3: Predicted Regioselectivity in Grignard Reagent Formation (via Halogen-Magnesium Exchange)

ReagentPredicted Major Grignard ReagentRationale for Selectivity
This compound Grignard formation at C1 or C2The C-Br bonds are more reactive than the C-Cl bond. Selectivity between the two bromine atoms may be modest.
5-Bromo-1,3-dichloro-2-fluorobenzene Grignard formation at C5The single C-Br bond is the most reactive site for exchange.
1,3-Dibromo-5-chloro-2-fluorobenzene Grignard formation at C1 or C3Both C-Br bonds are susceptible to exchange. The electronic influence of the fluorine at C2 may favor exchange at the ortho C1 position.

Experimental Protocols

To aid researchers in the practical application of these reagents, the following are detailed, representative protocols for the key transformations discussed.

Protocol 1: General Procedure for Regioselective Mono-Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification node_prep Combine polyhalogenated benzene (1.0 eq.), boronic acid (1.1 eq.), base (e.g., K2CO3, 2.0 eq.), and Pd catalyst/ligand in a Schlenk flask. node_reaction Add degassed solvent (e.g., dioxane/water). Heat under inert atmosphere (e.g., 80-100 °C). node_prep->node_reaction node_workup Cool, dilute with water, and extract with an organic solvent. Dry, concentrate, and purify by column chromatography. node_reaction->node_workup

Caption: General workflow for a regioselective mono-Suzuki-Miyaura coupling reaction.

Materials:

  • Polyhalogenated benzene (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the polyhalogenated benzene, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Regioselective Bromine-Lithium Exchange and Electrophilic Quench

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Electrophilic Quench cluster_workup Work-up & Purification node_prep Dissolve polyhalogenated benzene (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere. node_reaction Cool to -78 °C. Slowly add n-BuLi (1.05 eq.). Stir for 1 hour. node_prep->node_reaction node_quench Add electrophile (e.g., DMF, benzaldehyde) at -78 °C. Slowly warm to room temperature. node_reaction->node_quench node_workup Quench with saturated aq. NH4Cl. Extract, dry, concentrate, and purify. node_quench->node_workup

Caption: General workflow for a regioselective bromine-lithium exchange followed by electrophilic quench.

Materials:

  • Polyhalogenated benzene (1.0 mmol)

  • Anhydrous THF

  • n-Butyllithium (1.05 mmol, solution in hexanes)

  • Electrophile (e.g., DMF, benzaldehyde, 1.2 mmol)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the polyhalogenated benzene and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Conclusion and Strategic Recommendations

The selection of a polyhalogenated benzene building block is a critical decision in the design of a synthetic route. While This compound offers a unique reactivity profile with two adjacent bromine atoms, its alternatives provide distinct advantages for specific synthetic goals.

  • For straightforward, selective mono-functionalization , 5-Bromo-1,3-dichloro-2-fluorobenzene is an excellent choice, as the single bromine atom is the clear site of reactivity in both cross-coupling and halogen-metal exchange reactions.

  • When the synthetic plan requires the introduction of functionality ortho to a fluorine atom via lithiation, 1,3-Dibromo-5-chloro-2-fluorobenzene may offer superior regiocontrol compared to the 1,2-dibromo isomer, due to the unambiguous directing effect of the fluorine on the C1-bromine.

  • This compound remains the reagent of choice when the desired synthetic intermediate requires the specific substitution pattern it provides, or when the synthetic strategy involves sequential, distinct reactions at the C1 and C2 positions.

Ultimately, the optimal choice of reagent will depend on the specific target molecule and the desired synthetic pathway. By understanding the principles of regioselectivity and the subtle differences in reactivity between these valuable building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic campaigns.

References

A Senior Application Scientist's Guide to 1,2-Dibromo-5-chloro-3-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Polyhalogenated aromatic compounds are a cornerstone of this endeavor, offering multiple reaction sites for sequential and site-selective functionalization. This guide provides an in-depth technical comparison of 1,2-Dibromo-5-chloro-3-fluorobenzene, benchmarking its performance in the widely utilized Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions against other relevant halogenated aromatics. The insights presented herein are grounded in established mechanistic principles and supported by representative experimental protocols.

The Strategic Advantage of this compound

This compound is a versatile synthetic intermediate whose value lies in the differential reactivity of its carbon-halogen bonds.[1] The presence of two bromine atoms, one chlorine atom, and one fluorine atom on the benzene ring allows for a programmed, site-selective approach to the construction of polysubstituted aromatic systems. The inherent reactivity hierarchy of halogens in palladium-catalyzed cross-coupling reactions is generally accepted to be I > Br > OTf > Cl > F.[2] This predictable reactivity profile is the cornerstone of this guide.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[3] The rate-determining step in the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] The bond dissociation energy of the C-X bond is a primary determinant of the reaction rate, hence the observed reactivity trend.[2]

In the context of this compound, we can predict a high degree of selectivity for the reaction at the C-Br bonds over the C-Cl and C-F bonds. The two C-Br bonds, however, are not electronically or sterically equivalent, which can be exploited for further selectivity.

Predicted Reactivity and Comparison:
SubstrateReactive Halogen(s) for Suzuki-MiyauraExpected Relative ReactivityRationale
This compound C1-Br and C2-BrHighLower C-Br bond dissociation energy compared to C-Cl and C-F.[2]
1,3-Dibromo-5-chlorobenzeneC1-Br and C3-BrHighSimilar to the title compound, with C-Br bonds being the most reactive sites.[4]
1-Bromo-3-chloro-5-iodobenzeneC5-IVery HighThe C-I bond is significantly more reactive than C-Br and C-Cl in oxidative addition.[2][5]
1-Bromo-2,5-dichloro-3-fluorobenzeneC1-BrHighThe single C-Br bond is the primary site of reaction.[6]

The fluorine and chlorine substituents in this compound are strongly electron-withdrawing, which can influence the electrophilicity of the adjacent carbon atoms and potentially modulate the reactivity of the C-Br bonds.[7] However, the inherent difference in bond strength between C-Br and C-Cl is the dominant factor for selectivity.

Experimental Protocol: Site-Selective Mon-Arylation via Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the selective mono-arylation of this compound.

Reactants and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography.

Benchmarking in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, a common linkage in pharmaceuticals.[6][8] Similar to the Suzuki-Miyaura reaction, the catalytic cycle is initiated by the oxidative addition of the palladium catalyst to the aryl halide.[6] Consequently, the same halogen reactivity trend is observed.

The choice of ligand is critical in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often being necessary to promote the reductive elimination step and prevent catalyst decomposition.[9]

Predicted Performance and Comparative Analysis:
SubstrateReactive Halogen(s) for Buchwald-HartwigExpected Relative ReactivityKey Considerations
This compound C1-Br and C2-BrHighLigand choice (e.g., XPhos, SPhos) will be crucial for achieving good yields and selectivity.[9]
1,3-Dibromo-5-chlorobenzeneC1-Br and C3-BrHighSteric hindrance around the C-Br bonds may influence the rate of reaction.[4]
1-Bromo-3-chloro-5-iodobenzeneC5-IVery HighThe high reactivity of the C-I bond will likely lead to rapid reaction at this site.[5]
2,5-Dibromo-1-chloro-3-fluorobenzeneC2-Br and C5-BrHighThe electronic environment of the two C-Br bonds is different, potentially allowing for regioselective amination.
Experimental Protocol: Site-Selective Mono-Amination via Buchwald-Hartwig Coupling

This protocol provides a general procedure for the selective mono-amination of this compound.

Reactants and Reagents:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOt-Bu (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add the this compound and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizing the Synthetic Strategy

To further elucidate the experimental design and underlying mechanisms, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reactants 1. Combine Reactants: - this compound - Arylboronic Acid - K2CO3 catalyst 2. Add Catalyst: - Pd(PPh3)4 reactants->catalyst solvent 3. Add Solvent: - Dioxane/H2O catalyst->solvent heat 4. Heat and Stir (80-90°C) solvent->heat monitor 5. Monitor Progress (TLC/GC-MS) heat->monitor extract 6. Extraction (EtOAc, H2O, Brine) monitor->extract purify 7. Purification (Column Chromatography) extract->purify product Final Product: Mono-arylated Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura mono-arylation.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA ArX Ar-X ArX->OA Amine R2NH LE Ligand Exchange Amine->LE Base Base PdII_Amine [L2Pd(II)(Ar)(NHR2)]+X- Base->PdII_Amine Product Ar-NR2 PdII_X L2Pd(II)(Ar)(X) OA->PdII_X LE->PdII_Amine RE Reductive Elimination RE->Pd0 Regeneration RE->Product PdII_X->LE PdII_Amido L2Pd(II)(Ar)(NR2) PdII_Amine->PdII_Amido -HX PdII_Amido->RE

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

References

A Comparative Guide to Assessing the Purity of Synthesized 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of chemical purity is a cornerstone of modern chemical research and pharmaceutical development. For a key intermediate like 1,2-Dibromo-5-chloro-3-fluorobenzene, which serves as a building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals, ensuring high purity is paramount to the safety and efficacy of the final product.[1][2] This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized this compound, offering insights into the rationale behind method selection and the interpretation of experimental data.

The synthesis of polyhalogenated aromatic compounds can often result in a mixture of isomers and residual starting materials. Therefore, robust analytical techniques are required to separate and quantify these impurities. This guide will delve into the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound.

The Importance of Method Validation

Before delving into specific techniques, it is crucial to emphasize the importance of analytical method validation. Validation ensures that the chosen method is fit for its intended purpose, providing reliable, reproducible, and accurate results.[3][4][5] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[4][6]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique hinges on the physicochemical properties of the analyte and the potential impurities. For this compound, a halogenated aromatic compound, several high-resolution techniques are suitable.

Technique Principle Strengths Limitations Ideal for
GC-MS Separation based on volatility and polarity, with mass-based detection.High sensitivity for volatile and semi-volatile halogenated compounds, excellent for impurity identification.[7][8]Requires thermal stability of the analyte; complex matrices can interfere.Identifying and quantifying volatile impurities, isomeric byproducts.
HPLC-UV Separation based on polarity and interaction with stationary phase, with UV absorbance detection.Versatile for a wide range of compounds, non-destructive, excellent for quantification.[9][10][11]Lower resolution for some isomers compared to GC; requires chromophores for detection.Routine quality control, quantification of the main component and known impurities.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unparalleled for structural elucidation and identification of unknown impurities, inherently quantitative (qNMR).[12][13]Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret.Structural confirmation, identification of isomeric impurities, absolute purity determination.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques. These protocols are designed to be self-validating by incorporating system suitability tests and control samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The high volatility of many halogenated benzenes makes GC-MS an ideal technique for their separation and analysis.[10]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Capillary column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of halogenated aromatic isomers.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent like hexane or ethyl acetate.

  • Instrumental Parameters:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL in splitless mode.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra with libraries (e.g., NIST) and known potential byproducts. Quantify the purity based on the area percentage of the main peak relative to the total peak area.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a robust and widely used technique for the purity assessment of pharmaceutical intermediates.[14]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating halogenated aromatic compounds.[11]

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in acetonitrile. Further dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 70% B

      • 5-20 min: 70% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 70% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. A PDA detector can be used to check for peak purity by comparing the UV spectra across a single peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful tool for the unambiguous identification of the main component and any structurally related impurities.[12]

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis (qNMR) is desired.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition:

    • Acquire a fluorine NMR spectrum to confirm the presence and environment of the fluorine atom.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of this compound. Impurities will present as additional peaks in the spectra. The relative integration of impurity peaks compared to the main component can be used for quantification.

Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_analysis Comprehensive Purity Analysis cluster_reporting Data Interpretation & Reporting synthesis Synthesized This compound tlc TLC Screening synthesis->tlc Quick Purity Check gcms GC-MS Analysis (Volatile Impurities) tlc->gcms hplcuv HPLC-UV Analysis (Quantitative Purity) tlc->hplcuv nmr NMR Spectroscopy (Structural Confirmation) tlc->nmr interpretation Data Interpretation - Impurity Profiling - Purity Calculation gcms->interpretation hplcuv->interpretation nmr->interpretation report Certificate of Analysis (Final Report) interpretation->report

Purity Assessment Workflow

Hypothetical Data Comparison

To illustrate the comparative performance of these techniques, the following table presents hypothetical data for two different batches of synthesized this compound.

Parameter Batch A Batch B Method Comments
Purity (%) 99.297.5HPLC-UVBatch A shows higher purity.
Isomeric Impurity 1 (%) 0.31.2GC-MSBatch B has a significantly higher level of an isomeric impurity.
Residual Starting Material (%) 0.10.5GC-MSBatch B shows incomplete reaction.
Unknown Impurity 1 (%) 0.40.8HPLC-UVAn unknown impurity is more prevalent in Batch B.
Structural Confirmation ConfirmedConfirmedNMRThe primary structure is correct for both batches.

Conclusion

The comprehensive purity assessment of synthesized this compound requires a multi-faceted analytical approach. While HPLC-UV provides a robust and reliable method for routine quantitative purity analysis, GC-MS is invaluable for the identification and quantification of volatile and isomeric impurities. NMR spectroscopy serves as the gold standard for structural confirmation and can provide crucial insights into the nature of unknown impurities. By employing these techniques in a complementary fashion and adhering to rigorous validation standards, researchers and drug development professionals can ensure the quality and consistency of this critical chemical intermediate, thereby safeguarding the integrity of their downstream applications.

References

A Technical Guide to the Strategic Application of 1,2-Dibromo-5-chloro-3-fluorobenzene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available reagents, polyhalogenated aromatic compounds serve as versatile platforms for the introduction of diverse functionalities. This guide provides an in-depth technical review of 1,2-Dibromo-5-chloro-3-fluorobenzene, a uniquely substituted aromatic intermediate, with a focus on its applications, limitations, and a comparative analysis against alternative synthetic precursors.

The Synthetic Utility of this compound: A Multi-faceted Reagent

This compound (CAS No. 208186-78-1) is a solid with a melting point of 37-39°C and a boiling point of 245.3°C.[1] Its synthetic value lies in the distinct reactivity of its halogen substituents, which allows for regioselective functionalization through a variety of cross-coupling reactions. This attribute makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs).[2][3]

The presence of two bromine atoms, a chlorine atom, and a fluorine atom on the benzene ring offers multiple reactive sites. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This predictable hierarchy allows for selective reactions at the more labile carbon-bromine bonds while leaving the carbon-chlorine and carbon-fluorine bonds intact for subsequent transformations. This differential reactivity is a key advantage in multi-step synthetic sequences.

Core Applications in Cross-Coupling Reactions

The primary application of this compound is as a substrate in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis. The two bromine atoms in this compound are expected to be significantly more reactive than the chlorine atom in this reaction. This allows for selective mono- or di-arylation.

Conceptual Reaction Scheme:

Suzuki_Coupling reactant1 This compound product Mono- or Di-arylated Product reactant1->product Suzuki Coupling reactant2 Arylboronic Acid reactant2->product catalyst Pd Catalyst Base catalyst->product Dibenzofuran_Synthesis start This compound intermediate1 Mono-arylated Intermediate start->intermediate1 Step 1 intermediate2 Di-substituted Intermediate intermediate1->intermediate2 Step 2 reagent1 Arylboronic Acid 1 (Suzuki Coupling) product Substituted Dibenzofuran intermediate2->product Step 3 reagent2 Phenol Derivative (Ullmann Condensation) cyclization Intramolecular Cyclization (e.g., Pd-catalyzed) Workflow start Define Target Molecule step1 Identify Key Disconnections start->step1 step2 Select Cross-Coupling Strategy (Suzuki, Sonogashira, etc.) step1->step2 step3 Choose Halogenated Precursor (e.g., this compound vs. alternatives) step2->step3 step4 Screen Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temperature) step3->step4 step5 Analyze Reaction Outcome (Yield, Regioselectivity, Byproducts) step4->step5 step5->step4 Iterative Optimization step6 Optimize and Scale-up step5->step6

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2-Dibromo-5-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, it is understood that the integrity of your research is intrinsically linked to the safety and compliance of your laboratory practices. The proper disposal of specialized chemical reagents like 1,2-Dibromo-5-chloro-3-fluorobenzene, a halogenated aromatic compound, is not merely a regulatory formality but a critical component of responsible scientific stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety standards and environmental regulations.

Immediate Safety and Hazard Assessment

Key Hazards:

  • Skin and Eye Irritation: Similar halogenated compounds are known to cause skin and eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4]

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment, necessitating their disposal as hazardous waste to prevent ecological contamination.[1]

Personal Protective Equipment (PPE): A foundational aspect of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE when handling this compound.

PPE ComponentSpecificationRationale
Gloves Chemical-impermeable gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.[5]
Eye Protection Tightly fitting safety goggles or a face shieldTo protect against splashes and airborne particles.[5]
Lab Coat Fire-resistant and impervious clothingTo protect skin and personal clothing from contamination.[5]
Respiratory Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors or dust.[1][5]
Segregation and Collection of Waste

Proper segregation of chemical waste is a cornerstone of safe and cost-effective laboratory management. Halogenated organic waste must be collected separately from non-halogenated waste.[1][6] Co-mingling non-halogenated solvents with halogenated ones will require the entire mixture to be treated as more hazardous and expensive halogenated waste.[7]

Step-by-Step Collection Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled waste container for halogenated organic compounds.[1] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," and the full chemical name: "this compound."[1] Include the approximate concentration and any other components in the waste stream.

  • Collection of Rinsates: Any solvent (e.g., acetone) used to rinse contaminated glassware should also be collected as halogenated hazardous waste.[1]

  • Secure Storage: Keep the waste container tightly closed and store it in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_disposal Disposal & Documentation start Start: Handling this compound assess_hazards Assess Hazards & Don PPE start->assess_hazards segregate_waste Segregate Halogenated Waste assess_hazards->segregate_waste Waste Generated label_container Use Labeled, Designated Container segregate_waste->label_container collect_rinsate Collect Contaminated Rinsate label_container->collect_rinsate store_waste Store Securely in a Ventilated Area collect_rinsate->store_waste contact_ehs Contact Institutional EHS Office store_waste->contact_ehs arrange_pickup Arrange for Licensed Hazardous Waste Transporter contact_ehs->arrange_pickup incineration High-Temperature Incineration arrange_pickup->incineration end End incineration->end Compliant Disposal

Caption: Disposal workflow for this compound.

Final Disposal Procedures

The ultimate disposal of this compound must be conducted in accordance with institutional policies and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.

  • Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures.[1] This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup.[1]

  • Regulatory Compliance: As a halogenated organic compound, this compound falls under regulations governing hazardous waste. In the U.S., this is covered under the Resource Conservation and Recovery Act (RCRA). While not explicitly listed by name, it would be classified under waste codes for halogenated compounds (e.g., F001, F002) if it is a spent solvent, or as a D-listed waste if it exhibits hazardous characteristics.[8][9]

  • Approved Disposal Methods: The recommended and most effective disposal method for halogenated organic wastes is high-temperature incineration.[10][11] This process destroys the organic molecule, converting it into less harmful inorganic compounds. Land disposal of halogenated organic compounds is generally restricted to prevent environmental contamination.[10][12]

  • Cradle-to-Grave Responsibility: It is the legal responsibility of the generator of the hazardous waste to ensure its proper disposal "from cradle to grave."[7] This means you are accountable for the waste from the point of generation to its final, compliant disposal at a permitted facility.[7]

By adhering to these rigorous protocols, researchers can ensure a safe laboratory environment and maintain full compliance with environmental regulations, thereby upholding the highest standards of scientific integrity.

References

Mastering the Safe Handling of 1,2-Dibromo-5-chloro-3-fluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and agrochemical innovation, the precise and safe handling of specialized reagents like 1,2-Dibromo-5-chloro-3-fluorobenzene (CAS No. 208186-78-1) is paramount. This polysubstituted aromatic compound, a valuable intermediate in organic synthesis, demands a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this chemical, moving beyond a simple checklist to instill a culture of safety and operational excellence.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is classified as a hazardous substance that necessitates careful handling. The primary risks associated with this and structurally similar compounds include:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2] Prolonged exposure may lead to dermatitis.

  • Serious Eye Irritation (Category 2): Vapors or direct contact can cause serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[2][3]

A thorough risk assessment must be conducted before any procedure involving this chemical. This involves evaluating the quantity of the substance being used, the potential for aerosolization or vapor generation, and the duration of the handling procedure. All operations must be designed to minimize exposure.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the specific hazards of the chemical and the nature of the experimental procedure.

Protection CategoryRecommended PPEStandards and Specifications
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield is required for splash hazards.Must conform to EN 166 (EU) or be NIOSH (US) approved.[2]
Skin and Body Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-resistant lab coat or impervious clothing must be worn.Gloves must be inspected prior to use. Nitrile gloves offer good splash protection but should be changed immediately upon contact.[4][5]
Respiratory Protection All handling must be conducted in a certified chemical fume hood. For emergencies with high vapor concentration, a full-face respirator with organic vapor cartridges is necessary.Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.

Expert Insight: While standard nitrile gloves provide adequate splash protection for many halogenated hydrocarbons, it is crucial to recognize that they offer poor resistance to prolonged contact.[5] For procedures with a higher risk of sustained contact, consider double-gloving or using gloves with a higher chemical resistance rating. Always consult a glove compatibility chart for specific breakthrough times.[6][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and meticulous approach to handling this compound is critical for minimizing risk.

3.1. Preparation:

  • Risk Assessment: Conduct and document a thorough risk assessment for the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood to minimize movement and potential for spills.

  • Don PPE: Put on all required personal protective equipment before handling the chemical.

3.2. Handling and Use:

  • Controlled Dispensing: When transferring the chemical, use appropriate tools such as a spatula for solids or a calibrated pipette for liquids to avoid spills.

  • Maintain Ventilation: Keep the sash of the fume hood at the lowest practical height to maximize airflow and containment.

  • Avoid Inhalation and Contact: Handle the chemical with care to prevent the generation of dust or aerosols. Avoid all contact with skin and eyes.[8]

  • Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

3.3. Post-Experiment:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent.

  • Waste Segregation: Dispose of all waste, including contaminated consumables, in a designated, clearly labeled "Halogenated Organic Waste" container.[1]

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination, and wash hands thoroughly with soap and water.[1]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to effectively managing unforeseen incidents.

4.1. Spill Response Workflow

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate Immediate Action assess Assess Spill Size & Risk (Consult SDS) evacuate->assess ppe_check Don Appropriate PPE (Spill Kit) assess->ppe_check small_spill Small Spill (Manageable) ppe_check->small_spill Small large_spill Large Spill (Beyond Capability) ppe_check->large_spill Large contain Contain Spill with Inert Absorbent Material small_spill->contain emergency_services Contact Emergency Services (EHS) large_spill->emergency_services collect Collect and Place in Sealed Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end Incident Report dispose->end emergency_services->end

Caption: Workflow for managing a chemical spill.

4.2. First-Aid Measures

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[9] If skin irritation occurs, seek medical advice.

  • Eye Contact: Immediately flush eyes with large amounts of tepid water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this chemical, including contaminated gloves, paper towels, and pipette tips, must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.

  • Container Management: Waste containers should be kept closed and stored in a designated satellite accumulation area within the laboratory. Do not overfill waste containers.

  • Professional Disposal: Arrange for the disposal of hazardous waste through a licensed and approved waste disposal company, in accordance with all local, state, and federal regulations.[1][2][3] Never dispose of halogenated organic compounds down the drain.

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive research environment.

References

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